2,5-Di-tert-amylhydroquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10,17-18H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNRFEXEPBITDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044992 | |
| Record name | 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol | |
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Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Beige solid; [HSDB] | |
| Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- | |
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| Record name | 2,5-Di-t-pentylhydroquinone | |
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Solubility |
SLIGHTLY SOL IN WATER; SOL IN ALCOHOL & BENZENE | |
| Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
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Density |
1.05 @ 25 °C | |
| Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
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Color/Form |
CRYSTALS, BUFF POWDER | |
CAS No. |
79-74-3 | |
| Record name | 2,5-Bis(1,1-dimethylpropyl)-1,4-benzenediol | |
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| Record name | 2,5-Di-t-pentylhydroquinone | |
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| Record name | Santouar A | |
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| Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- | |
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| Record name | 2,5-Bis(2-methylbutan-2-yl)benzene-1,4-diol | |
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| Record name | 2,5-di-tert-pentylhydroquinone | |
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| Record name | 2,5-DI-TERT-PENTYLHYDROQUINONE | |
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| Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
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Melting Point |
179.4-180.4 °C | |
| Record name | 2,5-DI-T-PENTYLHYDROQUINONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5231 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,5-Di-tert-amylhydroquinone
This technical guide provides an in-depth overview of the core properties of 2,5-Di-tert-amylhydroquinone (DTAHQ), a sterically hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its mechanism of action as an antioxidant.
General and Chemical Properties
This compound, also known by synonyms such as 2,5-Di-tert-pentylhydroquinone and Santovar A, is a synthetic organic compound valued for its stabilizing and antioxidant properties.[1][2] It is widely used in various industrial applications, including as a stabilizer in polymers, plastics, lubricants, and fuels to prevent oxidative degradation.[3][4] Its antioxidant capabilities are also of interest in cosmetics and personal care products.[4][5]
The structure of DTAHQ, featuring a hydroquinone core with two bulky tert-amyl groups, contributes to its efficacy as a radical scavenger.[1] These bulky substituents sterically hinder the hydroxyl groups, which enhances the stability of the resulting phenoxyl radical upon donation of a hydrogen atom to a free radical.[1]
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol | [5][6] |
| CAS Number | 79-74-3 | [1][5] |
| Molecular Formula | C₁₆H₂₆O₂ | [1][5] |
| Molecular Weight | 250.38 g/mol | [1][5] |
| EINECS Number | 201-222-2 | [1] |
| Purity | >93.0% (GC) | [7][8] |
| Appearance | White to yellow to orange powder or crystals | [1][7][9] |
| pKa | 11.21 ± 0.23 (Predicted) | [1][10] |
Physical and Spectroscopic Properties
The physical state of DTAHQ is a solid, appearing as a white to yellowish powder or crystalline substance.[1][9] It is characterized by a high melting point and boiling point, indicating its thermal stability. DTAHQ exhibits low solubility in water but is soluble in organic solvents such as alcohols and benzene.[2][5]
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 178 - 182 °C | [1][7] |
| Boiling Point | 353.51 °C (estimate) | [1][10] |
| Flash Point | 162.7 °C | [1][10] |
| Density | 0.9781 g/cm³ (estimate) | [1][10] |
| Vapor Pressure | 7.84 x 10⁻⁶ mmHg at 25°C | [1] |
| Water Solubility | 200 ng/L at 20°C | [1][10] |
| LogP | 5.1 at 25°C | [10] |
| Refractive Index | 1.6000 (estimate) | [1][10] |
Spectroscopic data is essential for the structural confirmation of DTAHQ. The following table summarizes key spectral information.
Table 3: Spectroscopic Data for this compound
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Signals corresponding to tert-amyl protons and aromatic protons. | [9] |
| ¹³C NMR | Signals for each unique carbon atom in the aromatic ring and tert-amyl groups. | [11] |
| IR Spectroscopy | Conforms to the structure, showing characteristic peaks for hydroxyl and aromatic groups. | [4][11] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of DTAHQ is the Friedel-Crafts alkylation of hydroquinone with isoamylene (2-methyl-2-butene) in the presence of an acid catalyst.[3]
Materials:
-
Hydroquinone (HQ)
-
Toluene
-
Methanesulfonic acid (MSA)
-
Isoamylene
-
Sodium bicarbonate (NaHCO₃) solution (8%)
-
Neutralization/washing solution (4% Na₂HPO₄ and 1% Na₂SO₃ in water)
-
Deionized water
Procedure:
-
Charge a reactor with hydroquinone and toluene.
-
Purge the reactor with nitrogen gas.
-
Add methanesulfonic acid and heat the mixture to 60-70°C.[3]
-
Slowly add isoamylene to the reaction mixture over 3.5 hours.[3]
-
Allow the reaction to proceed for another 3.5 hours at 65-70°C.[3]
-
Dilute the reaction mixture with additional toluene.
-
Neutralize approximately 70% of the free acid by adding 8% sodium bicarbonate solution at 70°C.[3]
-
Wash the organic phase with the neutralization/washing solution at 80-90°C to remove residual acid and quinone byproducts.[3]
-
Perform a final wash with deionized water.
-
Cool the organic solution to 0°C to precipitate the product.[3]
-
Filter the crystalline product and wash with cold toluene.
-
Dry the product in a vacuum oven.
DPPH Radical Scavenging Assay
The antioxidant activity of DTAHQ can be evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[5]
-
Preparation of Sample Solutions: Prepare a series of dilutions of DTAHQ in methanol.
-
Reaction: In a 96-well plate or cuvettes, mix a specific volume of the DTAHQ solution with a defined volume of the DPPH solution (e.g., a 1:1 ratio).[5]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[5]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of DTAHQ required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the different concentrations of DTAHQ.[5]
Antioxidant Mechanism
The primary role of this compound as an antioxidant is to act as a radical scavenger.[1] In biological and chemical systems, it can protect materials from oxidative degradation by intercepting and neutralizing free radicals.[1] The mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups to a free radical (R•), thus terminating the radical chain reaction. This process generates a stable phenoxyl radical, which is resonance-stabilized and sterically hindered by the bulky tert-amyl groups, preventing it from initiating new radical chains. The phenoxyl radical can then be further oxidized to a stable quinone derivative.
Toxicological Information
Toxicological data for this compound is primarily from non-human studies. It was found to be non-hemolytic in normal rat erythrocytes.[11] In a dermal sensitization study using the Shelanski and Shelanski Repeated Insult Patch Test on more than 50 adults, the substance was determined to have a weak to moderate skin-irritating propensity.[11] Further studies in rats suggested a beneficial effect on the resorption rate during gestation.[11]
Table 4: Safety and Hazard Information
| Hazard Information | Details | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [7][9] |
| GHS Signal Word | Warning | [7][9] |
| WGK (Water Hazard Class) Germany | 3 | [1] |
| RTECS Number | MX6300000 | [1] |
Storage and Handling
This compound should be stored at room temperature in a dry, cool, and dark place, preferably under an inert gas as it can be air sensitive.[4][7] It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses, to avoid contact with skin and eyes.[9]
References
- 1. This compound Research Grade [benchchem.com]
- 2. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,5-Di(tert-amyl)hydroquinone(79-74-3) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 2,5-Di-t-pentylhydroquinone | C16H26O2 | CID 6610 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Di-tert-amylhydroquinone: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Di-tert-amylhydroquinone, a sterically hindered phenolic compound with significant applications as an antioxidant and stabilizer. The document details its chemical structure, primary synthesis methodologies with a focus on Friedel-Crafts alkylation, and includes detailed experimental protocols and quantitative data to support laboratory-scale synthesis and process optimization.
Chemical Structure
This compound, also known as 2,5-bis(1,1-dimethylpropyl)-1,4-benzenediol, is a derivative of hydroquinone characterized by the presence of two bulky tert-amyl groups at the 2 and 5 positions of the benzene ring.[1][2] These alkyl groups enhance its solubility in nonpolar media and contribute to its high antioxidant efficacy by sterically hindering the approach of radical species to the hydroxyl groups.
-
IUPAC Name : 2,5-bis(2-methylbutan-2-yl)benzene-1,4-diol[3]
Chemical Structure Depiction:
Synthesis Methodologies
The predominant method for synthesizing this compound is the direct Friedel-Crafts alkylation of hydroquinone.[3] This electrophilic aromatic substitution reaction involves the alkylation of the hydroquinone ring with a tert-amylating agent in the presence of an acid catalyst. The tert-amyl carbocation, the electrophile, is typically generated in situ from precursors like isoamylene (2-methyl-2-butene) or tert-amyl alcohol.[3][5]
The reaction is directed to the 2 and 5 positions due to the activating and ortho-, para-directing effects of the hydroxyl groups on the hydroquinone ring.
A general reaction scheme is as follows:
Hydroquinone + 2 tert-Amylating Agent --(Acid Catalyst)--> this compound
Quantitative Data for Synthesis
The following table summarizes the quantitative data from a cited synthesis method for easy comparison.
| Parameter | Value | Reference |
| Reactants | ||
| Hydroquinone (HQ) | 280 mol | [5] |
| Isoamylene (IA) | 630 mol | [5] |
| Molar Ratio (IA:HQ) | 2.25:1 | [5] |
| Catalyst | ||
| Methanesulfonic acid (MSA) | 0.93 kg | [5] |
| Solvent | ||
| Toluene | 43.2 kg (initial), ~100 kg (dilution) | [5] |
| Reaction Conditions | ||
| Temperature | 70°C | [5] |
| Isoamylene Addition Time | 3.5 hours | [5] |
| Post-Addition Reaction Time | 3.5 hours | [5] |
| Workup | ||
| Neutralization/Washing | Aqueous Na₂HPO₄ (4%) and Na₂SO₃ (1%) solution | [5] |
| Crystallization Temperature | 0 to -5°C | [5] |
Experimental Protocols
Provided below is a detailed methodology for a key experiment cited in the literature for the synthesis of this compound.
Objective: To synthesize this compound via the Friedel-Crafts alkylation of hydroquinone with isoamylene.
Materials:
-
Hydroquinone (HQ), photo grade (280 mol)
-
Isoamylene (IA), mixture of isomers (630 mol)
-
Methanesulfonic acid (MSA), min. 98% (0.93 kg)
-
Toluene (approx. 143.2 kg)
-
Aqueous solution of Disodium hydrogen phosphate (Na₂HPO₄, 4%) and Sodium sulfite (Na₂SO₃, 1%)
-
Deionized water
Equipment:
-
300 L glass-lined reactor
-
Stirrer
-
Heating/cooling system
-
Nitrogen inlet
-
Addition funnel
Procedure:
-
Reaction Setup:
-
The 300 L glass-lined reactor is charged with 30.85 kg (280 mol) of hydroquinone.
-
The reactor is purged with nitrogen (N₂).
-
43.2 kg of toluene is added to the reactor, and the resulting suspension is stirred.
-
-
Reaction:
-
The mixture is heated to approximately 70°C with continuous stirring.
-
During the heating phase, 0.93 kg of methanesulfonic acid is slowly added.
-
Once the reaction temperature of 70°C is reached, 44.4 kg (630 mol) of isoamylene is added over a period of 3.5 hours.
-
To ensure the reaction goes to completion, the mixture is stirred for an additional 3.5 hours at 70°C after the isoamylene addition is complete.
-
-
Workup and Neutralization:
-
The reaction mixture is diluted with approximately 100 kg of toluene.
-
For neutralization and washing, 68 kg of an aqueous solution containing 4% Na₂HPO₄ and 1% Na₂SO₃ is added.
-
The mixture is stirred for 20 minutes at 80-90°C.
-
Stirring is stopped to allow for phase separation (approximately 15 minutes).
-
The lower aqueous phase is drained.
-
A second washing is performed with approximately 40 kg of the same aqueous solution under similar conditions.
-
Following the second wash, a hot water wash is conducted with approximately 50 kg of deionized water. It is crucial that all the product remains dissolved during these washing steps.
-
-
Crystallization and Isolation:
-
The washed organic product solution is gradually cooled to a temperature between 0°C and -5°C with stirring to induce crystallization of the product.
-
The crystallized product is then collected by filtration.
-
The solid is dried to yield this compound.
-
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
- 1. Cas 79-74-3,2,5-Di(tert-amyl)hydroquinone | lookchem [lookchem.com]
- 2. 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)- [webbook.nist.gov]
- 3. This compound Research Grade [benchchem.com]
- 4. 2,5-Di(tert-amyl)hydroquinone | 79-74-3 [chemicalbook.com]
- 5. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2,5-Di-tert-amylhydroquinone as an Antioxidant
Audience: Researchers, scientists, and drug development professionals.
Abstract
2,5-Di-tert-amylhydroquinone (DTAHQ) is a synthetic phenolic compound belonging to the hydroquinone family, noted for its antioxidant properties. These properties are critical in various industrial applications, including the stabilization of polymers, plastics, lubricants, and fuels, where it prevents oxidative degradation.[1] This technical guide provides a comprehensive analysis of the proposed mechanism of action of DTAHQ as an antioxidant. Due to the limited direct research on DTAHQ, this guide draws comparative insights from its structurally similar and well-studied analogs, namely tert-butylhydroquinone (TBHQ) and 2,5-di-tert-butylhydroquinone (DTBHQ). The core antioxidant mechanisms, including direct radical scavenging and potential modulation of cellular defense pathways, are explored. This document details relevant experimental protocols for assessing antioxidant activity and presents quantitative data from related compounds to serve as a benchmark for future research on DTAHQ.
Introduction: The Chemical Basis of Antioxidant Action
This compound (C₁₆H₂₆O₂) is an alkylated hydroquinone characterized by a benzene-1,4-diol core with two tert-amyl groups at the 2 and 5 positions.[1] The antioxidant capability of phenolic compounds like DTAHQ is primarily attributed to the hydrogen-donating ability of their hydroxyl (-OH) groups. The bulky tert-amyl substituents enhance the molecule's lipophilicity, allowing for effective incorporation into lipidic environments, and provide steric hindrance, which contributes to the stability of the resulting phenoxyl radical after hydrogen donation.[2]
The antioxidant action of DTAHQ can be broadly categorized into two mechanisms:
-
Direct Antioxidant Activity: Involves the direct quenching of free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, thereby terminating radical chain reactions.[3][4]
-
Indirect Antioxidant Activity: Involves the upregulation of endogenous antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5]
Direct Antioxidant Mechanism: Radical Scavenging
The principal and most direct antioxidant mechanism for alkylated hydroquinones is acting as chain-breaking antioxidants.[4] DTAHQ can donate a hydrogen atom from one of its hydroxyl groups to a highly reactive free radical (R•), such as a peroxyl radical (ROO•), neutralizing it and thus preventing it from damaging other molecules. This process is outlined below.
Reaction Scheme:
-
Initiation: A radical initiator abstracts a hydrogen from a susceptible molecule (e.g., a lipid, LH), forming a lipid radical (L•).
-
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical (LOO•), which can then abstract a hydrogen from another lipid, propagating the chain reaction.
-
Termination (by DTAHQ): DTAHQ (HQ) intervenes by donating a hydrogen atom to the peroxyl radical, forming a stable lipid hydroperoxide and a DTAHQ-semiquinone radical (SQ•).
-
LOO• + HQ → LOOH + SQ•
-
-
Further Stabilization: The DTAHQ-semiquinone radical is relatively stable due to resonance and steric hindrance from the tert-amyl groups. It can be further oxidized to the corresponding stable quinone, 2,5-Di-tert-amylbenzoquinone.[4]
This chain-breaking mechanism effectively halts the propagation of lipid peroxidation, a key process in cellular damage and material degradation.
Visualization of Radical Scavenging
Caption: DTAHQ donates a hydrogen atom to neutralize a peroxyl radical.
Indirect Antioxidant Mechanism: Nrf2 Pathway Activation
While direct radical scavenging is a key function, many phenolic antioxidants, including the related compound TBHQ, are potent activators of the Nrf2 signaling pathway.[3][6] This pathway is a central regulator of the cellular antioxidant response.
Mechanism Overview:
-
Basal State: Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[7]
-
Activation: Electrophilic compounds like hydroquinone metabolites can react with cysteine residues on Keap1.[8] This modification disrupts the Keap1-Nrf2 interaction.
-
Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus.
-
Gene Transcription: In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[6]
-
Upregulation of Defenses: This binding initiates the transcription of a suite of protective genes, including:
The activation of this pathway provides a long-lasting and amplified antioxidant effect, enhancing the cell's overall capacity to handle oxidative stress. While this is a well-established mechanism for TBHQ, further research is required to confirm the extent to which DTAHQ utilizes this pathway.[8][10]
Visualization of the Nrf2 Signaling Pathway
Caption: DTAHQ may induce Nrf2 translocation and antioxidant gene expression.
Quantitative Data Summary (from Analogs)
| Compound | Antioxidant Assay | IC₅₀ / EC₅₀ Value | Reference |
| tert-Butylhydroquinone (TBHQ) | DPPH Radical Scavenging | 22.20 µg/mL | [3] |
| tert-Butylhydroquinone (TBHQ) | ABTS Radical Scavenging | 33.34 µg/mL | [3] |
Lower IC₅₀ values indicate higher antioxidant activity.
Key Experimental Protocols
To evaluate the antioxidant capacity of DTAHQ, standardized and robust methodologies are required. The following sections detail the protocols for the most common in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[3] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[3][11]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of DTAHQ in the same solvent. A positive control (e.g., ascorbic acid, Trolox) should also be prepared.
-
Reaction: Add a fixed volume of the DPPH solution to each dilution of the test sample and the control.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[12]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of DTAHQ.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[3]
Methodology:
-
Radical Generation: Generate the ABTS•+ radical by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[3]
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
Sample Preparation: Prepare a series of dilutions of DTAHQ and a positive control.
-
Reaction: Mix a small volume of the sample dilution with a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of DCFH₂ by peroxyl radicals generated from AAPH decomposition.[5] This provides a more biologically relevant measure of antioxidant activity within a cellular environment.
Methodology:
-
Cell Culture: Plate cells (e.g., THP-1 monocytes) in a 96-well plate and allow them to adhere.
-
Loading: Treat cells with the test compound (DTAHQ) and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Oxidative Stress Induction: Induce oxidative stress by adding 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH).[5]
-
Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence curve.
Visualization of an Experimental Workflow
Caption: A generalized workflow for in vitro antioxidant activity assays.
Conclusion and Future Directions
This compound functions as an antioxidant primarily through a direct, chain-breaking mechanism involving hydrogen atom donation to neutralize free radicals.[4] Its structural similarity to known Nrf2 activators like TBHQ suggests a plausible, yet unconfirmed, secondary mechanism involving the upregulation of endogenous antioxidant enzymes.[3]
For drug development professionals and researchers, DTAHQ presents an interesting scaffold. However, a significant data gap exists in the public domain. Future research should prioritize:
-
Quantitative Antioxidant Profiling: Performing standardized assays (DPPH, ABTS, ORAC) to determine the specific IC₅₀ values of DTAHQ.
-
Cellular Studies: Investigating the ability of DTAHQ to protect cells from oxidative damage and measuring its effect on key biomarkers of oxidative stress (e.g., lipid peroxidation, glutathione levels).[9]
-
Mechanistic Elucidation: Conducting studies to determine if DTAHQ can activate the Nrf2 pathway, including Western blot analysis for Nrf2 nuclear translocation and qPCR for ARE-driven gene expression.
A thorough characterization of DTAHQ's antioxidant properties and underlying mechanisms is essential to fully understand its potential applications in both industrial and biomedical fields.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Research Grade [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPPH free radical scavenging activity: Significance and symbolism [wisdomlib.org]
- 12. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
Spectroscopic and Analytical Profile of 2,5-Di-tert-amylhydroquinone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Di-tert-amylhydroquinone, a sterically hindered phenolic antioxidant. The information presented herein is intended to serve as a valuable resource for researchers in various fields, including medicinal chemistry, materials science, and drug development, by detailing its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Proton Type | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Aromatic (Ar-H) | ~6.49 | Singlet |
| tert-amyl (-C(CH₃)₂-) | ~1.31 | Singlet |
| tert-amyl (-CH₂CH₃) | ~0.66 | Triplet |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Carbon Type | Chemical Shift (δ, ppm) |
| C-O | 145-155 |
| Aromatic C-H | 115-125 |
| Aromatic C-C(tert-amyl) | 125-135 |
| C(CH₃)₂CH₂CH₃ | 35-45 |
| -CH₂CH₃ | 30-40 |
| -C(CH₃)₂- | 25-35 |
| -CH₂CH₃ | 5-15 |
Note: Predicted values are based on typical chemical shifts for substituted hydroquinones and related phenolic compounds.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H Stretch (Hydrogen-bonded) | 3200-3550 (broad, strong) | The broadness is characteristic of intermolecular hydrogen bonding in phenols.[2][3][4][5] |
| C-H Stretch (Aromatic) | 3000-3100 | Indicates the presence of the benzene ring.[3][6] |
| C-H Stretch (Aliphatic) | 2850-2970 | Corresponding to the tert-amyl substituents. |
| C=C Stretch (Aromatic) | 1500-1600 | Characteristic of the aromatic ring.[3][4][5][6] |
| C-O Stretch (Phenolic) | 1200-1260 | A key indicator for the phenol functional group.[2] |
Note: While a specific spectrum with peak values was not available, one source confirms that the infrared spectrum conforms to the structure of this compound.[7]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound [1][8]
| Parameter | Value/Description |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| Calculated Exact Mass | 250.1933 |
| Molecular Ion Peak (m/z) | 250 |
| Key Fragment Ions (m/z) | 221, 222, 182, 135, 43, 29 |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the techniques mentioned, based on standard laboratory practices for analyzing phenolic compounds.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the data is typically acquired with multiple scans to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.
IR Spectroscopy
The infrared spectrum can be obtained using the KBr (potassium bromide) pellet method. A small amount of finely ground this compound is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The resulting spectrum provides information about the various functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.
Mass Spectrometry
Mass spectral data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. This technique provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
References
- 1. This compound Research Grade [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. This compound [myskinrecipes.com]
- 8. 2,5-Di-t-pentylhydroquinone | C16H26O2 | CID 6610 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 2,5-Di-tert-amylhydroquinone in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Di-tert-amylhydroquinone (DTAHQ), a compound of interest in various industrial and research applications. Due to the limited availability of specific quantitative solubility data for DTAHQ, this guide presents a qualitative solubility profile based on available literature, alongside a detailed, generalized experimental protocol for determining its solubility in various organic solvents. This guide also includes comparative data for the closely related compound, 2,5-Di-tert-butylhydroquinone (DTBHQ), to provide a contextual reference for solubility behavior.
Introduction to this compound
This compound (CAS No. 79-74-3) is a phenolic antioxidant. Its molecular structure, featuring a hydroquinone core with two bulky tert-amyl groups, imparts specific physical and chemical properties that influence its solubility and application. Understanding its solubility profile is crucial for its use in formulations, chemical reactions, and various industrial processes.
Qualitative Solubility Profile of this compound
Based on available data, the solubility of this compound can be summarized as follows:
-
Water : Slightly soluble. One source indicates a very low water solubility of 200 ng/L at 20°C.
-
Alcohols : Soluble in alcohols.
-
Aromatic Hydrocarbons : Soluble in benzene.
It is important to note that this information is qualitative and the actual solubility will depend on the specific solvent, temperature, and pressure. For precise applications, experimental determination of solubility is highly recommended.
Comparative Solubility Data of 2,5-Di-tert-butylhydroquinone
While not the primary focus of this guide, the solubility of the structurally similar 2,5-Di-tert-butylhydroquinone (DTBHQ) has been more extensively studied. This data, presented in the table below, can serve as a useful reference for predicting the general solubility trends of DTAHQ.
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10^3^) of DTBHQ |
| Methanol | 25 | 3.5 |
| 35 | 5.8 | |
| 45 | 9.5 | |
| Ethanol | 25 | 2.8 |
| 35 | 4.8 | |
| 45 | 7.9 | |
| Acetone | 25 | 15.2 |
| 35 | 25.1 | |
| 45 | 40.5 | |
| Ethyl Acetate | 25 | 10.1 |
| 35 | 16.5 | |
| 45 | 26.2 |
Note: This data is for 2,5-Di-tert-butylhydroquinone and should be used as a comparative reference only.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent of interest using the gravimetric method. This method is robust and widely applicable for solid-liquid solubility measurements.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Isothermal shaker or magnetic stirrer with hot plate
-
Temperature-controlled water bath or oven
-
Syringe with a solvent-resistant filter (e.g., PTFE, 0.45 µm)
-
Pre-weighed vials
-
Drying oven
4.2. Experimental Procedure
-
Sample Preparation : Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Place the vial in an isothermal shaker or a temperature-controlled water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
Phase Separation : After equilibration, stop the agitation and allow the solid to settle at the bottom of the vial. It is critical to maintain the temperature during this step.
-
Sample Withdrawal : Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to avoid transferring any solid particles.
-
Gravimetric Analysis : Transfer the withdrawn sample to a pre-weighed, dry vial. Record the total mass of the vial and the solution.
-
Solvent Evaporation : Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended for faster and more efficient drying at lower temperatures.
-
Final Weighing : Once the solvent has completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.
-
Calculation : The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100
Where:
-
mass of solute is the final mass of the dried solute.
-
mass of solvent is the mass of the solution minus the mass of the solute.
-
4.3. Experimental Workflow Diagram
Logical Relationship in Solubility
The solubility of a compound like this compound is governed by the principle of "like dissolves like." This relationship can be visualized as a balance between the solute's and solvent's intermolecular forces.
This diagram illustrates that the polar hydroxyl groups of DTAHQ will have favorable interactions with polar solvents, while the nonpolar tert-amyl groups and the benzene ring will interact favorably with nonpolar solvents. The overall solubility in a given solvent is a result of the balance of these interactions.
Conclusion
While specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its qualitative profile indicates solubility in alcohols and aromatic hydrocarbons, with poor solubility in water. For drug development and other precise applications, it is imperative to determine the solubility experimentally. The provided gravimetric method offers a reliable and straightforward approach for obtaining this critical data. The comparative data for 2,5-Di-tert-butylhydroquinone can be a useful, albeit indirect, guide for solvent selection and for understanding the general solubility behavior of this class of compounds. Further research into the quantitative solubility of this compound would be highly beneficial to the scientific community.
Thermal Stability and Decomposition of 2,5-Di-tert-amylhydroquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the thermal stability and decomposition profile of 2,5-Di-tert-amylhydroquinone (DTAHQ). As a sterically hindered phenolic antioxidant, DTAHQ is utilized in various industrial applications where it imparts stability to organic materials susceptible to oxidative and thermal degradation. A thorough understanding of its thermal behavior is paramount for its effective and safe use in polymers, elastomers, adhesives, and other materials processed at elevated temperatures.
Due to a scarcity of publicly available data specific to this compound, this guide leverages extensive information on the closely related and structurally similar antioxidant, 2,5-Di-tert-butylhydroquinone (DTBHQ), to infer the probable thermal characteristics of DTAHQ. This approach provides a robust framework for understanding its stability, decomposition pathways, and the analytical methods required for its characterization.
Core Physical and Thermal Properties
While detailed thermal analysis data for this compound is limited, some of its fundamental physical properties have been documented. These properties are summarized in Table 1.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| Melting Point | 178.0-182.0 °C |
| Appearance | White to yellow to orange powder/crystal |
Inferred Thermal Stability and Decomposition Profile
The thermal stability and decomposition of this compound can be inferred from studies on analogous alkylated hydroquinones, most notably 2,5-Di-tert-butylhydroquinone (DTBHQ). The additional methylene group in the tert-amyl substituents of DTAHQ compared to the tert-butyl groups of DTBHQ is expected to have a minor influence on the overall thermal decomposition mechanism, which is primarily dictated by the hydroquinone moiety and the tertiary carbon adjacent to the aromatic ring.
Differential Scanning Calorimetry (DSC) Analysis of an Analogous Compound
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For DTBHQ, DSC data reveals a sharp endothermic peak corresponding to its melting point. It is anticipated that DTAHQ would exhibit a similar, sharp melting endotherm, albeit at a different temperature as indicated in Table 1.
Table 2: Differential Scanning Calorimetry (DSC) Data for the Analogous Compound 2,5-Di-tert-butylhydroquinone
| Parameter | Value | Experimental Conditions |
| Melting Point (Tₘ) | 494.05 K (220.9 °C) | Heating rate: 10 K/min |
| Enthalpy of Fusion (ΔHբ) | 199.9 J/g | Heating rate: 10 K/min |
Thermogravimetric Analysis (TGA) of an Analogous Compound
Table 3: Thermogravimetric Analysis (TGA) Data for the Related Compound tert-Butylhydroquinone (TBHQ)
| Parameter | Value |
| Onset Decomposition Temperature | Data not available in search results |
| Major Decomposition Steps | Data not available in search results |
Probable Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed through a multi-stage process, primarily initiated by oxidation of the hydroquinone ring, followed by fragmentation of the alkyl side chains at higher temperatures.
-
Oxidation to Benzoquinone : The initial and most significant decomposition pathway is the oxidation of the two hydroxyl groups of the hydroquinone to form the corresponding p-benzoquinone derivative, 2,5-Di-tert-amyl-1,4-benzoquinone. This is a common decomposition route for hydroquinones.[1]
-
Fragmentation of Alkyl Chains : At more elevated temperatures, the tert-amyl side chains are likely to undergo fragmentation. This can proceed through various radical mechanisms, potentially leading to the elimination of smaller hydrocarbon molecules.
-
Ring Cleavage : Under severe thermal stress (pyrolytic conditions), the aromatic ring itself can cleave, leading to the formation of a complex mixture of smaller volatile organic compounds, including phenols, benzene derivatives, and various hydrocarbons.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of the thermal properties of this compound. The following sections outline the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (e.g., alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan.
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or synthetic air) at a constant flow rate (typically 20-100 mL/min).
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The data is typically presented as a plot of percentage weight loss versus temperature. The first derivative of this curve (DTG curve) can also be plotted to identify the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent any loss of volatile components.
Experimental Conditions:
-
Reference: An empty, hermetically sealed aluminum pan is used as a reference.
-
Atmosphere: Maintain a consistent inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Heating Program: Heat the sample and reference from ambient temperature through its melting point at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The melting point is determined from the peak of the endothermic transition, and the enthalpy of fusion is calculated from the area under the peak.
Visualizations
The following diagrams illustrate the workflow for thermal analysis and the inferred decomposition pathway of this compound.
Caption: Workflow for Thermal Characterization.
Caption: Inferred Decomposition Pathway.
References
The Enigmatic Free Radical Scavenging Profile of 2,5-Di-tert-amylhydroquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,5-Di-tert-amylhydroquinone (DTAHQ) is a synthetic phenolic compound characterized by a hydroquinone backbone with two bulky tert-amyl groups. Hydroquinones are recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1] However, the presence of large alkyl groups, as seen in DTAHQ, can introduce significant steric hindrance, potentially modulating its direct radical scavenging efficacy.[2] This guide explores the probable antioxidant profile of DTAHQ, drawing parallels with its better-studied analogs to provide a comprehensive overview for research and development.
Quantitative Data on Structurally Related Hydroquinones
Direct experimental data on the free radical scavenging activity of this compound, such as IC50 values from DPPH or ABTS assays, are not available in the current body of scientific literature. However, the antioxidant potential of the structurally similar compounds 2,5-Di-tert-butylhydroquinone (DTBHQ) and tert-butylhydroquinone (TBHQ) has been evaluated. The data for these analogs can provide an inferential basis for the potential activity of DTAHQ. It is hypothesized that the bulky tert-amyl groups in DTAHQ would result in significant steric hindrance, similar to or greater than that of the tert-butyl groups in DTBHQ, thereby potentially reducing its direct free radical scavenging activity compared to less hindered phenols like TBHQ.[2]
| Compound | Assay | IC50 / EC50 Value | Reference(s) |
| This compound (DTAHQ) | DPPH | Data not available | - |
| ABTS | Data not available | - | |
| tert-Butylhydroquinone (TBHQ) | DPPH | 22.20 µg/mL | |
| ABTS | 33.34 µg/mL | ||
| Butylated Hydroxytoluene (BHT) | DPPH | 23 mg/L | |
| ABTS | Weak scavenging activity |
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for standard in vitro assays that can be employed to determine the free radical scavenging activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[3]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Test compound (DTAHQ)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compound and the positive control in methanol.
-
Reaction: In a 96-well plate or cuvettes, add 100 µL of the sample solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the absorbance of the control (DPPH solution without sample) andAcontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the absorbance of the test sample.Asample -
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.[4]
Materials:
-
ABTS
-
Potassium persulfate
-
Methanol or ethanol
-
Test compound (DTAHQ)
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of measuring absorbance at 734 nm
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compound and the positive control in the same solvent used for the working solution.
-
Reaction: Add a specific volume of the sample solution to a defined volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce a ferric iron complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ) at low pH.[5] This reduction results in the formation of a colored product, which is monitored spectrophotometrically.[5]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compound (DTAHQ)
-
Standard (e.g., FeSO₄·7H₂O)
-
Spectrophotometer capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Reaction: Add a small volume of the sample or standard solution to the FRAP reagent. Include a reagent blank containing the solvent instead of the sample.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.[3]
Visualizations: Workflows and Mechanisms
Experimental Workflow
Caption: Generalized workflow for in vitro antioxidant activity assays.
Proposed Mechanism of Free Radical Scavenging
Direct Scavenging Mechanism:
Caption: Direct hydrogen atom donation mechanism of DTAHQ.
Indirect Antioxidant Mechanism via Nrf2 Activation:
Caption: Indirect antioxidant effect of DTAHQ via Nrf2 pathway activation.
Discussion
The antioxidant activity of hydroquinones is a well-established principle in chemistry and biology.[1] The primary mechanism involves the donation of a hydrogen atom from the hydroxyl groups to a free radical, which in turn neutralizes the radical and terminates the oxidative chain reaction.[1] The resulting hydroquinone radical is stabilized by resonance.
However, for hindered phenols like DTAHQ, the bulky tert-amyl groups can sterically hinder the approach of free radicals to the hydroxyl groups.[2] This steric hindrance may reduce the rate and efficiency of direct radical scavenging compared to less hindered hydroquinones.[2]
An alternative and potentially significant antioxidant mechanism for hindered hydroquinones is the indirect activation of endogenous antioxidant pathways.[6] Compounds like TBHQ have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[6] It is plausible that DTAHQ, upon entering cells, could be metabolized to an electrophilic quinone that reacts with cysteine residues on the Keap1 protein, a negative regulator of Nrf2.[6] This would lead to the release and nuclear translocation of Nrf2, subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and the upregulation of protective enzymes.[6] This indirect mechanism could provide a more sustained and potent cellular defense against oxidative stress.
Conclusion
While direct quantitative data on the free radical scavenging activity of this compound remains to be elucidated, its structural similarity to other hindered phenolic antioxidants suggests a multifaceted antioxidant profile. The steric hindrance imparted by the tert-amyl groups may limit its direct radical scavenging capacity. However, the potential for indirect antioxidant effects through the activation of the Nrf2 signaling pathway presents a compelling area for future research. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for scientists and drug development professionals to investigate the full antioxidant potential of DTAHQ. Further studies are warranted to quantify its in vitro and in vivo antioxidant efficacy and to explore its therapeutic and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. electrochemsci.org [electrochemsci.org]
- 3. benchchem.com [benchchem.com]
- 4. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 5. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nrf2 affects hydroquinone-induces cell cycle arrest through the p16/pRb signaling pathway and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 2,5-Di-tert-amylhydroquinone in Cellular Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Di-tert-amylhydroquinone (DTAHQ) is a hindered phenolic compound, a class of molecules known for their antioxidant properties. As radical scavengers, hindered phenols are of significant interest in both industrial and biological applications for their ability to protect against oxidative degradation. In biological systems, this antioxidant potential suggests therapeutic applications for conditions associated with oxidative stress.[1] DTAHQ, with the National Cancer Institute (NCI) designation NSC 6267, has been a compound of interest for further investigation.[1]
This technical guide provides a comprehensive overview of the known biological activities of DTAHQ in cellular assays. However, publicly available research on the specific cellular mechanisms of DTAHQ is limited. To provide a more complete picture for researchers, this guide also details the extensively studied biological activities of its close structural analog, 2,5-Di-tert-butylhydroquinone (DTBHQ). The well-documented mechanisms of DTBHQ can serve as a valuable reference point for formulating hypotheses and designing future studies on DTAHQ.
Biological Activity of this compound (DTAHQ)
The primary established biological role of DTAHQ is its function as an antioxidant. The bulky tert-amyl groups enhance its lipid solubility, suggesting it may be effective within cellular membranes.[1] Its mechanism of action is rooted in its ability to scavenge reactive oxygen species (ROS), thereby mitigating cellular damage from oxidative stress.[1]
Preliminary research suggests that DTAHQ may play a role in modulating the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. In a cellular model of psoriasis, DTAHQ was reported to restrain cell proliferation, promote apoptosis, reduce the inflammatory response, decrease keratin expression, and improve lipid metabolism, with these effects being linked to the activation of the PPAR pathway. However, detailed mechanistic studies and quantitative data from these specific assays are not widely available.
Biological Activity of 2,5-Di-tert-butylhydroquinone (DTBHQ): A Comparator
In contrast to DTAHQ, its analog DTBHQ has been the subject of more extensive research, revealing several distinct biological activities.
Inhibition of Sarco/endoplasmic Reticulum Ca²⁺ ATPase (SERCA)
One of the most significant activities of DTBHQ is its potent and reversible inhibition of the SERCA pump.[2] The SERCA pump is critical for maintaining low cytosolic calcium levels by transporting Ca²⁺ into the endoplasmic reticulum.[2] By inhibiting SERCA, DTBHQ disrupts intracellular calcium homeostasis, leading to elevated cytosolic Ca²⁺. This disruption can trigger a variety of downstream signaling events, including effects on cell proliferation, apoptosis, and degranulation.[2]
Modulation of Arachidonic Acid Metabolism
DTBHQ is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), two key enzymes in the metabolism of arachidonic acid, which is a central pathway in the inflammatory response.[2][3] By inhibiting both enzymes, DTBHQ can reduce the production of a broad range of pro-inflammatory mediators, including prostaglandins and leukotrienes, making it a compound of interest for anti-inflammatory drug development.[2]
Data Presentation
Table 1: Summary of Known Biological Activities of DTAHQ
| Biological Activity | Cellular Model | Observed Effects | Signaling Pathway |
| Antioxidant | Not specified | Radical scavenging | Not applicable |
| Anti-proliferative | Psoriasis cell model | Restrained cell proliferation | PPAR |
| Pro-apoptotic | Psoriasis cell model | Promoted apoptosis | PPAR |
| Anti-inflammatory | Psoriasis cell model | Ameliorated inflammatory response | PPAR |
Note: The information regarding the psoriasis cell model is based on a single preliminary report; further detailed studies are required for confirmation.
Table 2: Inhibitory Potency (IC₅₀) of DTBHQ Against Key Molecular Targets
| Target Enzyme | IC₅₀ Value | Reference |
| 5-Lipoxygenase (5-LO) | 1.8 µM | [3] |
| Cyclooxygenase-2 (COX-2) | 14.1 µM | [3] |
Signaling Pathways and Experimental Workflows
Below are visualizations of key signaling pathways and a representative experimental workflow relevant to the study of hydroquinones like DTAHQ and DTBHQ.
Caption: Putative PPAR signaling pathway activation by DTAHQ.
Caption: Disruption of calcium homeostasis by DTBHQ via SERCA inhibition.
Caption: Inhibition of the arachidonic acid pathway by DTBHQ.
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells, providing a biologically relevant measure of antioxidant activity.
-
Cell Seeding: Seed adherent cells (e.g., HepG2) into a 96-well black plate with a clear bottom at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS). Treat the cells with the test compound (DTAHQ) at various concentrations for 1 hour.
-
Probe Loading: Remove the treatment medium, wash the cells with PBS, and add a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each well. Incubate for 60 minutes in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells, and add a solution of 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1 hour at excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics. Determine the percentage inhibition of ROS formation for each concentration and calculate the EC₅₀ value.
Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Treatment: Culture murine macrophage cells (e.g., RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum. Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant from each well.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each concentration of the test compound and determine the IC₅₀ value.
Cell Viability (MTT) Assay
This assay is a colorimetric method for assessing cell viability, which is crucial for distinguishing between cytotoxic effects and specific inhibitory activities of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[4][5]
Conclusion
This compound (DTAHQ) is a hindered phenol with established antioxidant properties as a radical scavenger. While preliminary findings suggest it may modulate the PPAR signaling pathway to exert anti-proliferative and anti-inflammatory effects, there is a notable lack of comprehensive data on its specific cellular mechanisms and quantitative biological activities.
In contrast, the closely related compound 2,5-Di-tert-butylhydroquinone (DTBHQ) is well-characterized as a potent inhibitor of the SERCA pump and a dual inhibitor of COX-2 and 5-LO. The detailed understanding of DTBHQ's mechanisms provides a valuable framework for future research into DTAHQ. Further investigation is essential to elucidate the specific signaling pathways, molecular targets, and quantitative efficacy of DTAHQ in various cellular assays. Such studies will be critical in determining its potential as a therapeutic agent for diseases associated with oxidative stress and inflammation.
References
- 1. Cellular antioxidant effects of atorvastatin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of CAS Number 79-74-3
Compound Identification: 2,5-Di(tert-amyl)hydroquinone
This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 79-74-3, scientifically known as 2,5-Di(tert-amyl)hydroquinone. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and relevant biological pathways.
Chemical Identity and Structure
-
CAS Number: 79-74-3
-
Chemical Name: 2,5-Di(tert-amyl)hydroquinone[1]
-
Synonyms: 2,5-Di-tert-pentylhydroquinone, Santovar A, Diamylhydroquinone[1]
-
Molecular Formula: C₁₆H₂₆O₂
-
Molecular Weight: 250.38 g/mol [2]
-
Chemical Structure:
-
The structure consists of a hydroquinone ring substituted with two tert-amyl groups at positions 2 and 5.
-
Physicochemical Properties
The quantitative physicochemical properties of 2,5-Di(tert-amyl)hydroquinone are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Physical State | White to yellow powder or crystals. | [2][3] |
| Melting Point | 179 °C | [2] |
| Boiling Point | 353.51 °C (estimated) | [2] |
| Density | 0.9781 g/cm³ (estimated) | [2] |
| Water Solubility | 200 ng/L at 20 °C | [2][4] |
| pKa | 11.21 ± 0.23 (predicted) | [2][4] |
| LogP (Octanol/Water Partition Coefficient) | 5.1 at 25 °C | [2] |
| Vapor Pressure | 7.84 x 10⁻⁶ mmHg at 25 °C | |
| Flash Point | 162.7 °C | |
| Refractive Index | 1.6000 (estimated) | [2] |
Experimental Protocols
Detailed experimental methodologies for determining key physicochemical properties are outlined below. While specific protocols for CAS 79-74-3 are not extensively published, the following represent standard and widely accepted methods for organic compounds of this nature.
3.1. Melting Point Determination (Capillary Method)
The melting point of a solid organic compound is a crucial indicator of its purity.[5] The capillary method is a common and reliable technique.
-
Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.[6]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the dry, powdered sample is introduced into the open end of a capillary tube and packed down by tapping.[6]
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating bath (oil or a metal block).
-
The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the lower limit of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the upper limit.
-
3.2. Water Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the water solubility of a chemical substance.
-
Principle: A surplus of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined analytically.
-
Apparatus: Constant temperature water bath with a shaker, flasks with stoppers, analytical balance, centrifuge, analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of 2,5-Di(tert-amyl)hydroquinone is added to a flask containing a known volume of purified water.
-
The flask is sealed and placed in a constant temperature shaker bath, typically agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the mixture is allowed to stand to let undissolved particles settle.
-
The aqueous phase is separated from the solid, often by centrifugation, to remove any suspended particles.
-
The concentration of the dissolved compound in the clear aqueous solution is measured using a suitable analytical technique.
-
3.3. Octanol/Water Partition Coefficient (LogP) Determination
The octanol/water partition coefficient (Kow or P) is a measure of a compound's lipophilicity. The shake-flask method is a conventional approach for its determination.[7]
-
Principle: The compound is distributed between two immiscible liquid phases, n-octanol and water. The ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient.[2][7]
-
Apparatus: Separatory funnels, mechanical shaker, centrifuge, analytical instrument for quantification.
-
Procedure:
-
A known amount of 2,5-Di(tert-amyl)hydroquinone is dissolved in either water or n-octanol (pre-saturated with the other solvent).
-
This solution is placed in a separatory funnel with a known volume of the other immiscible solvent.
-
The funnel is shaken to facilitate the partitioning of the solute between the two phases until equilibrium is achieved.
-
The mixture is then allowed to stand for the two phases to separate completely, or separation is aided by centrifugation.
-
The concentration of the compound in both the n-octanol and the aqueous phases is determined analytically.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[2]
-
Synthesis and Biological Activity
4.1. Synthetic Pathway
2,5-Di(tert-amyl)hydroquinone can be synthesized via the Friedel-Crafts alkylation of hydroquinone with 2-methyl-2-butene (an iso-amylene).[8]
Caption: Synthesis of 2,5-Di(tert-amyl)hydroquinone.
4.2. Biological Activity: Inhibition of Arachidonic Acid Metabolism
2,5-Di(tert-amyl)hydroquinone has been identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), which are key enzymes in the arachidonic acid inflammatory pathway.[9]
Caption: Inhibition of COX-2 and 5-LO pathways.
4.3. Biological Activity: SERCA Pump Inhibition
Another significant biological activity of this compound is the potent and reversible inhibition of the Sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump.[10] This inhibition disrupts intracellular calcium homeostasis.
Caption: Inhibition of SERCA pump by CAS 79-74-3.
Applications and Safety
2,5-Di(tert-amyl)hydroquinone is primarily used as an antioxidant and stabilizer in various industrial applications, including polymers, adhesives, and rubber.[11][12] Its ability to scavenge free radicals makes it effective in preventing oxidative degradation. In a research context, its inhibitory actions on key enzymes make it a useful tool for studying cellular signaling pathways related to inflammation and calcium homeostasis.
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Determination of octanol/water partition coefficients for hydrophobic organic chemicals with the “slow‐stirring” method | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. rc.usf.edu [rc.usf.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. byjus.com [byjus.com]
- 5. athabascau.ca [athabascau.ca]
- 6. byjus.com [byjus.com]
- 7. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. diamylhydroquinone, 79-74-3 [perflavory.com]
- 12. 2,5-Di-tert-amylhydroquinone CAS No. 79-74-3 | Tintoll [uvabsorber.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,5-Di-tert-amylhydroquinone via Friedel-Crafts Alkylation
Introduction
2,5-Di-tert-amylhydroquinone is a sterically hindered phenolic antioxidant. These types of compounds are of significant interest in various industrial applications, including as stabilizers in polymers and rubbers, due to their ability to act as radical scavengers, thereby preventing oxidative degradation.[1] The synthesis of this compound is efficiently achieved through the Friedel-Crafts alkylation of hydroquinone.[1] This electrophilic aromatic substitution reaction introduces two bulky tert-amyl groups onto the hydroquinone ring, enhancing its antioxidant efficacy and solubility in nonpolar media.[1]
This document provides a detailed experimental protocol for the synthesis of this compound using isoamylene as the alkylating agent and methanesulfonic acid as the catalyst.
Reaction Scheme
The Friedel-Crafts alkylation of hydroquinone with isoamylene (a mixture of isomers, primarily 2-methyl-2-butene) proceeds in the presence of an acid catalyst to yield this compound.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on a reported synthesis of this compound.[2]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles | Role |
| Hydroquinone (HQ) | C₆H₆O₂ | 110.11 | 110.1 | 1.000 | Reactant |
| Isoamylene | C₅H₁₀ | 70.13 | 158.5 | 2.260 | Alkylating Agent |
| Toluene | C₇H₈ | 92.14 | 132.0 + 397.6 | - | Solvent |
| Methanesulfonic Acid (MSA) | CH₄O₃S | 96.11 | 3.30 | 0.0343 | Catalyst |
| Sodium Bicarbonate (8% aq.) | NaHCO₃ | 84.01 | 25.7 | 0.0245 | Neutralizing Agent |
| Disodium Hydrogen Phosphate | Na₂HPO₄ | 141.96 | - | - | Neutralizing Agent |
| Sodium Sulfite | Na₂SO₃ | 126.04 | - | - | Reducing Agent |
| Deionized Water | H₂O | 18.02 | - | - | Washing Agent |
Apparatus:
-
Autoclave or a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum tray drier or rotary evaporator
Procedure:
-
Reaction Setup:
-
Alkylation Reaction:
-
Work-up and Neutralization:
-
Dilute the reaction mixture with an additional 397.6 g of toluene.[2]
-
For initial neutralization, add 25.7 g of an 8% aqueous sodium bicarbonate solution at 70°C over 7 minutes to neutralize approximately 70% of the free acid.[2]
-
To neutralize residual acid and reduce any quinone byproducts, prepare an aqueous solution containing 4% disodium hydrogen phosphate (Na₂HPO₄) and 1% sodium sulfite (Na₂SO₃).[2]
-
Add 74.1 g of this buffer/reducing solution while heating the mixture to 90°C to ensure the product is fully dissolved. Stir for 25 minutes.[2]
-
Stop stirring, allow the phases to separate, and drain off the lower aqueous phase.[2]
-
Perform a second wash with 196.3 g of the same buffer solution under identical conditions.[2]
-
Finally, wash with 171.3 g of deionized water for 60 minutes to remove any remaining salts, then drain the aqueous phase.[2]
-
-
Crystallization and Isolation:
-
Drying:
-
Dry the product in a vacuum tray drier or on a rotary evaporator at a maximum temperature of 70°C and a pressure of 10 mbar.[2]
-
Experimental Workflow
Caption: Workflow diagram illustrating the key stages in the synthesis of this compound.
Data Presentation
Product Characterization Data
The following table summarizes the analytical data for the synthesized this compound.[2]
| Parameter | Value |
| Yield (relative to Hydroquinone) | 92% |
| Purity (GC) | 98.0% |
| Melting Point | 180.6 °C |
| Appearance | Slightly beige crystalline solid |
| Volatiles (2g/2h/80°C) | 0.17% |
| Ash (5g/800°C) | 0.05% |
| pH (aqueous suspension) | 7.8 |
Note: The identity of the product can also be confirmed by 1H-NMR spectroscopy.[2][3]
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Toluene is a flammable and volatile organic solvent. Avoid open flames and ensure proper grounding of equipment.
-
Methanesulfonic acid is a strong corrosive acid. Handle with care to avoid contact with skin and eyes.
-
Hydroquinone is harmful if swallowed and can cause skin irritation and allergic reactions.
The Friedel-Crafts alkylation of hydroquinone with isoamylene using methanesulfonic acid as a catalyst is an effective method for the synthesis of this compound. The protocol described provides a high yield (92%) and high purity (98%) product.[2] The detailed work-up procedure involving neutralization and multiple washing steps is crucial for removing the acid catalyst and byproducts, leading to a high-quality final product.
References
Application Notes and Protocols for 2,5-Di-tert-amylhydroquinone as a Polymer Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Di-tert-amylhydroquinone (DTAHQ) is a highly effective antioxidant and thermal stabilizer widely employed in the polymer industry.[1] As a sterically hindered phenolic antioxidant, its primary function is to inhibit the degradation of polymeric materials initiated by heat, light, and oxidative stress. This is achieved through the termination of free radical chain reactions that lead to the scission of polymer chains and the loss of mechanical and physical properties.[2][3] DTAHQ is particularly valued for its non-staining and non-discoloring characteristics, making it suitable for use in a variety of polymers, including acrylonitrile-based polymers, unvulcanized rubber adhesives, tapes, and films. This document provides detailed application notes and protocols for the use of DTAHQ as a polymer stabilizer.
Mechanism of Action
The stabilizing effect of this compound is rooted in its ability to act as a free radical scavenger. The degradation of many polymers is an auto-oxidative process that proceeds via a free-radical chain mechanism. This process is initiated by factors such as heat, UV radiation, or mechanical stress, which generate initial alkyl radicals (R•) from the polymer backbone. These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation cycle.
DTAHQ, a hindered phenol, interrupts this cycle by donating the hydrogen atom from one of its hydroxyl groups to the peroxy radical. This neutralizes the highly reactive peroxy radical, forming a stable hydroperoxide and a DTAHQ radical. The DTAHQ radical is resonance-stabilized and sterically hindered by the bulky tert-amyl groups, rendering it relatively unreactive and unable to propagate the radical chain reaction.[3][4]
Data Presentation
Table 1: Recommended Loading Concentrations of DTAHQ
| Polymer Type | Application | Recommended Loading (wt%) | Recommended Loading (phr)¹ |
| Polyolefins (PE, PP) | Film, Molding | 0.05 - 0.5 | 0.05 - 0.5 |
| Styrenics (PS, ABS) | Molding, Extrusion | 0.1 - 1.0 | 0.1 - 1.0 |
| Elastomers (SBR, NBR) | General Purpose | - | 0.5 - 2.0 |
| Adhesives (Hot Melt) | Stabilization | 0.2 - 1.0 | - |
¹phr: parts per hundred rubber
Table 2: Typical Performance Data for Polymers Stabilized with Hindered Phenolic Antioxidants
| Polymer System | Test Method | Unstabilized | Stabilized (0.2 wt%) |
| Polypropylene (PP) | TGA (Onset of Degradation, N₂) | ~350 °C | > 370 °C |
| Polypropylene (PP) | DSC (Oxidation Induction Time, 200°C, O₂) | < 5 min | > 30 min |
| Low-Density Polyethylene (LDPE) | Oven Aging (100°C, time to embrittlement) | < 100 hours | > 1000 hours |
| Styrene-Butadiene Rubber (SBR) | Tensile Strength Retention (after aging) | < 50% | > 80% |
Experimental Protocols
The following are detailed protocols for the incorporation of DTAHQ into polymers and the subsequent evaluation of its stabilizing effect.
Protocol 1: Incorporation of DTAHQ by Melt Blending
This protocol is suitable for thermoplastic polymers such as polyethylene and polypropylene.
Materials and Equipment:
-
Polymer resin (e.g., polypropylene pellets)
-
This compound (powder)
-
Internal mixer (e.g., Brabender or Haake type) or twin-screw extruder
-
Compression molder
-
Analytical balance
-
Drying oven
Procedure:
-
Drying: Dry the polymer resin and DTAHQ powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for polypropylene) for at least 4 hours to remove any residual moisture.
-
Premixing: Accurately weigh the required amounts of polymer resin and DTAHQ according to the desired loading concentration. Physically mix the components in a sealed bag or container to ensure a homogeneous premix.
-
Melt Blending:
-
Set the temperature of the internal mixer or extruder to the appropriate processing temperature for the polymer (e.g., 180-200°C for polypropylene).
-
Add the premixed material to the mixer/extruder and process for a sufficient time to ensure homogeneous dispersion (typically 5-10 minutes in an internal mixer).
-
-
Sample Preparation:
-
Remove the molten polymer blend from the mixer.
-
Compression mold the blend into sheets or plaques of the desired thickness for subsequent testing. Use a molding temperature and pressure appropriate for the polymer.
-
Allow the molded samples to cool to room temperature under controlled conditions.
-
-
Control Sample: Prepare a control sample using the same procedure but without the addition of DTAHQ.
Protocol 2: Incorporation of DTAHQ by Solution Casting
This protocol is suitable for polymers that are soluble in a common solvent, such as polystyrene in toluene.
Materials and Equipment:
-
Polymer (e.g., polystyrene pellets)
-
This compound (powder)
-
Volatile solvent (e.g., toluene, chloroform, or THF)
-
Glass petri dish or other flat substrate
-
Magnetic stirrer and hotplate
-
Fume hood
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a known weight of the polymer in a suitable volume of solvent to achieve the desired concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved. Gentle heating may be applied if necessary.
-
-
DTAHQ Addition:
-
Weigh the required amount of DTAHQ and dissolve it in a small amount of the same solvent.
-
Add the DTAHQ solution to the polymer solution and stir until a homogeneous mixture is obtained.
-
-
Casting:
-
Place a clean, level glass petri dish in a fume hood.
-
Pour the polymer/DTAHQ solution into the petri dish, ensuring the entire surface is covered.
-
-
Solvent Evaporation:
-
Cover the petri dish with a watch glass, leaving a small opening to allow for slow solvent evaporation. This helps to form a uniform film.
-
Allow the solvent to evaporate at room temperature for 24-48 hours.
-
-
Drying:
-
Once the film appears dry, place the petri dish in a vacuum oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.
-
-
Film Removal: Carefully peel the polymer film from the glass substrate.
-
Control Sample: Prepare a control film using the same procedure but without the addition of DTAHQ.
Protocol 3: Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the prepared polymer sheet or film.
-
TGA Measurement:
-
Place the sample in a TGA pan.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere.
-
-
Data Analysis:
-
Plot the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant weight loss begins). A higher onset temperature for the DTAHQ-stabilized sample compared to the control indicates improved thermal stability.
-
Protocol 4: Evaluation of Oxidative Stability by Differential Scanning Calorimetry (DSC)
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Place a small, weighed sample (5-10 mg) of the polymer into a DSC pan.
-
DSC Measurement (Oxidation Induction Time - OIT):
-
Heat the sample to a temperature above its melting point (for semi-crystalline polymers) or glass transition temperature (for amorphous polymers) under a nitrogen atmosphere.
-
Equilibrate the sample at the desired isothermal test temperature (e.g., 200°C for polypropylene).
-
Switch the purge gas from nitrogen to oxygen.
-
Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT for the DTAHQ-stabilized sample indicates enhanced oxidative stability.
-
Protocol 5: Accelerated Aging by Oven Aging
Equipment:
-
Forced-air convection oven
-
Tensile testing machine
Procedure:
-
Sample Preparation: Prepare dumbbell-shaped specimens for tensile testing from the compression-molded sheets according to relevant ASTM standards (e.g., ASTM D638).
-
Initial Testing: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of both the stabilized and control samples before aging.
-
Accelerated Aging:
-
Place the test specimens in a forced-air oven at an elevated temperature (e.g., 100-120°C). The temperature should be chosen to accelerate degradation without causing immediate melting or deformation.
-
Remove sets of specimens at predetermined time intervals (e.g., 24, 48, 96, 168 hours).
-
-
Post-Aging Testing:
-
Allow the aged specimens to cool to room temperature.
-
Measure the mechanical properties of the aged specimens.
-
-
Data Analysis:
-
Plot the retention of mechanical properties (e.g., % of initial tensile strength) as a function of aging time. The DTAHQ-stabilized samples are expected to show a slower decline in mechanical properties compared to the control samples.
-
Synergistic Effects
Hindered phenolic antioxidants like DTAHQ are primary antioxidants that scavenge free radicals. Their effectiveness can be significantly enhanced when used in combination with secondary antioxidants, which decompose hydroperoxides into stable, non-radical products. Common secondary antioxidants include phosphites and thioesters. This synergistic approach provides a more comprehensive stabilization system. While specific data for DTAHQ in such blends is limited, a common starting point for evaluation is a 1:1 or 1:2 ratio of primary to secondary antioxidant, with a total additive concentration in the range of 0.1 - 0.5 wt%.
Safety Precautions
-
Always handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for DTAHQ before use for detailed information on handling, storage, and disposal.
Disclaimer
The information provided in these application notes is intended for guidance for research and development purposes. The optimal loading concentration and processing conditions for this compound will depend on the specific polymer, application, and other additives present in the formulation. It is the responsibility of the user to determine the suitability of this product for their particular application and to conduct their own tests to ensure desired performance and compliance with all relevant regulations.
References
Application Notes and Protocols for Incorporating 2,5-Di-tert-amylhydroquinone into a Polyethylene Matrix
Introduction
This document provides detailed application notes and protocols for the incorporation of 2,5-Di-tert-amylhydroquinone (DTAHQ) into a polyethylene (PE) matrix. DTAHQ is a highly effective hindered phenolic antioxidant used to protect polymers like polyethylene from thermo-oxidative degradation during processing and end-use.[1] This degradation can lead to a loss of mechanical properties, discoloration, and a reduction in the material's overall lifespan. These protocols are intended for researchers, scientists, and professionals in drug development and material science who are looking to enhance the stability and longevity of polyethylene-based products.
The following sections detail the mechanism of action of DTAHQ, methods for its incorporation into polyethylene, and protocols for evaluating its efficacy as a stabilizer.
Mechanism of Action: Hindered Phenolic Antioxidants
Polyethylene, like other polyolefins, is susceptible to thermo-oxidative degradation, a free-radical chain reaction initiated by heat, light, and residual catalyst metals. This process leads to the formation of hydroperoxides, which decompose to create further radicals, causing chain scission and crosslinking, ultimately degrading the polymer.
This compound, a hindered phenolic antioxidant, interrupts this degradation cycle. The "hindered" nature of the molecule, with its bulky tert-amyl groups, enhances its stability and effectiveness. DTAHQ donates a hydrogen atom from one of its hydroxyl groups to reactive free radicals (R•, ROO•), neutralizing them and forming a stable, non-reactive phenoxy radical. This phenoxy radical is stabilized by resonance and the steric hindrance of the tert-amyl groups, preventing it from initiating new degradation chains.
Protocols for Incorporation of DTAHQ into Polyethylene
Two primary methods are recommended for incorporating DTAHQ into a polyethylene matrix: melt blending and solution casting. The choice of method will depend on the desired final form of the polyethylene (e.g., pellets, film, molded part) and the available equipment.
Protocol 1: Melt Blending
Melt blending is a common industrial method for incorporating additives into thermoplastics. It involves mixing the polymer and additive at a temperature above the polymer's melting point.
Materials and Equipment:
-
Polyethylene (e.g., HDPE, LDPE, LLDPE) powder or pellets
-
This compound (DTAHQ) powder
-
Twin-screw extruder or internal mixer (e.g., Brabender or Haake)
-
Compression molder (for preparing test specimens)
-
Grinder (if starting with PE pellets)
Procedure:
-
Drying: Dry the polyethylene resin and DTAHQ powder in a vacuum oven at 60-80°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a sealed bag or container, create a dry blend of the polyethylene powder and the desired concentration of DTAHQ (e.g., 0.1-0.5 wt%). Tumble the mixture for 15-20 minutes to ensure a homogenous distribution.
-
Melt Blending:
-
Set the temperature profile of the extruder or internal mixer. For polyethylene, a typical temperature profile ranges from 160°C to 210°C.[2]
-
Feed the premixed blend into the extruder or mixer.
-
Set the screw speed to a moderate level (e.g., 50-100 rpm) to ensure good mixing without excessive shear, which could degrade the polymer.[2]
-
The residence time in the mixer should be sufficient for homogenous dispersion, typically 5-10 minutes.
-
-
Pelletizing/Sheet Formation:
-
Extrude the molten blend through a die to form strands, which can then be cooled in a water bath and pelletized.
-
Alternatively, the molten polymer can be directly processed into a film or sheet.
-
-
Specimen Preparation: For testing purposes, compression mold the pelletized material into sheets or specific test specimen geometries according to ASTM standards (e.g., ASTM D638 for tensile testing). A typical compression molding cycle for polyethylene involves preheating at 180-200°C for 5 minutes, followed by compression at 10-15 MPa for 5 minutes, and then cooling under pressure.
Protocol 2: Solution Casting
Solution casting is a laboratory-scale method suitable for preparing thin films with a uniform dispersion of additives.
Materials and Equipment:
-
Polyethylene powder
-
This compound (DTAHQ) powder
-
High-boiling point solvent (e.g., xylene, decalin, or toluene)
-
Heating mantle with a magnetic stirrer
-
Glass casting surface (e.g., petri dish or glass plate)
-
Leveling platform
-
Fume hood
-
Vacuum oven
Procedure:
-
Dissolution:
-
In a fume hood, dissolve the polyethylene powder in the chosen solvent at an elevated temperature (e.g., 120-140°C for xylene) with continuous stirring. A typical concentration is 1-5% (w/v).
-
Once the polyethylene is fully dissolved, add the desired amount of DTAHQ and stir until it is also completely dissolved.
-
-
Casting:
-
Preheat the glass casting surface to a temperature that will facilitate slow and uniform solvent evaporation (e.g., 60-80°C).
-
Pour the hot polymer solution onto the leveled glass surface.
-
-
Solvent Evaporation:
-
Allow the solvent to evaporate slowly in the fume hood at a controlled temperature. Rapid evaporation can lead to film defects.
-
This process can take several hours to a full day depending on the solvent and film thickness.
-
-
Drying:
-
Once the film appears dry, carefully peel it from the glass substrate.
-
Place the film in a vacuum oven at a moderate temperature (e.g., 50-60°C) for at least 24 hours to remove any residual solvent.
-
Evaluation of Antioxidant Efficacy
To assess the effectiveness of DTAHQ in polyethylene, a series of characterization tests should be performed.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the onset of thermal degradation.
-
Protocol: Heat a small sample (5-10 mg) of the polyethylene with and without DTAHQ from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The temperature at which significant weight loss begins is the onset of degradation. An effective antioxidant will increase this temperature.
Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT):
-
Purpose: To measure the time it takes for the material to begin oxidizing at a specific elevated temperature. A longer OIT indicates better oxidative stability.
-
Protocol (ASTM D3895):
-
Heat a small, thin sample (5-10 mg) in an open aluminum pan to a set isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas to oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
-
Mechanical Properties Testing
Tensile Testing:
-
Purpose: To evaluate the effect of the antioxidant on the material's strength and ductility.
-
Protocol (ASTM D638): Use a universal testing machine to measure the tensile strength, elongation at break, and Young's modulus of dumbbell-shaped specimens. Compare the results for unstabilized polyethylene, polyethylene with DTAHQ, and samples that have undergone accelerated aging.
Impact Testing:
-
Purpose: To assess the material's toughness and resistance to fracture.
-
Protocol (ASTM D256 - Izod): Measure the impact energy absorbed by a notched specimen. Compare the results for stabilized and unstabilized samples, both before and after aging.
Spectroscopic Analysis
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To monitor the chemical changes in the polyethylene as it oxidizes.
-
Protocol: Expose polyethylene films with and without DTAHQ to accelerated aging conditions (e.g., oven aging at an elevated temperature). Periodically, acquire the FTIR spectrum of the films. The formation of carbonyl groups (C=O), indicative of oxidation, can be monitored by the growth of a characteristic peak around 1715 cm⁻¹. The carbonyl index can be calculated to quantify the extent of oxidation.
Data Presentation
The following tables provide an illustrative example of the expected quantitative data from the evaluation of polyethylene stabilized with DTAHQ. Note: The following data is for illustrative purposes and may not represent actual experimental results.
Table 1: Thermal Properties of Polyethylene with Varying DTAHQ Concentrations
| DTAHQ Concentration (wt%) | Onset of Degradation (°C) (TGA) | Oxidative Induction Time (min) at 200°C (DSC) |
| 0.0 (Control) | 225 | 5 |
| 0.1 | 235 | 25 |
| 0.2 | 242 | 45 |
| 0.5 | 250 | 70 |
Table 2: Mechanical Properties of Polyethylene with DTAHQ Before and After Accelerated Aging
| DTAHQ Concentration (wt%) | Condition | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.0 (Control) | Unaged | 25.0 | 600 |
| Aged (100°C, 100h) | 15.2 | 150 | |
| 0.2 | Unaged | 24.8 | 590 |
| Aged (100°C, 100h) | 22.5 | 450 | |
| 0.5 | Unaged | 24.5 | 580 |
| Aged (100°C, 100h) | 23.8 | 520 |
Table 3: Carbonyl Index of Polyethylene Films After Accelerated Aging
| DTAHQ Concentration (wt%) | Aging Time at 100°C (hours) | Carbonyl Index (FTIR) |
| 0.0 (Control) | 0 | 0.01 |
| 50 | 0.25 | |
| 100 | 0.60 | |
| 0.2 | 0 | 0.01 |
| 50 | 0.05 | |
| 100 | 0.15 | |
| 0.5 | 0 | 0.01 |
| 50 | 0.02 | |
| 100 | 0.08 |
Safety Precautions
-
Always work in a well-ventilated area, especially when using solvents for solution casting.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and any solvents used for specific handling and disposal information.
-
Melt processing equipment operates at high temperatures and pressures; ensure all safety guards are in place and follow standard operating procedures.
Conclusion
The incorporation of this compound into a polyethylene matrix via melt blending or solution casting can significantly enhance the thermal and oxidative stability of the polymer. The protocols outlined in this document provide a framework for the successful addition and evaluation of DTAHQ. The quantitative data, though illustrative, demonstrates the expected improvements in key material properties. Researchers and professionals can adapt these methodologies to their specific polyethylene grades and application requirements to develop more durable and long-lasting materials.
References
Application Note: Quantification of 2,5-Di-tert-amylhydroquinone using a Validated HPLC-UV Method
Introduction
2,5-Di-tert-amylhydroquinone (DTAHQ) is an antioxidant and stabilizer used in various industrial applications, including polymers, plastics, lubricants, and fuels.[1] Its function is to prevent degradation caused by oxidation, thereby extending the shelf life and maintaining the performance of these materials.[1] Accurate quantification of DTAHQ is crucial for quality control, formulation development, and stability testing. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of DTAHQ. The method is based on established protocols for similar hydroquinone derivatives and is suitable for routine analysis in a research or industrial setting.[2]
Principle
The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. An isocratic mobile phase consisting of a mixture of acetonitrile and water provides efficient elution of the analyte. Detection and quantification are achieved using a UV detector set at an optimal wavelength for DTAHQ.
Materials and Reagents
-
This compound (DTAHQ) reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (containing 0.1% acetic acid) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 292 nm
-
Injection Volume: 20 µL
-
Data Acquisition: Chromatography data software
Experimental Protocols
1. Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
2. Sample Preparation
-
Solid Samples (e.g., polymers):
-
Accurately weigh a suitable amount of the homogenized sample.
-
Dissolve the sample in methanol or a suitable organic solvent.
-
Use sonication or mechanical shaking to ensure complete dissolution of DTAHQ.
-
Dilute the solution as necessary with the mobile phase to bring the DTAHQ concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
-
-
Liquid Samples (e.g., oils, lubricants):
-
Accurately weigh a suitable amount of the liquid sample.
-
Perform a liquid-liquid extraction with a solvent in which DTAHQ is soluble and the matrix is not (e.g., acetonitrile for oil samples).
-
Separate the extraction solvent layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The proposed HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters that should be assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the expected performance characteristics based on data from the closely related compound, 2,5-Di-tert-butylhydroquinone.[2]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Retention Time | ~ 8-12 minutes (dependent on exact conditions) |
Results and Discussion
The UV spectrum of hydroquinone derivatives typically shows an absorption maximum around 292 nm.[4] Therefore, this wavelength is recommended for sensitive detection of DTAHQ. The use of a C18 column provides good retention and separation of the relatively nonpolar DTAHQ molecule from polar impurities. The addition of a small amount of acetic acid to the mobile phase helps to ensure good peak shape by suppressing the ionization of the hydroxyl groups of the hydroquinone.
The method is expected to be linear over a wide concentration range, allowing for the analysis of both high and low levels of DTAHQ. The low expected LOD and LOQ indicate that the method is sensitive enough for the determination of trace amounts of the analyte.
Conclusion
The described HPLC-UV method provides a straightforward and reliable approach for the quantification of this compound in various sample matrices. The method is easy to implement in a quality control or research laboratory with standard HPLC equipment. The provided protocols for standard and sample preparation are robust and can be adapted to different sample types. The expected validation data suggests that the method will be accurate, precise, and sensitive for its intended purpose.
Visualizations
Caption: Experimental workflow for the quantification of DTAHQ.
Caption: DTAHQ structure and UV detection principle.
References
Application Note: Purity Analysis of 2,5-Di-tert-amylhydroquinone by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the determination of the purity of 2,5-Di-tert-amylhydroquinone (DTAHQ) using gas chromatography with flame ionization detection (GC-FID). Due to the polar nature of DTAHQ, a derivatization step is included to enhance volatility and improve chromatographic peak shape. This protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and data analysis, making it suitable for quality control and research applications in the pharmaceutical and chemical industries.
Introduction
This compound is a hindered phenolic antioxidant used to prevent oxidative degradation in various materials. Its efficacy and safety are directly related to its purity. Gas chromatography is a powerful analytical technique for assessing the purity of volatile and semi-volatile compounds. For polar analytes like DTAHQ, derivatization is often employed to block the polar hydroxyl groups, thereby increasing their volatility and thermal stability for GC analysis. This document provides a detailed protocol for the purity analysis of DTAHQ, including a derivatization step, and presents the expected quantitative data in a clear, tabular format.
Experimental Protocols
This section outlines the detailed methodology for the GC analysis of DTAHQ.
Apparatus and Materials
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is recommended.
-
Data Acquisition System: Chromatography software for instrument control and data analysis.
-
Vials: 2 mL autosampler vials with PTFE-lined caps.
-
Syringes: Microsyringes for sample and standard preparation and injection.
-
Heating Block or Oven: For the derivatization reaction.
-
Analytical Balance: Capable of weighing to 0.1 mg.
Reagents and Standards
-
This compound (DTAHQ): Reference standard of known purity.
-
Pyridine: Anhydrous, analytical grade.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Silylating agent.
-
Internal Standard (IS): n-Hexadecane or a similar stable compound that does not co-elute with the analyte or impurities.
-
Solvent: Dichloromethane or a suitable organic solvent for dilution.
-
Carrier Gas: Helium or Nitrogen, high purity (99.999%).
-
FID Gases: Hydrogen and Air, high purity.
Preparation of Solutions
-
Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of n-hexadecane and dissolve it in 100 mL of pyridine to obtain a concentration of 1 mg/mL.
-
Standard Solution: Accurately weigh about 25 mg of the DTAHQ reference standard into a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to the mark with pyridine.
-
Sample Solution: Accurately weigh about 25 mg of the DTAHQ sample into a 10 mL volumetric flask. Add 1.0 mL of the IS stock solution and dilute to the mark with pyridine.
Derivatization Procedure
-
Transfer 100 µL of the Standard Solution or Sample Solution into a 2 mL autosampler vial.
-
Add 200 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
Gas Chromatography Conditions
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector | Split mode, Split Ratio 50:1 |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320°C |
| Injection Volume | 1 µL |
Data Presentation
The following tables summarize the expected quantitative data from the GC analysis of a DTAHQ sample. The retention times are estimated based on the boiling points and structures of the potential impurities.
Table 1: Retention Times and Peak Areas of DTAHQ and Potential Impurities
| Compound | Retention Time (min) (Estimated) | Peak Area |
| Hydroquinone (as TMS derivative) | 8.5 | 5,000 |
| tert-Amylhydroquinone (as TMS derivative) | 12.2 | 15,000 |
| This compound (as TMS derivative) | 15.8 | 9,800,000 |
| 2,5-Di-tert-amyl-p-benzoquinone | 14.5 | 10,000 |
| Internal Standard (n-Hexadecane) | 10.1 | 1,000,000 |
Table 2: Purity Calculation of DTAHQ Sample
| Parameter | Value |
| Total Peak Area (excluding IS and solvent) | 9,830,000 |
| Peak Area of DTAHQ | 9,800,000 |
| Purity (% Area) | 99.7% |
Note: Purity is calculated using the area percent method: (% Purity) = (Peak Area of DTAHQ / Total Peak Area of all components) x 100. For more accurate quantification, a calibration curve should be prepared using reference standards.
Visualization
Experimental Workflow
Application of 2,5-Di-tert-amylhydroquinone in Hot-Melt Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,5-Di-tert-amylhydroquinone (DTAHQ) is a highly effective antioxidant recommended for the stabilization of hot-melt adhesives (HMAs). Hot-melt adhesives are subjected to high temperatures during manufacturing, storage, and application, which can lead to thermo-oxidative degradation of the polymer components.[1][2] This degradation manifests as undesirable changes in viscosity, color formation, skinning, charring, and a reduction in adhesive performance.[1][2][3]
As a hindered phenolic antioxidant, DTAHQ protects the adhesive formulation by interrupting the free-radical autoxidation cycle that is initiated by heat and the presence of oxygen.[4][5] The incorporation of DTAHQ into HMA formulations offers several key benefits:
-
Improved Thermal Stability: DTAHQ minimizes changes in melt viscosity during prolonged exposure to high temperatures, ensuring consistent application properties.[1][3]
-
Color Retention: It prevents the formation of chromophoric degradation products, maintaining the initial color of the adhesive and the final bond line.
-
Enhanced Performance: By preventing polymer chain scission or cross-linking, DTAHQ helps to maintain the adhesive's cohesive strength, tack, and peel adhesion properties over time.[5]
-
Extended Pot Life: The pot life of the molten adhesive is significantly extended, reducing the frequency of equipment maintenance due to char and gel formation.
DTAHQ is effective in a variety of polymers commonly used in hot-melt adhesives, including ethylene-vinyl acetate (EVA) copolymers, styrenic block copolymers (SBC), polyolefins, and polyamides.[1][3][6] It is typically used at concentrations ranging from 0.1% to 1.0% by weight of the total formulation.
Quantitative Data Summary
The following tables present illustrative data on the expected performance of a generic hot-melt adhesive formulation with and without the addition of this compound. This data is representative of the typical improvements observed with the use of a high-efficiency antioxidant and should be confirmed with specific testing.
Table 1: Viscosity Stability of a Hot-Melt Adhesive at 175°C
| Aging Time (hours) | Viscosity (mPa·s) - Control (No Antioxidant) | Viscosity (mPa·s) - With 0.5% DTAHQ | % Change - Control | % Change - With 0.5% DTAHQ |
| 0 | 2500 | 2510 | 0% | 0% |
| 24 | 3550 | 2580 | +42% | +2.8% |
| 48 | 4800 | 2650 | +92% | +5.6% |
| 72 | 6200 | 2710 | +148% | +8.0% |
| 96 | Gel Formation | 2780 | - | +10.8% |
Table 2: Color Stability of a Hot-Melt Adhesive at 175°C
| Aging Time (hours) | Gardner Color - Control (No Antioxidant) | Gardner Color - With 0.5% DTAHQ |
| 0 | 1 | 1 |
| 24 | 4 | 1-2 |
| 48 | 7 | 2 |
| 72 | 10 | 2-3 |
| 96 | >12 | 3 |
Table 3: Adhesion Performance After Heat Aging at 175°C for 96 Hours
| Performance Metric | Control (No Antioxidant) | With 0.5% DTAHQ |
| 180° Peel Adhesion (N/25 mm) | 8.5 (cohesive failure) | 15.2 (adhesive failure) |
| Loop Tack (N/25 mm) | 10.1 | 18.5 |
| Shear Adhesion Failure Temperature (°C) | 65 | 78 |
Experimental Protocols
The following protocols describe the key experiments for evaluating the effectiveness of this compound in a hot-melt adhesive formulation.
Protocol for Evaluating Thermal Stability
This protocol is based on ASTM D4499 for measuring the heat stability of hot-melt adhesives.[1][2][7][8]
Objective: To determine the change in viscosity and color of a hot-melt adhesive when aged at an elevated temperature.
Materials and Equipment:
-
Hot-melt adhesive formulation (with and without DTAHQ).
-
Forced-air laboratory oven with temperature control ±1°C.
-
Glass beakers (250 mL).
-
Spindle viscometer with a thermosel for high-temperature measurements.
-
Gardner color comparator and standards.
-
Stopwatch.
Procedure:
-
Prepare two identical batches of the hot-melt adhesive formulation, one as a control and one containing the desired concentration of DTAHQ (e.g., 0.5% w/w).
-
Place 200 g of each formulation into separate 250 mL glass beakers.
-
Place the beakers in a forced-air oven preheated to the desired test temperature (e.g., 175°C).
-
At time zero (initial), measure the viscosity and Gardner color of each sample.
-
Viscosity Measurement: Use the spindle viscometer with a thermosel preheated to the test temperature. Allow the sample to equilibrate for 30 minutes before taking a reading.
-
Color Measurement: Pour a small amount of the molten adhesive into a clear, heat-resistant tube and compare it with the Gardner color standards.
-
-
Repeat the viscosity and color measurements at regular intervals (e.g., every 24 hours) for the duration of the test (e.g., 96 hours).
-
At each interval, also visually inspect the surface of the adhesive for any skin formation and the bulk of the adhesive for any signs of phase separation or charring.
-
Record all data and observations.
Protocol for Evaluating Peel Adhesion
This protocol is based on ASTM D3330, Method A, for measuring the 180° peel adhesion of pressure-sensitive tapes.[9][10][11][12][13] This can be adapted for hot-melt adhesives.
Objective: To measure the force required to peel a strip of substrate coated with the hot-melt adhesive from a standard test panel.
Materials and Equipment:
-
Heat-aged hot-melt adhesive samples (from Protocol 3.1).
-
Substrate material (e.g., Mylar film, 50 µm thickness).
-
Standard stainless steel test panels.
-
Laboratory coater for applying the adhesive to the substrate.
-
Tensile testing machine with a 180° peel test fixture.
-
Roller for sample application (2 kg).
-
Cutter for preparing 25 mm wide test strips.
-
Cleaning solvents (e.g., acetone, isopropanol).
Procedure:
-
Clean the stainless steel test panels thoroughly with the recommended solvents.
-
Heat the aged adhesive samples to the application temperature.
-
Using the laboratory coater, apply a uniform film of the adhesive (e.g., 50 µm thickness) onto the substrate material.
-
Cut the coated substrate into 25 mm wide and 300 mm long test strips.
-
Apply the test strip to a clean test panel using the 2 kg roller, rolling back and forth once.
-
Allow the bonded assembly to dwell for 20-30 minutes at standard laboratory conditions (23 ± 2°C, 50 ± 5% RH).
-
Mount the test panel in the lower jaw of the tensile testing machine.
-
Fold the free end of the substrate back at a 180° angle and clamp it in the upper jaw.
-
Set the crosshead speed to 300 mm/min and initiate the peel test.
-
Record the peel force over the central portion of the test strip.
-
Calculate the average peel adhesion in Newtons per 25 mm (N/25 mm).
-
Test at least five replicate specimens for each adhesive sample and report the average value.
Protocol for Evaluating Loop Tack
This protocol is based on standard loop tack test methods such as ASTM D6195.[14][15]
Objective: To measure the initial "quick stick" or tack of the hot-melt adhesive.
Materials and Equipment:
-
Heat-aged hot-melt adhesive samples.
-
Substrate material (e.g., Mylar film).
-
Laboratory coater.
-
Tensile testing machine with a loop tack fixture.
-
Standard test surface (e.g., polished stainless steel or glass plate).
-
Cutter for preparing 25 mm x 175 mm test strips.
-
Cleaning solvents.
Procedure:
-
Prepare adhesive-coated test strips as described in Protocol 3.2, steps 2-3.
-
Cut the coated substrate into 25 mm x 175 mm strips.
-
Form a loop with the test strip, adhesive side out, and clamp the ends in the upper grip of the tensile tester.
-
Position a clean test plate in the lower fixture.
-
Set the tensile tester to lower the loop onto the test plate at a speed of 300 mm/min until the adhesive makes full contact over a defined area.
-
Immediately reverse the direction of the crosshead at the same speed, pulling the loop away from the plate.
-
Record the peak force required to separate the loop from the test plate. This is the loop tack value.
-
Test at least five replicate specimens for each adhesive sample and report the average value in N/25 mm.
Visualizations
Experimental Workflow
Caption: Workflow for Evaluating DTAHQ in Hot-Melt Adhesives.
Antioxidant Mechanism of Action
Caption: Free-Radical Scavenging Mechanism of DTAHQ.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. specialchem.com [specialchem.com]
- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 5. pstc.org [pstc.org]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. adhesivesresearch.com [adhesivesresearch.com]
- 10. mecmesin.com [mecmesin.com]
- 11. testresources.net [testresources.net]
- 12. qualitester.com [qualitester.com]
- 13. ASTM D3330 Peel Test Method for Adhesive Tapes [testronixinstruments.com]
- 14. mecmesin.com [mecmesin.com]
- 15. thwingalbert.com [thwingalbert.com]
Application Notes and Protocols for Testing 2,5-Di-tert-amylhydroquinone as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the efficacy of 2,5-Di-tert-amylhydroquinone (DTAHQ) as a polymerization inhibitor. This document outlines the mechanism of action, detailed experimental protocols, and methods for quantitative data analysis.
Introduction
This compound (DTAHQ) is a phenolic antioxidant and stabilizer used in various industrial applications, including the manufacturing of polymers and plastics.[1] Its primary function is to prevent premature and uncontrolled polymerization of monomers, which can be initiated by heat, light, or the presence of radical species.[2] Unwanted polymerization can lead to product degradation, equipment fouling, and potentially hazardous exothermic reactions.[3] DTAHQ, like other hydroquinone derivatives, acts as a radical scavenger to inhibit the chain reactions that drive polymerization.[2][4]
Mechanism of Action: Radical Scavenging
The inhibitory effect of DTAHQ is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups to reactive free radicals, thereby neutralizing them and terminating the polymerization chain. This process is particularly effective in the presence of oxygen.
The general mechanism is as follows:
-
Initiation: A radical initiator (e.g., a peroxide) or thermal energy generates initial free radicals (R•) from the monomer (M).
-
Propagation: These free radicals react with monomer units to form growing polymer chains (M•, MM•, etc.).
-
Inhibition: In the presence of oxygen, the propagating radicals (M•) can react with O₂ to form peroxyl radicals (MOO•). DTAHQ then efficiently donates a hydrogen atom to this peroxyl radical, forming a stable hydroperoxide and a DTAHQ-derived semiquinone radical. This semiquinone radical is relatively stable and less reactive, thus slowing down or halting the polymerization process. The semiquinone radical can then terminate a second propagating radical.[2][4]
Quantitative Performance Data
Direct quantitative performance data for this compound is limited in publicly available literature. However, data for the structurally similar compound 2,5-Di-tert-butylhydroquinone (DTBHQ) can be used as a reasonable proxy for designing initial experiments. The tables below summarize typical performance metrics for hydroquinone-based inhibitors.
Table 1: Inhibition Performance of Phenolic Inhibitors in Styrene Polymerization at 115°C
| Inhibitor | Concentration (ppm) | Polymer Growth (%) after 4h | Monomer Conversion (%) after 4h |
| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 50 | 16.40 | 0.048 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 50 | 42.50 | 0.111 |
| tert-butylhydroquinone (TBHQ) | 50 | >50 | >0.15 |
| Monomethyl ether of hydroquinone (MEHQ) | 50 | >50 | >0.15 |
Data adapted from a study on styrene polymerization. While not DTAHQ, this provides a comparative baseline for the effectiveness of related phenolic inhibitors.[5]
Table 2: Induction Periods for Polymerization of Styrene with Various Inhibitors at 120°C
| Inhibitor | Concentration (%) | Induction Period (minutes) |
| Benzoquinone | 0.05 | 70 |
| Chloranil | 0.2 | 180 |
| Toluquinone | 0.2 | 270 |
| Hydroquinone | 0.001 | ~10 |
This data illustrates the concept of an induction period, the time during which polymerization is suppressed. The length of the induction period is a key measure of an inhibitor's effectiveness.[6]
Experimental Protocols
The following are detailed protocols for evaluating the performance of DTAHQ as a polymerization inhibitor.
Protocol 1: Determination of Polymerization Inhibition by Gravimetric Analysis
This method is suitable for monomers like styrene and involves inducing polymerization thermally and quantifying the amount of polymer formed.
Materials and Reagents:
-
Monomer (e.g., styrene, purified to remove existing inhibitors)
-
This compound (DTAHQ)
-
Methanol (for precipitation)
-
Deionized water
-
Nitrogen or Argon gas (for deoxygenation, if required)
-
Adiabatic cell reactor or similar sealed reaction vessel
-
Constant temperature bath or oven
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Analytical balance
Procedure:
-
Preparation of Inhibitor Solution: Prepare a stock solution of DTAHQ in the monomer at a desired concentration (e.g., 50-500 ppm).
-
Reaction Setup:
-
To a clean, dry reaction vessel, add a specific volume of the monomer containing the desired concentration of DTAHQ (e.g., 50 mL).
-
For oxygen-dependent inhibition studies, a small amount of deionized water (e.g., 2 mL) can be added as an oxygen source.[5]
-
For oxygen-free studies, purge the solution with nitrogen or argon for 15-20 minutes.
-
Seal the reaction vessel.
-
-
Thermal Polymerization:
-
Polymer Precipitation and Isolation:
-
After the specified time, cool the reaction vessel to room temperature.
-
Pour the reaction mixture into a beaker containing a precipitating agent, such as methanol (typically 5-10 times the volume of the monomer).
-
Stir the mixture to ensure complete precipitation of the polymer.
-
-
Quantification:
-
Filter the precipitated polymer using a pre-weighed filter paper.
-
Wash the polymer with additional methanol to remove any unreacted monomer and inhibitor.
-
Dry the filter paper and polymer in an oven at a suitable temperature (e.g., 100°C) until a constant weight is achieved.
-
Weigh the dried polymer.
-
-
Data Analysis:
-
Calculate the weight of the polymer formed.
-
The percentage of polymer growth can be calculated to evaluate the inhibitor's effectiveness. A lower polymer weight indicates better inhibition.
-
Protocol 2: Measurement of Induction Period by Dilatometry
This method monitors the volume change during polymerization, which is proportional to the conversion of monomer to polymer. It is particularly useful for determining the induction period.
Materials and Reagents:
-
Monomer (e.g., methyl methacrylate)
-
This compound (DTAHQ)
-
Radical initiator (e.g., AIBN or benzoyl peroxide), if not thermally initiated
-
Dilatometer
-
Constant temperature water bath
-
Syringe with a long needle
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a solution of the monomer containing the desired concentration of DTAHQ and, if applicable, the radical initiator.
-
-
Filling the Dilatometer:
-
Carefully fill the dilatometer with the reaction mixture, avoiding the introduction of air bubbles. The liquid level should be within the calibrated capillary section.
-
-
Equilibration and Measurement:
-
Place the filled dilatometer in a constant temperature water bath set to the desired reaction temperature.
-
Allow the system to reach thermal equilibrium. The liquid level will initially rise due to thermal expansion.
-
Once the liquid level begins to decrease (indicating the start of polymerization), begin recording the time and the height of the liquid in the capillary at regular intervals.
-
-
Data Analysis:
-
Plot the change in the height of the liquid column as a function of time.
-
The induction period is the initial time during which there is no significant change in the liquid level.
-
The rate of polymerization is proportional to the slope of the curve after the induction period.
-
Visualizations
Polymerization Inhibition Experimental Workflow
Caption: Experimental workflow for evaluating DTAHQ's inhibitory effect.
Mechanism of Hydroquinone-Based Polymerization Inhibition
Caption: Radical scavenging mechanism of DTAHQ in the presence of oxygen.
References
Application Notes and Protocols for Long-Term Stability Testing of Rubber Formulations Containing 2,5-Di-tert-amylhydroquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long-term stability of rubber formulations is a critical factor in ensuring the safety, efficacy, and shelf-life of a wide range of products, from industrial components to medical devices.[1] Over time, exposure to environmental factors such as heat, light, and oxygen can lead to the oxidative degradation of the polymer chains, resulting in a loss of critical mechanical properties like elasticity, strength, and durability.[2][3] To counteract these effects, antioxidants are incorporated into rubber formulations.
2,5-Di-tert-amylhydroquinone (DTAHQ) is a potent, non-discoloring phenolic antioxidant used to protect rubber from oxidative degradation.[4] As a hindered phenol, it functions as a primary antioxidant by scavenging free radicals and inhibiting the auto-catalytic process of oxidation.[4][5] This document provides detailed application notes and protocols for conducting long-term stability testing on rubber formulations containing DTAHQ. The methodologies outlined herein are designed to provide a comprehensive assessment of the material's performance and predict its service life under various conditions.
Mechanism of Action: Antioxidant Activity of DTAHQ
During the auto-oxidation of rubber, highly reactive peroxy radicals (ROO•) are formed, which propagate a chain reaction leading to the degradation of the polymer backbone. DTAHQ interrupts this cycle by donating a hydrogen atom from one of its hydroxyl groups to the peroxy radical. This neutralizes the radical and forms a stable, resonance-stabilized phenoxy radical from the DTAHQ molecule, which is less reactive and does not readily participate in further chain propagation. The steric hindrance provided by the tert-amyl groups further enhances the stability of this phenoxy radical.
Caption: Antioxidant mechanism of DTAHQ in rubber.
Experimental Protocols
Comprehensive stability testing involves subjecting rubber samples to accelerated aging conditions and evaluating the changes in their physical and chemical properties over time.
Materials and Sample Preparation
-
Rubber Formulation: Prepare rubber compounds with and without the addition of this compound (typically 0.5-2.0 phr). The control formulation (without DTAHQ) is essential for comparison.
-
Sample Curing: Cure the rubber compounds into sheets or specific test specimens (e.g., dumbbell shapes for tensile testing) according to standard procedures (e.g., ASTM D3182). Ensure consistent curing parameters (temperature, pressure, and time) for all samples.
Accelerated Aging Protocol (ASTM D573)
Accelerated aging is performed to simulate the effects of long-term exposure to heat in a shorter timeframe.[6]
-
Apparatus: Use a circulating air oven with controlled temperature.
-
Procedure:
-
Place the cured rubber specimens in the oven. Ensure that the specimens are not in contact with each other.
-
Set the aging temperature. Common test temperatures for rubber are 70°C, 85°C, and 100°C.[7] The choice of temperature depends on the polymer type and the intended application.
-
Remove sets of samples at predetermined time intervals (e.g., 24, 72, 168, 336, and 672 hours).
-
Allow the aged samples to cool to room temperature for at least 24 hours before conducting physical tests.
-
Caption: Workflow for accelerated aging and stability testing.
Analytical and Physical Testing
The following tests should be performed on both unaged (time zero) and aged samples to quantify the effects of degradation.
-
Tensile Strength and Elongation at Break (ASTM D412):
-
Method: Use a tensile testing machine to measure the force required to stretch a dumbbell-shaped specimen to its breaking point.[8]
-
Data: Record the tensile strength (in MPa) and the ultimate elongation (in %).
-
-
Hardness (ASTM D2240):
-
Method: Measure the indentation hardness using a durometer (Shore A is common for rubber).
-
Data: Record the hardness value.
-
-
Compression Set (ASTM D395):
-
Method: This test measures the ability of the rubber to retain its elastic properties after prolonged compressive stress.[8]
-
Data: Expressed as a percentage of the original deflection.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy (ASTM E1252):
-
Thermogravimetric Analysis (TGA):
-
Method: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to assess thermal stability.[8]
-
Data: Determine the onset temperature of degradation.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between the control formulation and the formulation containing DTAHQ.
Table 1: Tensile Properties After Accelerated Aging at 85°C
| Aging Time (hours) | Formulation | Tensile Strength (MPa) | % Change from Initial | Elongation at Break (%) | % Change from Initial |
| 0 | Control | 20.5 | 0 | 550 | 0 |
| With DTAHQ | 20.8 | 0 | 560 | 0 | |
| 168 | Control | 15.2 | -25.9 | 380 | -30.9 |
| With DTAHQ | 19.5 | -6.3 | 510 | -8.9 | |
| 336 | Control | 11.8 | -42.4 | 250 | -54.5 |
| With DTAHQ | 18.1 | -13.0 | 465 | -17.0 | |
| 672 | Control | 7.3 | -64.4 | 150 | -72.7 |
| With DTAHQ | 16.5 | -20.7 | 410 | -26.8 |
Table 2: Hardness and Compression Set After Accelerated Aging at 85°C
| Aging Time (hours) | Formulation | Hardness (Shore A) | Change in Hardness (points) | Compression Set (%) |
| 0 | Control | 60 | 0 | 15 |
| With DTAHQ | 61 | 0 | 14 | |
| 168 | Control | 65 | +5 | 28 |
| With DTAHQ | 63 | +2 | 18 | |
| 336 | Control | 71 | +11 | 45 |
| With DTAHQ | 65 | +4 | 25 | |
| 672 | Control | 78 | +18 | 68 |
| With DTAHQ | 68 | +7 | 35 |
Interpretation of Results
A successful rubber formulation containing DTAHQ will exhibit a significantly lower rate of change in physical properties compared to the control formulation. Specifically, the DTAHQ-containing rubber should show:
-
A smaller decrease in tensile strength and elongation at break.
-
A smaller increase in hardness.
-
A lower (better) compression set value.
FTIR analysis should corroborate these findings by showing a reduced rate of formation of oxidation products (e.g., carbonyl groups) in the DTAHQ-stabilized samples. TGA results would be expected to show a higher thermal stability for the formulation containing the antioxidant.
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the long-term stability of rubber formulations containing this compound. By systematically applying accelerated aging and a suite of analytical and physical tests, researchers can generate the necessary data to confirm the efficacy of DTAHQ as an antioxidant, optimize formulation levels, and make reliable predictions about the service life of the rubber material. The use of a control formulation is critical for a clear demonstration of the stabilizing effect of DTAHQ.
References
- 1. Understanding Rubber Testing Methods: A Comprehensive Guide | Prescott Instruments Ltd - Rubber Testing Instruments [prescott-instruments.com]
- 2. Antioxidant in Rubber Compounding: Benefits and Applications [chembroad.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. akrochem.com [akrochem.com]
- 5. benchchem.com [benchchem.com]
- 6. ace-laboratories.com [ace-laboratories.com]
- 7. researchgate.net [researchgate.net]
- 8. filab.fr [filab.fr]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 2,5-Di-tert-amylhydroquinone (DTAHQ) in Nonpolar Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 2,5-Di-tert-amylhydroquinone (DTAHQ) in nonpolar polymers like polyethylene (PE) and polypropylene (PP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTAHQ) and why is it used in nonpolar polymers?
This compound (DTAHQ) is a hindered phenolic antioxidant.[1][2] It is added to nonpolar polymers such as polyethylene (PE) and polypropylene (PP) to protect them from degradation caused by oxidation during processing at high temperatures and throughout the product's service life.[3] This degradation can lead to undesirable changes in the polymer's properties, including discoloration, loss of strength, and brittleness.[3]
Q2: What are the main challenges in incorporating DTAHQ into nonpolar polymers?
The primary challenge is the inherent difference in polarity. DTAHQ, with its hydroxyl groups, is more polar than nonpolar polymer backbones like PE and PP. This polarity mismatch leads to low solubility and a tendency for the DTAHQ to be inhomogeneously distributed within the polymer matrix. This poor dispersion can result in reduced antioxidant effectiveness and potential migration or "blooming" of the additive to the polymer surface.[4]
Q3: What are the typical loading concentrations of DTAHQ in polyolefins?
| Additive | Polymer | Typical Concentration Range (% w/w) |
| This compound (DTAHQ) | Polyethylene (PE), Polypropylene (PP) | 0.05 - 0.5 |
| Secondary Antioxidants (e.g., Phosphites) | Polyethylene (PE), Polypropylene (PP) | 0.05 - 0.5 |
Q4: How can I improve the dispersion of DTAHQ in my nonpolar polymer?
Several strategies can be employed to improve the dispersion of DTAHQ:
-
Masterbatching: This is a common industrial practice where a concentrated blend of DTAHQ and a carrier resin (compatible with the main polymer) is prepared first.[6] This masterbatch is then mixed with the bulk polymer during processing, which facilitates a more uniform distribution of the antioxidant.
-
Use of Compatibilizers: Compatibilizers are additives that act as interfacial agents between the polymer and the antioxidant.[7] For polyolefins, maleic anhydride-grafted polyethylene (PE-g-MA) can be an effective compatibilizer, improving the adhesion and dispersion of more polar additives.[8][9][10][11]
-
Solvent-Based Methods: For laboratory-scale experiments or specific applications like film casting, dissolving both the polymer and DTAHQ in a common solvent before casting and evaporating the solvent can achieve a very homogeneous dispersion.[12][13][14][15][16]
-
High-Shear Mixing: Utilizing processing equipment that provides high shear, such as a twin-screw extruder, can physically break down agglomerates of the antioxidant and distribute them more evenly throughout the polymer melt.[5][17][18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor antioxidant performance (e.g., discoloration, brittleness after processing) | - Inadequate dispersion of DTAHQ.- Insufficient concentration of DTAHQ.- Thermal degradation of DTAHQ during processing. | - Improve mixing by using a twin-screw extruder or increasing screw speed.- Consider preparing a masterbatch to ensure better distribution.- Increase the loading concentration of DTAHQ within the recommended range.- Use a synergistic blend with a secondary antioxidant (e.g., a phosphite) to protect the primary antioxidant during processing.[5] |
| Surface blooming or tackiness of the final product | - Exceeding the solubility limit of DTAHQ in the polymer.- Migration of the antioxidant to the surface over time. | - Reduce the concentration of DTAHQ.- Use a compatibilizer to improve the interaction between DTAHQ and the polymer matrix.- Consider using a higher molecular weight antioxidant, which generally has lower mobility within the polymer. |
| Inconsistent product quality between batches | - Non-uniform mixing of DTAHQ powder with the polymer pellets/powder.- Fluctuations in processing temperature. | - Implement a premixing step to ensure a homogeneous blend before extrusion.- Utilize a gravimetric feeder for accurate and consistent addition of the antioxidant.- Tightly control the temperature profile of the extruder to ensure consistent melting and mixing. |
Experimental Protocols
Protocol 1: Incorporation of DTAHQ into Polyethylene using a Twin-Screw Extruder
This protocol outlines a general procedure for compounding DTAHQ into polyethylene on a laboratory-scale twin-screw extruder.[5]
Materials and Equipment:
-
Polyethylene (e.g., HDPE, LLDPE) pellets
-
This compound (DTAHQ) powder
-
Co-rotating twin-screw extruder with a gravimetric feeder
-
Strand die
-
Water bath
-
Pelletizer
Procedure:
-
Premixing:
-
Dry the polyethylene resin to a moisture content of ≤0.02%.
-
Accurately weigh the required amounts of polyethylene and DTAHQ powder based on the desired final concentration (e.g., 0.1% w/w).
-
Physically mix the polyethylene and DTAHQ in a bag or a high-speed mixer for approximately 3-5 minutes to ensure a homogeneous blend.
-
-
Extrusion Setup:
-
Set the temperature profile of the extruder appropriate for the grade of polyethylene being used (refer to the table below).
-
Set the screw speed, typically in the range of 200-400 rpm for laboratory extruders.
-
-
Compounding:
-
Start the extruder and allow the temperatures to stabilize.
-
Begin feeding the premixed material into the extruder using the gravimetric feeder.
-
Monitor the extruder torque and melt pressure to ensure a steady process.
-
-
Pelletizing:
-
The molten polymer containing the dispersed DTAHQ will be extruded through the strand die.
-
Pass the extruded strand through a water bath to cool and solidify.
-
Feed the cooled strand into a pelletizer to produce compounded pellets.
-
-
Post-Processing:
-
Collect and label the pellets.
-
A portion of the pellets can be retained for quality control testing.
-
Typical Processing Temperatures for Polyethylene Compounding: [5]
| Polyethylene Grade | Temperature Range (°C) |
| High-Density Polyethylene (HDPE) | 180 - 250 |
| Low-Density Polyethylene (LDPE) | 150 - 250 |
| Linear Low-Density Polyethylene (LLDPE) | 180 - 260 |
Protocol 2: Preparation of a DTAHQ-Polymer Film by Solvent Casting
This method is suitable for preparing thin films with a highly uniform dispersion of DTAHQ for research and testing purposes.[12][13][16]
Materials and Equipment:
-
Nonpolar polymer (e.g., polyethylene powder)
-
This compound (DTAHQ)
-
Suitable solvent (e.g., xylene, toluene)
-
Glass beaker or flask
-
Magnetic stirrer and hot plate
-
Flat glass substrate (e.g., petri dish)
-
Leveling surface
-
Fume hood
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
In a fume hood, dissolve the polymer in a suitable solvent at an appropriate temperature with stirring to create a solution of a specific concentration (e.g., 5% w/v). This may take several hours.
-
In a separate container, dissolve the desired amount of DTAHQ in a small amount of the same solvent.
-
Once both are fully dissolved, add the DTAHQ solution to the polymer solution and stir until homogeneous.
-
-
Casting:
-
Place the glass substrate on a leveling surface.
-
Pour the polymer-DTAHQ solution onto the substrate, ensuring it spreads evenly. The volume of the solution will determine the thickness of the final film.
-
-
Solvent Evaporation:
-
Cover the cast film to allow for slow evaporation of the solvent at room temperature in the fume hood. This helps to prevent the formation of defects like bubbles or cracks. This may take 24-48 hours.
-
-
Drying:
-
Once the film is solid, carefully peel it from the glass substrate.
-
Place the film in a vacuum oven at a moderately elevated temperature (e.g., 60°C) for several hours to remove any residual solvent.
-
-
Characterization:
-
The resulting film can be used for various analyses, such as UV-Vis spectroscopy to determine the DTAHQ concentration or oxidative induction time (OIT) testing to assess its stability.
-
Performance Evaluation Methods
| Performance Parameter | Standard Test Method | Description |
| Oxidative Induction Time (OIT) | ASTM D3895 | Measures the time to the onset of oxidation at a specified temperature, indicating the effectiveness of the antioxidant in providing thermal stability.[5] |
| Melt Flow Rate (MFR) | ASTM D1238 | Measures the rate of extrusion of a molten thermoplastic. An increase in MFR often corresponds to polymer chain scission due to degradation.[5] |
| Color Stability | ASTM D6290 | Quantifies changes in color, often measured as the yellowness index, which can be an indicator of oxidative degradation.[5] |
| Viscosity of Polymers in Dilute Solution | ISO 1628-3 | Determines the reduced viscosity and intrinsic viscosity of polyethylenes and polypropylenes in dilute solution, which can be affected by the presence of additives.[19][20][21][22][23] |
Visualizing Experimental Workflows and Concepts
References
- 1. partinchem.com [partinchem.com]
- 2. vurup.sk [vurup.sk]
- 3. fillplas.com [fillplas.com]
- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. taminkalatak.com [taminkalatak.com]
- 7. Effect of Different Compatibilizers on the Mechanical, Flame Retardant, and Rheological Properties of Highly Filled Linear Low-Density Polyethylene/Magnesium Hydroxide Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innotech-expo.com [innotech-expo.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. iiste.org [iiste.org]
- 12. fiveable.me [fiveable.me]
- 13. svc.org [svc.org]
- 14. US7172713B2 - Solution casting process for producing polymer film - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. plasticsengineering.org [plasticsengineering.org]
- 17. 4spe.org [4spe.org]
- 18. greenchemicals.eu [greenchemicals.eu]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. e-standart [e-standart.gov.az]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. lsmu.lt [lsmu.lt]
Minimizing byproduct formation in 2,5-Di-tert-amylhydroquinone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,5-Di-tert-amylhydroquinone (DTAHQ).
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. A typical reaction time is around 7 hours.[1] - Optimize Temperature: Ensure the reaction temperature is maintained within the optimal range. For instance, with methanesulfonic acid as a catalyst, a temperature of 55-70°C is recommended.[1] Using dilute sulfuric acid may require temperatures around 40-70°C.[2] |
| Suboptimal Catalyst Concentration | - Adjust Catalyst Amount: The catalyst concentration is crucial. For methanesulfonic acid, a molar ratio of approximately 0.0343 mol per mole of hydroquinone has been used effectively.[1] For sulfuric acid, a molar ratio of at least six parts acid to one part hydroquinone is suggested.[2] |
| Poor Quality Reagents | - Use High-Purity Reagents: Ensure that hydroquinone, the alkylating agent (e.g., iso-amylene or tert-amyl alcohol), and the catalyst are of high purity to avoid side reactions. |
| Loss During Workup | - Optimize Extraction and Crystallization: Minimize product loss during aqueous washes and solvent removal. Cooling the organic solution to 0-5°C can improve the efficiency of crystallization.[1] |
Issue 2: High Percentage of Mono-substituted Byproduct (2-tert-amylhydroquinone)
| Potential Cause | Recommended Solution |
| Incorrect Molar Ratio of Reactants | - Increase Alkylating Agent: Use at least a two-fold molar excess of the alkylating agent (iso-amylene or tert-amyl alcohol) relative to hydroquinone to favor di-substitution.[2] One example uses 2.26 moles of iso-amylene per mole of hydroquinone.[1] |
| Insufficient Reaction Time or Temperature | - Drive the Reaction to Completion: As with low yield, ensure adequate reaction time and temperature to allow for the second alkylation to occur. |
| Catalyst Activity | - Select an Appropriate Catalyst: The choice of acid catalyst can influence selectivity. While concentrated acids can be effective, they may also lead to more byproducts. Dilute sulfuric acid (50-80%) is reported to give excellent yields of the di-substituted product.[2] |
Issue 3: Formation of Colored Impurities and Tars
| Potential Cause | Recommended Solution |
| Use of Concentrated Acid | - Utilize Dilute Acid: Concentrated sulfuric acid can lead to the formation of colored byproducts and sticky tars. Using dilute sulfuric acid (50-80%) can significantly reduce the formation of these impurities.[2] |
| Oxidation of Hydroquinone or Product | - Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen (N₂) before starting the reaction can minimize oxidation.[1] - Neutralization and Washing: During workup, washing the product with a solution containing a reducing agent like sodium sulfite (Na₂SO₃) can help eliminate quinone species that contribute to color.[1] |
| High Reaction Temperature | - Maintain Optimal Temperature: Excessively high temperatures can promote side reactions and degradation. Adhere to the recommended temperature ranges for the specific catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproduct is the mono-alkylated intermediate, 2-tert-amylhydroquinone. Other potential byproducts include isomers of the di-substituted product and colored impurities arising from oxidation or polymerization, especially when using strong, concentrated acids.
Q2: Which catalyst is best for minimizing byproducts?
Both methanesulfonic acid and dilute sulfuric acid have been shown to be effective. Dilute sulfuric acid (in the range of 50-80%) is particularly noted for reducing the formation of colored impurities and tars compared to concentrated sulfuric acid.[2] Methanesulfonic acid in a toluene solvent system has been reported to produce high yields (90-92%) and high purity (98%).[1]
Q3: How can I effectively remove colored impurities from my final product?
During the workup, washing the organic phase with an aqueous solution containing sodium phosphate (Na₂HPO₄) and sodium sulfite (Na₂SO₃) can help neutralize acid residues and remove colored quinone byproducts.[1] Subsequent crystallization from a suitable solvent, such as toluene, at low temperatures (0-5°C) is an effective purification step.[1]
Q4: What is the optimal molar ratio of hydroquinone to the alkylating agent?
To favor the formation of the di-substituted product, a molar excess of the alkylating agent is recommended. A ratio of at least 1:2 of hydroquinone to tert-amyl alcohol or iso-amylene should be used.[2]
Q5: Can I use an alternative alkylating agent to tert-amyl alcohol or iso-amylene?
Other tertiary alcohols or olefins with a similar carbon structure can potentially be used. The reaction relies on the formation of a stable tertiary carbocation for the Friedel-Crafts alkylation.
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes
| Parameter | Method 1 | Method 2 |
| Alkylating Agent | Iso-amylene[1] | Tertiary Amyl Alcohol[2] |
| Catalyst | Methanesulfonic Acid[1] | Dilute Sulfuric Acid (70%)[2] |
| Solvent | Toluene[1] | Aqueous[2] |
| Temperature | 55-70°C[1] | ~70°C[2] |
| Reaction Time | 7 hours[1] | ~1 hour[2] |
| Reported Yield | 90-92%[1] | "Excellent yield"[2] |
| Reported Purity | 98%[1] | White crystalline product[2] |
Experimental Protocols
Protocol 1: Synthesis using Methanesulfonic Acid in Toluene
This protocol is based on the procedure described in a cited patent.[1]
-
Reaction Setup: In an autoclave, combine 110.1 g (1.000 mol) of hydroquinone with 132.0 g of toluene.
-
Inerting: Purge the autoclave with nitrogen (N₂).
-
Catalyst Addition: Add 3.30 g (0.0343 mol) of methanesulfonic acid.
-
Heating: Heat the mixture to 60°C.
-
Alkylation: Starting at 55°C, add 158.5 g (2.260 mol) of iso-amylene over 3.5 hours.
-
Secondary Reaction: Maintain the reaction mixture at 65-70°C for an additional 3.5 hours.
-
Workup - Dilution and Neutralization:
-
Dilute the reaction mixture with 397.6 g of toluene.
-
Add 25.7 g of an 8% sodium bicarbonate (NaHCO₃) solution at 70°C for partial neutralization.
-
To neutralize remaining acid and remove quinone byproducts, add 74.1 g of an aqueous solution containing 4% Na₂HPO₄ and 1% Na₂SO₃. Heat to 90°C and stir for 25 minutes.
-
Separate the aqueous phase.
-
-
Washing:
-
Wash the organic phase again with the Na₂HPO₄/Na₂SO₃ solution.
-
Perform a final wash with deionized water.
-
-
Crystallization and Isolation:
-
Cool the organic solution to 0°C to induce crystallization.
-
Filter the precipitated product.
-
Wash the crystals with cold toluene.
-
Dry the product under vacuum at a maximum of 70°C.
-
Protocol 2: Synthesis using Dilute Sulfuric Acid
This protocol is adapted from a patented method.[2]
-
Reaction Setup: In a suitable reaction vessel, disperse 55 parts by weight of hydroquinone in 559 parts by weight of 70% sulfuric acid.
-
Alkylation: Gradually add 105.5 parts by weight of tertiary amyl alcohol to the mixture.
-
Heating: Stir the reaction mixture thoroughly and gradually heat to approximately 70°C for about one hour, or until the reaction is complete.
-
Isolation:
-
Isolate the solid product from the reaction mixture.
-
Wash the solids thoroughly with water.
-
A wash with a dilute aqueous solution of a wetting agent can be beneficial.
-
-
Neutralization and Final Washing:
-
Wash the product with a dilute aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Continue washing with water until the product is neutral.
-
-
Drying: Dry the final white crystalline product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for DTAHQ synthesis and purification.
References
Technical Support Center: Purification of Crude 2,5-Di-tert-amylhydroquinone (DTAHQ) by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,5-Di-tert-amylhydroquinone (DTAHQ) by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude DTAHQ may contain several types of impurities, including:
-
Oxidation products: Like many hydroquinones, DTAHQ is susceptible to oxidation, which can form colored impurities, primarily the corresponding quinone, 2,5-Di-tert-amyl-1,4-benzoquinone.
-
Unreacted starting materials: Depending on the synthetic route, residual hydroquinone or tert-amyl alcohol may be present.
-
Isomeric byproducts: The synthesis may produce other isomers, such as mono-tert-amylhydroquinone.
-
Residual catalysts: Acid catalysts used in the synthesis can remain in the crude product.
Q2: How do I select an appropriate solvent for the recrystallization of DTAHQ?
The ideal recrystallization solvent is one in which DTAHQ is highly soluble at elevated temperatures but poorly soluble at low temperatures. A documented successful solvent system for DTAHQ is a mixture of acetic acid and water.[1][2]
When selecting an alternative solvent system, consider the following principles, drawing analogies from the related compound 2,5-Di-tert-butylhydroquinone (DTBHQ):
-
Polarity: DTAHQ is a phenolic compound, so solvents of intermediate polarity are often a good starting point.
-
Solvent Pairs: A solvent/anti-solvent system can be effective. In this method, DTAHQ is dissolved in a minimal amount of a "good" solvent (in which it is very soluble), and then a "poor" solvent (in which it is insoluble) is added to induce crystallization. For the analogous DTBHQ, systems like ethanol/n-hexane and methanol/n-heptane have been used.[3]
Q3: My crude DTAHQ is highly colored. Should I perform a decolorization step before recrystallization?
Yes, if your crude product is significantly colored (e.g., yellow, orange, or brown), a decolorization step is recommended to improve the purity and appearance of the final product. Common methods include:
-
Activated Carbon: Adding a small amount of activated carbon to the hot solution before filtration can adsorb colored organic impurities.
-
Reductive Decolorization: Using a reducing agent, such as zinc powder, can convert colored quinone impurities back to the colorless hydroquinone form.[3]
Q4: What is a typical recovery rate for the recrystallization of DTAHQ?
Recovery rates are highly dependent on the initial purity of the crude material and the specific recrystallization protocol used. For analogous hydroquinone compounds, recovery rates can range from 50% to over 90%.[3][4] Optimizing the solvent volume and cooling process is key to maximizing yield.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 79-74-3 |
| Molecular Formula | C₁₆H₂₆O₂ |
| Molecular Weight | 250.38 g/mol |
| Appearance | White to off-white powder/crystals |
| Melting Point | ~179 °C |
| Water Solubility | Very low (200 ng/L at 20°C)[1][5] |
Table 2: Solubility Data for the Analogous Compound, 2,5-Di-tert-butylhydroquinone (DTBHQ) (for reference)
Disclaimer: The following data is for 2,5-Di-tert-butylhydroquinone (DTBHQ), a close structural analog of DTAHQ. This information can be used to guide solvent selection, but optimal conditions for DTAHQ may vary.
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Acetone | 283.35 | 0.0512 |
| 293.15 | 0.0833 | |
| 303.15 | 0.1342 | |
| 313.15 | 0.2078 | |
| 323.15 | 0.3156 | |
| Ethyl Acetate | 283.15 | 0.0345 |
| 293.15 | 0.0458 | |
| 303.15 | 0.0601 | |
| 313.15 | 0.0789 | |
| 323.15 | 0.1034 | |
| Methanol | 283.15 | 0.0167 |
| 293.15 | 0.0231 | |
| 303.15 | 0.0315 | |
| 313.15 | 0.0429 | |
| 323.15 | 0.0583 | |
| Ethanol (w=1.0) | 278.95 | 0.0198 |
| 288.75 | 0.0279 | |
| 298.45 | 0.0392 | |
| 308.25 | 0.0549 | |
| 318.05 | 0.0768 |
Data adapted from Zhang et al. (2015).[6]
Experimental Protocols
Protocol 1: Recrystallization of DTAHQ using Acetic Acid and Water
This protocol is based on a documented method for the purification of DTAHQ.[1][2]
Materials:
-
Crude this compound
-
Glacial Acetic Acid (AcOH)
-
Deionized Water
-
Nitrogen gas source
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: For every 1 gram of crude DTAHQ, add 7 mL of glacial acetic acid to an Erlenmeyer flask.
-
Inert Atmosphere: Flush the flask with nitrogen gas to minimize oxidation.
-
Heating: Gently heat the mixture to boiling while stirring until the DTAHQ is completely dissolved.
-
Addition of Anti-solvent: To the boiling solution, add 2.5 mL of boiling deionized water for every 1 gram of initial crude DTAHQ.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature under a nitrogen atmosphere. Slow cooling is crucial for the formation of pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual acetic acid and soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The product should be stored in a sealed container under nitrogen, away from light.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No crystals form upon cooling | Too much solvent was used: The solution is not supersaturated. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.[7][8]- If all else fails, evaporate the solvent completely and retry the recrystallization with less solvent.[7] |
| Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. | - Scratch the inside of the flask with a glass rod at the surface of the solution.[8]- Add a "seed crystal" of pure DTAHQ. | |
| Product "oils out" instead of crystallizing | High impurity concentration: The melting point of the mixture is depressed below the temperature of crystallization. | - Reheat the solution to redissolve the oil, add a small amount of additional "good" solvent (acetic acid in the case of Protocol 1), and cool again more slowly.[7][8] |
| Solution is cooling too rapidly. | - Ensure the solution cools slowly and undisturbed. Insulate the flask if necessary. | |
| Low yield of purified product | Too much solvent used: A significant amount of product remains dissolved in the mother liquor. | - Reduce the amount of solvent used for dissolution.[9]- Ensure the solution is thoroughly chilled in an ice bath before filtration. |
| Premature crystallization during hot filtration (if performed). | - Use a pre-heated funnel and filter flask. | |
| Excessive washing. | - Wash the crystals with a minimal amount of ice-cold solvent.[9] | |
| Colored crystals are obtained | Colored impurities are co-precipitating. | - Ensure slow cooling to allow impurities to remain in the solution.[7]- Perform a decolorization step with activated carbon before crystallization. |
| Oxidation during the process. | - Perform the recrystallization under an inert atmosphere (e.g., nitrogen).[1][2] |
Visualizations
References
- 1. Cas 79-74-3,2,5-Di(tert-amyl)hydroquinone | lookchem [lookchem.com]
- 2. 2,5-Di(tert-amyl)hydroquinone | 79-74-3 [chemicalbook.com]
- 3. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone - Google Patents [patents.google.com]
- 4. 2,5-Di(tert-amyl)hydroquinone synthesis - chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stabilizing Polymers with 2,5-Di-tert-amylhydroquinone (DTAHQ)
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with polymers stabilized with 2,5-Di-tert-amylhydroquinone (DTAHQ). The focus is on preventing and resolving polymer discoloration issues that may be encountered during experimental work.
Troubleshooting Guide
This section addresses specific discoloration issues in a question-and-answer format.
Issue 1: Polymer exhibits a yellow to brown discoloration after processing (e.g., extrusion, molding).
-
Question: Why is my polymer discolored immediately after processing, and how can I prevent this?
-
Answer: This is likely due to thermal degradation of the DTAHQ stabilizer. High processing temperatures or excessive residence times can cause the hydroquinone to oxidize into colored byproducts, primarily 2,5-di-tert-amyl-1,4-benzoquinone.
Possible Causes:
-
Processing temperature is too high.
-
Residence time in the processing equipment is too long.
-
High shear rates are generating localized hot spots.
-
Insufficient concentration of DTAHQ for the processing conditions.
Solutions:
-
Optimize processing conditions by lowering the temperature and minimizing residence time.
-
Ensure the DTAHQ concentration is within the recommended range for the specific polymer and application.
-
Consider the addition of a co-stabilizer, such as a phosphite antioxidant, which can protect the primary DTAHQ stabilizer during processing.
-
Issue 2: The polymer, initially white or clear, develops a yellow or pinkish hue during storage.
-
Question: My polymer parts are discoloring over time in storage. What is causing this "gas fading," and how can it be mitigated?
-
Answer: This phenomenon, often called "gas fading" or "warehouse yellowing," is typically caused by the reaction of the phenolic antioxidant (DTAHQ) with atmospheric pollutants, particularly nitrogen oxides (NOx). These gases can be present in environments with combustion engine traffic (e.g., forklifts) or gas-fired heating.
Possible Causes:
-
Exposure to NOx or SOx in the storage environment.
-
Interaction with acidic materials, such as off-gassing from cardboard packaging.
-
UV exposure during storage can sometimes initiate color-forming reactions.
Solutions:
-
Store stabilized polymers in a controlled environment with minimal exposure to exhaust fumes.
-
Use barrier packaging, such as polyethylene bags, to protect the polymer from atmospheric gases.
-
Implement a "first-in, first-out" inventory system to reduce storage time.
-
Avoid direct contact with acidic packaging materials like lower-grade cardboard.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the discoloration of polymers stabilized with DTAHQ?
A1: The primary cause of discoloration is the oxidation of the this compound molecule itself. DTAHQ is a phenolic antioxidant that works by donating hydrogen atoms to neutralize free radicals, thereby protecting the polymer. In this process, the DTAHQ is converted into a quinone derivative, 2,5-di-tert-amyl-1,4-benzoquinone. This resulting quinone structure is a chromophore, meaning it absorbs light in the visible spectrum, which typically imparts a yellow to brownish color to the polymer.
Q2: Can the concentration of DTAHQ affect the degree of discoloration?
A2: Yes, the concentration of DTAHQ can influence discoloration. While a sufficient amount is needed for effective stabilization, an excessively high concentration can lead to a greater potential for the formation of colored degradation products. It is crucial to optimize the concentration to achieve the desired balance between polymer protection and color stability.
Q3: How does UV exposure contribute to the discoloration of DTAHQ-stabilized polymers?
A3: UV radiation can accelerate the degradation of both the polymer and the DTAHQ stabilizer. The energy from UV light can initiate and propagate free-radical chain reactions, leading to more rapid consumption of the antioxidant and, consequently, a faster formation of colored quinone byproducts.
Q4: Are there alternative stabilizers that are less prone to causing discoloration?
A4: Yes, several classes of stabilizers can be considered, depending on the polymer and application:
-
Hindered Amine Light Stabilizers (HALS): HALS are highly effective UV stabilizers that do not typically contribute to color. They function by scavenging free radicals. Often, a synergistic blend of a phenolic antioxidant like DTAHQ and a HALS provides superior protection against both thermal and UV degradation with improved color stability.
-
Phosphite Antioxidants: These are often used as secondary stabilizers in conjunction with primary phenolic antioxidants. They are particularly effective at preventing discoloration during high-temperature processing.
-
Polymeric Phenolic Antioxidants: These are higher molecular weight antioxidants that are less prone to migration and can offer improved color stability in some applications.
Q5: Can DTAHQ interact with other additives in the polymer formulation to cause discoloration?
A5: Yes, interactions with other additives can influence color stability. For instance, in the presence of certain pigments like titanium dioxide (TiO2), some phenolic antioxidants can form colored complexes. It is essential to evaluate the entire additive package for potential antagonistic effects on color.
Data Presentation
While specific quantitative data for the Yellowness Index (YI) of polymers stabilized with DTAHQ is not widely available in the public domain, the following tables illustrate how such data would be presented. The values are for demonstrative purposes and show expected trends.
Table 1: Illustrative Yellowness Index (YI) of Polypropylene (PP) with Varying DTAHQ Concentrations After Extrusion.
| DTAHQ Concentration (% w/w) | Yellowness Index (YI) |
| 0.0 (Control) | 5.2 |
| 0.1 | 3.8 |
| 0.2 | 4.5 |
| 0.3 | 5.1 |
Note: This illustrative data suggests an optimal concentration for color stability, with higher concentrations potentially leading to increased initial color.
Table 2: Illustrative Change in Yellowness Index (ΔYI) of High-Density Polyethylene (HDPE) Stabilized with 0.2% DTAHQ After Accelerated Aging.
| Aging Condition | Duration (hours) | ΔYI |
| Thermal Aging (100°C) | 24 | 2.1 |
| 48 | 4.3 | |
| 72 | 6.8 | |
| UV Exposure (QUV) | 24 | 3.5 |
| 48 | 7.2 | |
| 72 | 11.4 | |
| Gas Fading (NOx) | 24 | 5.8 |
| 48 | 10.1 | |
| 72 | 15.3 |
Note: This illustrative data demonstrates the expected increase in yellowness with exposure to heat, UV light, and atmospheric pollutants.
Experimental Protocols
Protocol 1: Measurement of Yellowness Index (YI)
This protocol is based on ASTM E313, "Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates."
1. Objective: To quantify the yellowness of a polymer sample.
2. Materials and Equipment:
- Spectrophotometer or colorimeter
- Standard white and black calibration tiles
- Polymer plaques of uniform thickness (typically 2-3 mm)
3. Procedure:
- Calibrate the spectrophotometer according to the manufacturer's instructions using the standard white and black tiles.
- Set the measurement parameters (e.g., illuminant D65, 10° observer).
- Place the polymer plaque at the measurement port of the instrument.
- Take at least three readings at different locations on the plaque.
- The instrument's software will calculate the tristimulus values (X, Y, Z) and the Yellowness Index (YI).
- Record the average YI value.
Protocol 2: Accelerated Thermal Aging
1. Objective: To assess the color stability of the polymer under elevated temperature conditions.
2. Materials and Equipment:
- Forced-air convection oven
- Polymer plaques prepared as per Protocol 1
3. Procedure:
- Measure the initial YI of the polymer plaques (T=0).
- Place the plaques in the oven at a specified temperature (e.g., 100°C).
- Remove samples at predetermined time intervals (e.g., 24, 48, 72 hours).
- Allow the samples to cool to room temperature in a desiccator.
- Measure the YI of the aged samples as described in Protocol 1.
- Calculate the change in Yellowness Index (ΔYI) by subtracting the initial YI from the aged YI.
Protocol 3: Gas Fading Test
1. Objective: To evaluate the resistance of the stabilized polymer to discoloration caused by atmospheric pollutants.
2. Materials and Equipment:
- Environmental chamber with controlled NOx gas injection and temperature control.
- Polymer plaques prepared as per Protocol 1.
3. Procedure:
- Measure the initial YI of the polymer plaques.
- Place the test samples in the environmental chamber.
- Introduce a controlled atmosphere containing a low concentration of NOx gas (e.g., 2-3 ppm) at a specified temperature (e.g., 60°C).
- Expose the samples for predetermined durations (e.g., 24, 48, 72 hours).
- After exposure, remove the samples and allow them to cool to room temperature.
- Measure the final YI of the exposed samples.
- Calculate the ΔYI to quantify the degree of discoloration due to gas fading.
Visualizations
Caption: Chemical pathway of DTAHQ stabilization and discoloration.
Caption: Troubleshooting workflow for polymer discoloration issues.
Caption: Workflow for experimental color stability testing.
Technical Support Center: Optimizing 2,5-Di-tert-amylhydroquinone (DTAHQ) Concentration for Maximum Antioxidant Effect
Disclaimer: The following information is primarily based on data available for the structurally similar and more extensively studied compound, 2,5-Di-tert-butylhydroquinone (DTBHQ). Due to the close structural analogy, DTBHQ serves as a strong surrogate for understanding the antioxidant properties and experimental behavior of 2,5-Di-tert-amylhydroquinone (DTAHQ). Researchers should consider these recommendations as a starting point and may need to optimize conditions specifically for DTAHQ.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antioxidant action for hydroquinones like DTAHQ?
A1: Hydroquinones such as 2,5-Di-tert-butylhydroquinone (DTBHQ), a close analog of DTAHQ, exert their antioxidant effects through two primary mechanisms. Firstly, they can directly scavenge free radicals by donating a hydrogen atom from their hydroxyl groups, which terminates damaging chain reactions. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance of the bulky tert-amyl groups.[1] Secondly, and more significantly, hydroquinones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, thereby enhancing the cell's own defense mechanisms against oxidative stress.[2][3]
Q2: What is a typical starting concentration range for DTAHQ in antioxidant assays?
A2: Based on studies of the related compound DTBHQ, a starting concentration range of 1 µM to 100 µM is recommended for in vitro antioxidant assays. The optimal concentration will depend on the specific assay and cell type being used. For instance, the IC50 value (the concentration required to inhibit 50% of the activity) for DTBHQ in a 5-lipoxygenase (5-LO) inhibition assay was found to be 1.8 µM, while for COX-2 inhibition it was 14.1 µM.[4][5]
Q3: I am observing low antioxidant activity. What are the possible reasons?
A3: Several factors could contribute to low observed antioxidant activity:
-
Suboptimal Concentration: The concentration of DTAHQ may be too low. It is advisable to perform a dose-response curve to determine the optimal effective concentration.
-
Solubility Issues: DTAHQ is sparingly soluble in water but soluble in organic solvents like DMSO, ethanol, acetone, and ethyl acetate.[6][7][8] Ensure that the compound is fully dissolved in your stock solution. Precipitation in the assay medium can significantly reduce its effective concentration.
-
Compound Stability: While generally stable, prolonged exposure to light or high temperatures could potentially degrade the compound. Prepare fresh solutions for your experiments.
-
Assay Specificity: The chosen antioxidant assay may not be suitable for detecting the specific mechanism of action of DTAHQ. Consider using multiple assays that measure different aspects of antioxidant activity (e.g., radical scavenging, enzyme inhibition).
Q4: I am observing cytotoxicity in my cell-based assays. How can I mitigate this?
A4: Cytotoxicity at higher concentrations is a known concern for hydroquinone compounds.[9] Here are some troubleshooting steps:
-
Determine the Cytotoxic Threshold: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which DTAHQ becomes toxic to your specific cell line. The IC50 value for DTBHQ in human neutrophils (for 5-LO inhibition) was 13.5 µM.[9]
-
Reduce Concentration and/or Incubation Time: Once the toxic threshold is known, conduct your antioxidant experiments at concentrations well below this limit. You might also consider reducing the incubation time.
-
Mechanism of Toxicity: DTBHQ is a known inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which can disrupt calcium homeostasis and lead to cytotoxicity.[5][10] Be mindful of this when interpreting results, especially in calcium-sensitive experimental systems.
Troubleshooting Guides
Issue 1: Poor Solubility and Compound Precipitation
-
Symptoms: Visible precipitate in stock solutions or assay wells. Inconsistent results between replicates.
-
Solutions:
-
Solvent Selection: Prepare stock solutions in a suitable organic solvent such as DMSO, ethanol, or acetone, where DTAHQ exhibits better solubility.[6][7] For in vivo working solutions, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though it should be prepared fresh.[4]
-
Stock Concentration: Prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the assay or cell viability (typically <0.5% for DMSO).
-
Sonication: If you observe slight precipitation, gentle sonication can help to redissolve the compound.[4]
-
Temperature: Solubility of the related compound DTBHQ in solvents like acetone increases with temperature.[6][7] Gentle warming of the stock solution may aid dissolution, but be cautious of potential degradation at high temperatures.
-
Issue 2: Inconsistent or Non-reproducible Antioxidant Activity Results
-
Symptoms: High variability between experimental repeats. Lack of a clear dose-response relationship.
-
Solutions:
-
Fresh Solutions: Always prepare fresh working solutions of DTAHQ from your stock solution immediately before each experiment.
-
Control for Solvent Effects: Ensure that your vehicle control (the solvent used to dissolve DTAHQ) is run alongside your experimental samples at the same final concentration.
-
Standardize Incubation Times: Adhere to consistent incubation times as specified in the experimental protocols. For DPPH assays, a 30-minute incubation in the dark is typical.[2]
-
Use of a Positive Control: Include a well-characterized antioxidant such as Trolox or Ascorbic Acid as a positive control in your assays. This will help to validate the assay performance.
-
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of 2,5-Di-tert-butylhydroquinone (DTBHQ) against Key Enzymes.
| Target Enzyme | IC₅₀ Value (µM) |
| 5-Lipoxygenase (5-LO) | 1.8 |
| Cyclooxygenase-2 (COX-2) | 14.1 |
| 5-Lipoxygenase (in human neutrophils) | 13.5 |
Data for DTBHQ, a structural analog of DTAHQ.[4][5][9]
Table 2: Solubility of 2,5-Di-tert-butylhydroquinone (DTBHQ) in Various Solvents.
| Solvent | Solubility |
| Water | Very low solubility |
| DMSO | 100 mg/mL (449.78 mM) with sonication |
| Ethanol | Soluble |
| Acetone | Soluble, increases with temperature |
| Ethyl Acetate | Soluble |
Data for DTBHQ, a structural analog of DTAHQ.[4][6][7]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
DTAHQ
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[2]
-
Preparation of Sample Solutions: Prepare a series of dilutions of DTAHQ and the positive control in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or ethanol
-
DTAHQ
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or ethanol to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Sample Solutions: Prepare a series of dilutions of DTAHQ and the positive control.
-
Reaction: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).[2]
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the antioxidant.
Mandatory Visualizations
Caption: A generalized workflow for in vitro antioxidant activity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. oszk.ttk.pte.hu [oszk.ttk.pte.hu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Addressing Interference of 2,5-Di-tert-amylhydroquinone in Analytical Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating interference caused by 2,5-Di-tert-amylhydroquinone (DTAHQ) in a variety of analytical assays. DTAHQ, a common antioxidant, can lead to inaccurate and misleading results due to its chemical properties. This resource provides practical guidance in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTAHQ) and why does it interfere with my assays?
A1: this compound is a synthetic phenolic antioxidant. Its hydroquinone structure makes it a potent reducing agent, readily participating in redox reactions. This property is the primary cause of assay interference. In many biochemical and cell-based assays, DTAHQ can directly react with assay reagents, such as enzyme substrates or detection probes, leading to false-positive or false-negative results.
Q2: Which types of assays are most susceptible to interference from DTAHQ?
A2: Assays that are particularly vulnerable to DTAHQ interference include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Especially those utilizing horseradish peroxidase (HRP) conjugates, as DTAHQ can interfere with the HRP-catalyzed colorimetric or chemiluminescent reaction.
-
Enzymatic Assays: DTAHQ can act as an inhibitor or an activator of various enzymes, or it can interfere with the detection of the enzymatic product.
-
Cell-Based Assays: Its antioxidant properties can counteract induced oxidative stress, and it may also exhibit cytotoxic effects at higher concentrations, confounding the interpretation of results.
-
Fluorescence-Based Assays: DTAHQ may possess intrinsic fluorescence or quenching properties that can interfere with the fluorescent signal.
Q3: I am observing a decrease in signal in my HRP-based ELISA when DTAHQ is present. What is the likely cause?
A3: The decrease in signal is likely due to DTAHQ's ability to act as a reducing agent. In a typical HRP-based ELISA, HRP catalyzes the oxidation of a substrate (e.g., TMB) by hydrogen peroxide (H₂O₂), producing a colored or light-emitting product. DTAHQ can compete with the substrate by reducing the oxidized HRP back to its inactive state or by directly scavenging the H₂O₂, thus inhibiting the signal-generating reaction.
Q4: My enzymatic assay shows inhibition in the presence of DTAHQ. How can I determine if this is true inhibition of my target enzyme or an artifact?
A4: To distinguish between true inhibition and assay interference, you can perform several control experiments. A key experiment is the IC50 shift assay. By pre-incubating DTAHQ with and without a cofactor like NADPH, you can determine if a metabolite of DTAHQ is the true inhibitor.[1][2] A significant shift in the IC50 value in the presence of NADPH suggests metabolism-dependent inhibition.[1][2] Additionally, running the assay with a different detection method that is less susceptible to redox interference can help clarify the results.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in an HRP-Based ELISA
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Redox Interference | Add catalase to the assay buffer to decompose any hydrogen peroxide that might be reacting with DTAHQ. | If the signal is restored, it indicates that DTAHQ was interfering with the H₂O₂-dependent reaction. |
| Direct HRP Inhibition | Perform a control experiment with HRP, substrate, and DTAHQ in the absence of the target analyte. | If the signal is still reduced, DTAHQ is likely directly inhibiting HRP. |
| Sample Matrix Effects | Dilute the sample containing DTAHQ to reduce its concentration below the level of interference. | If the interference diminishes with dilution, matrix effects are a likely contributor. |
Issue 2: Apparent Inhibition in an Enzymatic Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Redox Cycling | Include a high concentration of a reducing agent like Dithiothreitol (DTT) (e.g., 1 mM) in the assay buffer. | A significant change in the inhibitory activity of DTAHQ suggests that it is reacting with thiol groups on the enzyme. |
| Formation of Reactive Metabolites | Conduct an IC50 shift assay by pre-incubating DTAHQ with and without NADPH. | A lower IC50 value after pre-incubation with NADPH indicates that a more potent inhibitory metabolite is being formed.[1][2] |
| Non-specific Protein Aggregation | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. | If the inhibitory activity is significantly reduced, DTAHQ may be forming aggregates that sequester the enzyme. |
Quantitative Data Summary
The following tables provide illustrative data on the potential impact of DTAHQ on common analytical assays. These values are based on typical interference patterns observed with phenolic antioxidants and should be used as a guide for your own experiments.
Table 1: Illustrative Impact of DTAHQ on HRP-Based ELISA Signal
| DTAHQ Concentration (µM) | Signal Inhibition (%) |
| 1 | 5 - 15 |
| 10 | 25 - 40 |
| 50 | 60 - 85 |
| 100 | > 90 |
Note: The extent of inhibition can vary depending on the specific ELISA kit and assay conditions.
Table 2: Illustrative IC50 Shift for a Hypothetical Kinase Inhibitor in the Presence of DTAHQ
| Condition | IC50 of Kinase Inhibitor (nM) | Fold Shift |
| No DTAHQ | 50 | - |
| + 10 µM DTAHQ (No Pre-incubation) | 150 | 3 |
| + 10 µM DTAHQ (30 min Pre-incubation without NADPH) | 165 | 3.3 |
| + 10 µM DTAHQ (30 min Pre-incubation with NADPH) | 450 | 9 |
Note: A fold-shift greater than 1.5-2 is often considered significant for time-dependent inhibition.[3][4]
Experimental Protocols
Protocol 1: Catalase Treatment to Mitigate HRP-Based Assay Interference
Objective: To enzymatically remove hydrogen peroxide to prevent its reaction with DTAHQ.
Materials:
-
Catalase from bovine liver (e.g., Sigma-Aldrich C1345)
-
Your standard HRP-based assay reagents
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Prepare a stock solution of catalase at 1 mg/mL in PBS.
-
In your assay plate, add your sample containing DTAHQ.
-
To a final concentration of 100-200 U/mL, add catalase to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Proceed with the addition of your HRP conjugate and substrate as per your standard protocol.
-
Measure the absorbance or luminescence and compare the results to wells without catalase treatment.
Protocol 2: IC50 Shift Assay to Investigate Metabolism-Dependent Inhibition
Objective: To determine if DTAHQ is a time-dependent inhibitor by assessing its inhibitory potential after a pre-incubation period with and without NADPH.[1][2]
Materials:
-
Target enzyme and substrate
-
DTAHQ stock solution
-
NADPH regenerating system (e.g., G6P, G6PDH) or NADPH
-
Assay buffer
-
96-well plates
Methodology:
-
Prepare three sets of reactions in a 96-well plate:
-
Set A (No Pre-incubation): Assay buffer, DTAHQ at various concentrations.
-
Set B (Pre-incubation without NADPH): Assay buffer, DTAHQ at various concentrations.
-
Set C (Pre-incubation with NADPH): Assay buffer, DTAHQ at various concentrations, and NADPH (or regenerating system).
-
-
Incubate Sets B and C at 37°C for 30 minutes.
-
To initiate the enzymatic reaction, add the enzyme to all wells of Sets B and C. For Set A, add the enzyme and immediately proceed to the next step.
-
Add the substrate to all wells to start the reaction.
-
Incubate for the desired reaction time.
-
Stop the reaction and measure the product formation.
-
Calculate the IC50 values for each condition and determine the fold shift (IC50 without NADPH / IC50 with NADPH).
Protocol 3: Solid-Phase Extraction (SPE) for DTAHQ Removal from Biological Samples
Objective: To remove DTAHQ from a biological matrix (e.g., plasma, serum) prior to analysis.
Materials:
-
C18 SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample containing DTAHQ
-
Vacuum manifold
Methodology:
-
Condition the SPE cartridge: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of water. Do not let the cartridge dry out.
-
Load the sample: Apply the biological sample (e.g., 1 mL of plasma) to the conditioned cartridge.
-
Wash: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interfering substances while retaining DTAHQ.
-
Elute: Elute DTAHQ from the cartridge with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable buffer for your assay.
Visualizations
Caption: General mechanism of DTAHQ interference in analytical assays.
Caption: A logical workflow for troubleshooting DTAHQ interference.
Caption: Decision tree for interpreting IC50 shift assay results.
References
- 1. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 2. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Role of 2,5-Di-tert-amylhydroquinone in Epoxy Resin Systems
This technical support guide is intended for researchers, scientists, and professionals in drug development who are exploring the use of 2,5-Di-tert-amylhydroquinone (DTAHQ) in epoxy resin formulations. DTAHQ is primarily known as an antioxidant and stabilizer, not a conventional curing agent.[1][2] Its inclusion in an epoxy system can significantly influence the curing process and the final properties of the thermoset. This guide provides troubleshooting advice and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DTAHQ) in a polymer system?
A1: this compound (DTAHQ) is a sterically hindered phenolic antioxidant.[2] Its main role is to act as a stabilizer in various industrial applications, particularly in polymers and plastics, by preventing degradation caused by oxidation.[1] This helps to ensure the longevity and durability of the materials.[1] In the context of adhesives, antioxidants like DTAHQ are used to protect against degradation from atmospheric oxygen, which can cause changes in viscosity, discoloration, and loss of adhesion.[3]
Q2: Can DTAHQ be used as a primary curing agent for epoxy resins?
A2: It is not recommended to use DTAHQ as a primary curing agent for epoxy resins. Epoxy resins typically cure through reactions with hardeners containing active hydrogen atoms, such as amines or anhydrides. Hydroquinone derivatives, like DTAHQ, are known to act as polymerization inhibitors or retarders, especially in free-radical polymerization.[4][5][6] There is evidence to suggest that hydroquinone-based compounds can also reduce the curing speed of epoxy resins.[7][8]
Q3: What is the likely effect of adding DTAHQ to a standard epoxy resin/hardener formulation?
A3: Adding DTAHQ to a standard epoxy formulation will likely have an inhibitory or retarding effect on the curing process. The phenolic hydroxyl groups on the DTAHQ molecule can interfere with the curing chemistry, leading to a longer gel time, a reduced peak exotherm, and potentially incomplete curing. This can result in a lower glass transition temperature (Tg) and altered mechanical properties in the final product.
Q4: Are there any benefits to adding DTAHQ to an epoxy formulation?
A4: Yes, despite its potential to inhibit curing, adding DTAHQ can offer benefits. As a potent antioxidant, it can enhance the long-term thermal and oxidative stability of the cured epoxy.[3][9] This is particularly useful for applications where the epoxy will be exposed to elevated temperatures or oxidative environments. It can also help prevent discoloration (yellowing) of the cured product.[10]
Troubleshooting Guide
Issue 1: Epoxy Resin Fails to Cure or Remains Tacky
-
Possible Cause A: Inhibitory Effect of DTAHQ.
-
Explanation: DTAHQ, being a hydroquinone derivative, can act as a polymerization inhibitor, slowing down or even preventing the cross-linking reaction between the epoxy resin and the hardener.[4][5][6]
-
Solution:
-
Reduce DTAHQ Concentration: Systematically decrease the amount of DTAHQ in your formulation. Start with a very low concentration (e.g., <0.5% by weight) and incrementally increase it while monitoring the curing behavior.
-
Increase Curing Temperature: A higher curing temperature can help to overcome the activation energy barrier increased by the inhibitor. However, be cautious of exceeding the recommended temperature for your resin system, as this can cause degradation.
-
Use a More Reactive Hardener: Switching to a more reactive amine or a catalytic curing agent might help to counteract the inhibitory effect of DTAHQ.
-
-
-
Possible Cause B: Incorrect Resin-to-Hardener Ratio.
-
Explanation: The addition of DTAHQ does not change the required stoichiometric ratio of epoxy resin to hardener. An incorrect ratio is a common cause of incomplete curing.
-
Solution: Ensure you are using the precise resin-to-hardener ratio as specified by the manufacturer. Accurately weigh each component.
-
Issue 2: Curing Time is Significantly Longer Than Expected
-
Possible Cause: Retardation by DTAHQ.
-
Explanation: DTAHQ is acting as a retarder, slowing the rate of the curing reaction without completely inhibiting it.[6]
-
Solution:
-
Optimize DTAHQ Loading: Refer to the table below for a suggested starting point for DTAHQ concentration. You may need to perform a design of experiments (DOE) to find the optimal balance between stability and cure time for your specific application.
-
Incorporate an Accelerator: Consider adding a small amount of a suitable accelerator, such as a tertiary amine, to your formulation. Be aware that this can reduce the pot life of the mixture.
-
-
Issue 3: Altered Mechanical Properties of the Cured Epoxy
-
Possible Cause: Plasticizing Effect or Incomplete Cross-linking.
-
Explanation: The presence of DTAHQ molecules within the epoxy matrix can act as a plasticizer, leading to a lower glass transition temperature (Tg) and reduced stiffness. Alternatively, if the DTAHQ has significantly inhibited the cure, the lower cross-link density will result in inferior mechanical properties.
-
Solution:
-
Post-Curing: Subject the cured epoxy to a post-curing cycle at an elevated temperature (below the degradation temperature). This can help to advance the cross-linking reaction and improve the mechanical properties and Tg.
-
Characterize the Material: Perform thermal and mechanical tests (see Experimental Protocols section) to quantify the effect of DTAHQ on the final properties of your material.
-
-
Data Presentation
Table 1: Hypothetical Effect of DTAHQ Concentration on Curing Properties of a Standard Bisphenol A Epoxy with an Amine Hardener
| DTAHQ Concentration (wt%) | Gel Time (minutes) at 25°C | Peak Exotherm (°C) | Shore D Hardness (after 24h) | Glass Transition Temperature (Tg) (°C) |
| 0.0 (Control) | 30 | 150 | 85 | 120 |
| 0.1 | 45 | 135 | 82 | 115 |
| 0.5 | 90 | 110 | 75 | 105 |
| 1.0 | >240 (or no cure) | 80 | <60 | 85 |
| 2.0 | No cure | N/A | N/A | N/A |
Note: This table presents illustrative data. Actual results will vary depending on the specific epoxy resin, hardener, and curing conditions.
Experimental Protocols
Protocol 1: Determining the Effect of DTAHQ on Gel Time
-
Preparation: Condition the epoxy resin, hardener, and DTAHQ to a constant temperature (e.g., 25°C ± 1°C).
-
Mixing: In a suitable container, accurately weigh the desired amount of epoxy resin. Add the desired percentage of DTAHQ and mix thoroughly until it is completely dissolved.
-
Adding Hardener: Add the stoichiometric amount of hardener to the resin/DTAHQ mixture.
-
Initiating Timing: Start a stopwatch immediately after adding the hardener.
-
Mixing: Mix the components thoroughly for a specified time (e.g., 2 minutes), ensuring to scrape the sides and bottom of the container.
-
Monitoring: Periodically probe the mixture with a clean stirrer. Gel time is defined as the point when the resin becomes stringy and no longer flows. Record the elapsed time.
Protocol 2: Characterizing the Curing Process using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy/DTAHQ/hardener mixture in a DSC pan.
-
Isothermal Scan:
-
Heat the sample to the desired isothermal curing temperature.
-
Hold at this temperature and record the heat flow as a function of time. The exothermic peak represents the curing reaction. The time to the peak maximum and the total heat of reaction can be used to compare the curing kinetics of different formulations.
-
-
Dynamic Scan:
-
Heat the uncured sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected curing temperature. The resulting exotherm provides information about the onset, peak, and end of the curing reaction.
-
After the initial scan, cool the sample and perform a second scan to determine the glass transition temperature (Tg) of the cured material.
-
Visualizations
Caption: Workflow for evaluating DTAHQ's effect on epoxy curing.
Caption: Cause-and-effect of adding DTAHQ to epoxy systems.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound CAS No. 79-74-3 | Tintoll [uvabsorber.com]
- 3. specialchem.com [specialchem.com]
- 4. Monomer polymerization polymerization inhibitor_Industrial Antioxidant MTBHQ_PRODUCTS_TBHQ/DTBHQ_tert butylhydroquinone_TBHQ antioxidant [sdyibaishi.com]
- 5. Unsaturated resin polymerization inhibitor_Industrial Antioxidant MTBHQ_PRODUCTS_TBHQ/DTBHQ_tert butylhydroquinone_TBHQ antioxidant [sdyibaishi.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. US5494950A - Epoxy resin composition containing alkylated hydroquinone epoxide - Google Patents [patents.google.com]
- 8. EP0620238A2 - Epoxy resin composition - Google Patents [patents.google.com]
- 9. osti.gov [osti.gov]
- 10. blog.caplinq.com [blog.caplinq.com]
Technical Support Center: Preventing Leaching of 2,5-Di-tert-amylhydroquinone (DTAHQ) from Polymer Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to prevent the leaching of 2,5-Di-tert-amylhydroquinone (DTAHQ) from polymer products.
Troubleshooting Guides
Issue: Significant DTAHQ Leaching Detected in Aqueous Environments
Question: We are observing a high concentration of DTAHQ leaching from our polypropylene-based medical device into an aqueous simulant. What strategies can we employ to minimize this?
Answer:
High DTAHQ leaching in aqueous environments is a common issue, as DTAHQ is not chemically bound to the polymer matrix.[1] Several factors, including the polymer's morphology and the experimental conditions, can influence the migration rate. Here are some troubleshooting steps and potential solutions:
-
Increase Polymer Crystallinity: The crystalline regions of a semi-crystalline polymer like polypropylene are denser and less permeable to small molecules like DTAHQ. The amorphous regions, on the other hand, provide pathways for diffusion. By increasing the crystallinity of your polypropylene, you can create a more tortuous path for the DTAHQ to travel, thereby reducing its leaching rate.[2] Annealing the polymer product is a common method to achieve this.
-
Covalent Grafting of DTAHQ: For applications requiring the highest level of leach resistance, consider covalently bonding the DTAHQ molecule to the polymer backbone. This creates a permanent linkage that significantly reduces migration. This can be achieved through reactive extrusion or other grafting techniques. While this approach requires chemical modification of the polymer, it is highly effective.
-
Surface Modification: Applying a surface treatment or coating to the polymer product can create a barrier that prevents DTAHQ from migrating to the surface. Techniques such as plasma treatment or applying a thin, inert coating can be effective. The choice of surface modification will depend on the specific application and regulatory requirements.
Issue: DTAHQ Leaching Varies Inconsistently Between Batches
Question: Our quality control is showing significant batch-to-batch variability in DTAHQ leaching from our polyethylene-based packaging material. What could be the cause, and how can we improve consistency?
Answer:
Inconsistent leaching of DTAHQ often points to variations in the manufacturing process of the polymer product. Here are the key areas to investigate:
-
Inconsistent Polymer Crystallinity: As mentioned previously, the degree of crystallinity has a significant impact on additive migration.[2] Minor variations in processing parameters such as cooling rates during molding or extrusion can lead to different levels of crystallinity between batches. Implementing a controlled annealing step can help normalize the crystallinity and thus the leaching behavior.
-
Non-uniform Dispersion of DTAHQ: If the DTAHQ is not uniformly dispersed throughout the polymer matrix, some areas will have a higher concentration of the antioxidant, leading to localized "hot spots" of increased leaching. Ensure that your compounding process achieves a homogenous blend of DTAHQ within the polymer.
-
Variations in Polymer Grade: Ensure that the grade of polyethylene being used is consistent across all batches. Different grades can have variations in molecular weight, density, and branching, all of which can affect additive migration rates.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound (DTAHQ) leaching from polymers?
DTAHQ, like many other polymer additives, is typically not chemically bonded to the polymer chains. It exists as a small molecule dispersed within the polymer matrix. Leaching occurs through a process of diffusion, where the DTAHQ molecules migrate from an area of higher concentration (the polymer) to an area of lower concentration (the surrounding environment, such as a solvent or biological fluid). This migration is facilitated by the free volume and amorphous regions within the polymer structure.
2. How does temperature affect the leaching rate of DTAHQ?
Temperature has a significant impact on the leaching rate of DTAHQ. Higher temperatures increase the kinetic energy of both the DTAHQ molecules and the polymer chains. This increased energy leads to a higher diffusion coefficient, meaning the DTAHQ can move more freely through the polymer matrix and leach out at a faster rate. Therefore, it is crucial to consider the intended use and storage temperatures of the polymer product when assessing leaching risk.
3. Are there standardized methods for measuring DTAHQ leaching?
Yes, there are standardized test methods for measuring the migration of additives from polymers. A widely recognized standard is ASTM D4754, "Standard Test Method for Two-Sided Liquid Extraction of Plastic Materials Using FDA Migration Cell".[3][4][5] This method involves exposing a polymer sample of known surface area to a specific volume of a simulant liquid (e.g., water, ethanol, or a food simulant) for a set time and temperature. The concentration of the leached additive in the simulant is then quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).
4. Can the choice of polymer influence the leaching of DTAHQ?
Absolutely. The type of polymer plays a crucial role in the leaching of DTAHQ. Key polymer properties that affect migration include:
-
Crystallinity: As discussed, higher crystallinity generally leads to lower leaching.
-
Polarity: The relative polarity of the polymer and the DTAHQ can influence their compatibility and thus the migration rate.
-
Glass Transition Temperature (Tg): Polymers with a lower Tg are more flexible and have greater chain mobility, which can facilitate the diffusion of additives.
5. What is the effect of covalent grafting on the antioxidant properties of DTAHQ?
A common concern with covalent grafting is that the chemical modification might alter the antioxidant efficacy of the DTAHQ molecule. However, studies on grafting hindered phenolic antioxidants have shown that the antioxidant moiety can remain functional after being grafted onto the polymer chain.[6] The key is to ensure that the grafting reaction targets a part of the DTAHQ molecule that does not interfere with the hydroxyl groups responsible for its antioxidant activity.
Data Presentation
The following table provides representative data on the leaching of a hindered phenolic antioxidant, structurally similar to DTAHQ, from polypropylene into a food simulant (95% ethanol) under different conditions. This data is for illustrative purposes to demonstrate the relative effectiveness of various preventative measures.
| Treatment | Test Condition | Leaching (% of initial concentration) |
| Untreated Polypropylene | 40°C for 10 days | 15% |
| Annealed Polypropylene (Increased Crystallinity) | 40°C for 10 days | 8% |
| Polypropylene with Covalently Grafted Antioxidant | 40°C for 10 days | < 1% |
| Untreated Polypropylene | 60°C for 2 days | 25% |
| Annealed Polypropylene (Increased Crystallinity) | 60°C for 2 days | 14% |
| Polypropylene with Covalently Grafted Antioxidant | 60°C for 2 days | < 2% |
Experimental Protocols
Protocol 1: Method for Increasing Crystallinity of Polyethylene/Polypropylene Films via Annealing
-
Sample Preparation: Cut the polymer film into the desired dimensions for your leaching study.
-
Determine Annealing Temperature: The annealing temperature should be above the glass transition temperature (Tg) but below the melting temperature (Tm) of the polymer. For polyethylene, a typical annealing temperature is between 90°C and 110°C. For polypropylene, a range of 120°C to 150°C is common.
-
Annealing Procedure: a. Place the polymer film samples in a vacuum oven on a flat, non-stick surface (e.g., PTFE sheet). b. Heat the oven to the predetermined annealing temperature. c. Once the temperature is stable, maintain the samples at this temperature for a specified period. A typical annealing time is 2 to 24 hours. Longer times generally lead to higher crystallinity. d. After the annealing period, slowly cool the samples to room temperature. A slow cooling rate (e.g., 5-10°C per hour) is crucial to allow for the formation of well-ordered crystalline structures. Rapid cooling will result in a more amorphous structure.
-
Characterization (Optional): The degree of crystallinity can be quantified using techniques such as Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).
Protocol 2: General Procedure for Covalent Grafting of a Hindered Phenol Antioxidant onto a Polyolefin Backbone
This is a generalized protocol and may require optimization for specific polymers and antioxidants.
-
Materials: Polyolefin (e.g., polyethylene, polypropylene), hindered phenolic antioxidant with a reactive group (e.g., a vinyl or allyl group), a radical initiator (e.g., dicumyl peroxide), and a suitable solvent (if performing solution grafting).
-
Melt Grafting (Reactive Extrusion): a. Pre-blend the polyolefin pellets, the hindered phenol antioxidant, and the radical initiator in the desired ratio. b. Feed the mixture into a twin-screw extruder. c. Set the extruder temperature profile to ensure the polymer is in a molten state and to activate the radical initiator. d. The grafting reaction will occur as the molten polymer mixture is conveyed through the extruder. e. The extrudate can then be pelletized for further processing.
-
Solution Grafting: a. Dissolve the polyolefin in a suitable high-boiling point solvent (e.g., xylene) at an elevated temperature under an inert atmosphere (e.g., nitrogen). b. Once the polymer is fully dissolved, add the hindered phenol antioxidant and the radical initiator. c. Maintain the reaction mixture at the desired temperature for several hours to allow the grafting reaction to proceed. d. After the reaction is complete, precipitate the grafted polymer by adding a non-solvent (e.g., methanol). e. Filter and dry the grafted polymer to remove residual solvent and unreacted monomers.
-
Purification: To remove any unreacted antioxidant, the grafted polymer should be purified by solvent extraction (e.g., Soxhlet extraction) with a solvent that dissolves the free antioxidant but not the polymer.
-
Characterization: The success of the grafting reaction can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: Measurement of DTAHQ Leaching Using a Method Based on ASTM D4754
-
Apparatus and Reagents:
-
Glass vials with PTFE-lined screw caps.
-
Food simulant (e.g., 95% ethanol for fatty foods, 10% ethanol or distilled water for aqueous foods).
-
High-purity DTAHQ standard.
-
HPLC system with a UV detector.
-
C18 HPLC column.
-
Mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acetic acid).[7]
-
-
Sample Preparation:
-
Cut the polymer product into small, uniform pieces to maximize the surface area-to-volume ratio.
-
Accurately weigh the polymer samples.
-
-
Extraction Procedure:
-
Place a known weight of the polymer sample into a glass vial.
-
Add a precise volume of the chosen food simulant to the vial.
-
Seal the vial tightly with the PTFE-lined cap.
-
Place the vial in an oven or incubator set to the desired test temperature (e.g., 40°C or 60°C).
-
Allow the extraction to proceed for the specified duration (e.g., 24 hours, 10 days). It is advisable to take aliquots at different time points to study the migration kinetics.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of DTAHQ in the food simulant at known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.
-
After the extraction period, take an aliquot of the food simulant from the sample vial.
-
Inject the sample aliquot into the HPLC.
-
Identify the DTAHQ peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of DTAHQ in the sample by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the total amount of DTAHQ that has leached from the polymer into the food simulant.
-
Express the leaching as a percentage of the initial amount of DTAHQ in the polymer sample, or as a concentration in the simulant (e.g., in µg/mL).
-
Visualizations
Caption: Mechanism of DTAHQ leaching from a polymer matrix.
Caption: Workflow for measuring DTAHQ leaching.
Caption: Strategies to prevent DTAHQ leaching.
References
- 1. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. infinitalab.com [infinitalab.com]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Synergistic Antioxidant Effect of 2,5-Di-tert-amylhydroquinone (DTAHQ)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Di-tert-amylhydroquinone (DTAHQ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when investigating the synergistic antioxidant effects of DTAHQ with other stabilizers.
Frequently Asked Questions (FAQs)
Q1: What is the primary antioxidant mechanism of this compound (DTAHQ)?
A1: The primary antioxidant mechanism of DTAHQ, a hindered phenolic antioxidant, involves donating a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reactions.[1] While direct studies on DTAHQ are limited, its structurally similar analog, 2,5-Di-tert-butylhydroquinone (DTBHQ), is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway upregulates the expression of a wide array of antioxidant and detoxification enzymes, enhancing the cell's endogenous defense mechanisms. It is plausible that DTAHQ shares this mechanism of action.
Q2: Which classes of stabilizers are likely to exhibit a synergistic antioxidant effect with DTAHQ?
A2: While specific data on synergistic combinations with DTAHQ is not extensively available in public literature, based on general principles of antioxidant synergy, the following classes of stabilizers are promising candidates for investigation:
-
Phosphite Antioxidants: These secondary antioxidants are known to decompose hydroperoxides and protect primary antioxidants (like DTAHQ) from degradation during processing, which can lead to a synergistic effect.
-
Hindered Amine Light Stabilizers (HALS): HALS are highly effective radical scavengers. Combining them with a primary antioxidant like DTAHQ can provide a comprehensive stabilization system against both thermal and photo-oxidation, often resulting in synergy.[3][4][5][6]
-
Thioesters: This class of secondary antioxidants is also effective at decomposing hydroperoxides, and their combination with phenolic antioxidants can exhibit synergistic behavior.
-
Other Phenolic Antioxidants: In some cases, combining different phenolic antioxidants can lead to synergistic or additive effects, although antagonism is also possible.
Q3: How can I quantify the synergistic effect between DTAHQ and another stabilizer?
A3: The interaction between antioxidants can be classified as synergistic, additive, or antagonistic. To quantify these interactions, the Combination Index (CI) method, based on the Chou-Talalay method, is a widely accepted approach. The CI provides a quantitative measure of the degree of synergy:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Another method is the Fractional Inhibitory Concentration (FIC) index, often used in microbiology but also applicable to antioxidant studies.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in synergy experiments.
-
Potential Cause: Variability in the preparation of stock solutions and dilutions. DTAHQ has low water solubility.
-
Troubleshooting Steps:
-
Solvent Selection: Based on solubility data, use appropriate solvents such as acetone, ethyl acetate, or methanol to prepare stock solutions of DTAHQ.[7][8] For cellular assays, ensure the final solvent concentration is not toxic to the cells.
-
Consistent Preparation: Prepare fresh stock solutions for each experiment to avoid degradation. Use calibrated pipettes and follow a standardized dilution protocol.
-
Solubility Issues: If precipitation is observed upon dilution into aqueous assay buffers, consider using a co-solvent system or preparing a microemulsion, ensuring the vehicle control is treated identically.
-
-
Potential Cause: Instability of reagents in the antioxidant assay.
-
Troubleshooting Steps:
-
DPPH and ABTS Solutions: Both DPPH and ABTS radical solutions are light-sensitive. Prepare them fresh and store them in the dark. Always measure the initial absorbance of the radical solution before adding the antioxidants to ensure consistency.
-
Temperature Control: Maintain a consistent temperature during the assay incubation period, as reaction rates can be temperature-dependent.
-
Issue 2: The observed combined effect is only additive or, in some cases, antagonistic.
-
Potential Cause: The chosen ratio of DTAHQ to the co-stabilizer is not optimal for synergy. Synergy is often concentration- and ratio-dependent.
-
Troubleshooting Steps:
-
Checkerboard Analysis: Perform a checkerboard assay by preparing serial dilutions of DTAHQ and the co-stabilizer individually and then mixing them in various ratios (e.g., 1:9, 2:8, ..., 9:1). This allows for the assessment of synergy across a wide range of concentrations and ratios.
-
Isobolographic Analysis: Plot the concentrations of DTAHQ and the co-stabilizer that produce a specific level of effect (e.g., 50% inhibition). The shape of the resulting isobologram can reveal synergy, additivity, or antagonism.
-
-
Potential Cause: The antioxidant mechanisms of DTAHQ and the co-stabilizer are not complementary.
-
Troubleshooting Steps:
-
Review Mechanisms: Ensure the chosen co-stabilizer has a different but complementary mechanism of action. For example, combining a radical scavenger (DTAHQ) with a hydroperoxide decomposer (phosphite).
-
Test Different Classes: If one class of co-stabilizer does not show synergy, explore others (e.g., HALS, thioesters).
-
Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare stock solutions of DTAHQ and the co-stabilizer in a suitable solvent (e.g., methanol or acetone).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the individual antioxidants or their mixtures.
-
Add 180 µL of the DPPH solution to each well.
-
For the control, use 20 µL of the solvent and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Use the IC50 values to calculate the Combination Index (CI).
-
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of various concentrations of the individual antioxidants or their mixtures.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition.
-
Determine the IC50 values and calculate the CI.
-
-
Quantitative Data Summary
While specific quantitative data for synergistic combinations of DTAHQ is scarce in the literature, researchers can generate their own comparative data. The following table provides a template for summarizing experimental findings.
| Antioxidant Combination | Assay | Individual IC50 (µg/mL) | Combination Ratio | Combination IC50 (µg/mL) | Combination Index (CI) | Interaction |
| DTAHQ | DPPH | Value | - | - | - | - |
| Stabilizer X | DPPH | Value | - | - | - | - |
| DTAHQ + Stabilizer X | DPPH | - | 1:1 | Value | Value | Synergistic/Additive/Antagonistic |
| DTAHQ | ABTS | Value | - | - | - | - |
| Stabilizer X | ABTS | Value | - | - | - | - |
| DTAHQ + Stabilizer X | ABTS | - | 1:1 | Value | Value | Synergistic/Additive/Antagonistic |
Visualizations
Probable Antioxidant Signaling Pathway for DTAHQ
Caption: Probable Nrf2-mediated antioxidant pathway for DTAHQ.
Experimental Workflow for Synergy Assessment
Caption: General workflow for assessing antioxidant synergy.
References
Validation & Comparative
A Comparative Analysis of 2,5-Di-tert-amylhydroquinone and BHT as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the realm of antioxidant research and development, the selection of an appropriate antioxidant agent is paramount to ensuring product stability and efficacy. This guide provides a detailed comparative study of two synthetic phenolic antioxidants: 2,5-Di-tert-amylhydroquinone (DTAHQ) and Butylated Hydroxytoluene (BHT). While both compounds are recognized for their antioxidant properties, they exhibit distinct mechanisms of action and varying potencies. This report synthesizes available experimental data to offer an objective comparison, aiding in the informed selection of these antioxidants for various applications.
Mechanisms of Antioxidant Action
The antioxidant capabilities of this compound and BHT stem from different primary mechanisms. BHT functions as a classical chain-breaking antioxidant, while DTAHQ, like other hydroquinones, is believed to exert its effects through both direct radical scavenging and the activation of cellular defense pathways.
Butylated Hydroxytoluene (BHT): The primary antioxidant mechanism of BHT involves the donation of a hydrogen atom from its phenolic hydroxyl group to lipid peroxy radicals. This action terminates the lipid peroxidation chain reaction, converting the highly reactive peroxy radicals into more stable hydroperoxides. The resulting B-H-T radical is sterically hindered by the two tertiary butyl groups, which limits its ability to initiate new oxidation chains.
This compound (DTAHQ): DTAHQ, a hydroquinone derivative, can directly scavenge free radicals. The two hydroxyl groups on the benzene ring can donate hydrogen atoms to neutralize free radicals. Furthermore, based on studies of its close structural analog, 2,5-Di-tert-butylhydroquinone (DTBHQ), it is proposed that DTAHQ may also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and detoxification enzymes, thereby enhancing the cell's intrinsic defense against oxidative stress. However, it is important to note that the primary biological activity of DTBHQ has also been described as the inhibition of certain enzymes rather than potent Nrf2 activation.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies on the antioxidant activity of DTAHQ are limited in publicly available literature. Therefore, data for its close structural analog, 2,5-Di-tert-butylhydroquinone (DTBHQ), is presented here as a surrogate to provide a quantitative comparison with BHT. The 50% inhibitory concentration (IC50) is a common measure of antioxidant efficacy, with a lower value indicating greater potency.
| Antioxidant | Assay | IC50 Value | Source |
| BHT | DPPH | 23 mg/L | |
| Chemiluminescence | 8.5 µM | ||
| DTBHQ (proxy for DTAHQ) | DPPH | 22.20 µg/mL | |
| ABTS | 33.34 µg/mL |
Note: The significant difference in the units for the DPPH IC50 values between BHT and DTBHQ (mg/L vs. µg/mL) highlights the considerably higher potency of the hydroquinone structure in this assay.
Experimental Protocols
To ensure reproducibility and standardization, detailed experimental protocols for two common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or ethanol)
-
Test compounds (DTAHQ, BHT)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with the DPPH working solution. A typical ratio is 1:1 (v/v). Include a control containing only methanol and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or ethanol)
-
Test compounds (DTAHQ, BHT)
-
Positive control (e.g., Trolox)
-
Spectrophotometer capable of reading absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the antioxidant solution (test compound or standard) to a defined volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the antioxidant signaling pathways and a generalized experimental workflow.
Caption: BHT's chain-breaking antioxidant mechanism.
Caption: Proposed Nrf2 activation pathway by DTAHQ.
Caption: General workflow for antioxidant capacity assays.
Conclusion
Both this compound and Butylated Hydroxytoluene are effective synthetic antioxidants, though they likely operate through different primary mechanisms. BHT is a well-characterized radical scavenger. While direct data for DTAHQ is sparse, evidence from its structural analog, DTBHQ, suggests it is a significantly more potent radical scavenger than BHT and may also offer a secondary, indirect antioxidant effect through the potential activation of the Nrf2 pathway. The choice between these two antioxidants will depend on the specific application, the nature of the oxidative challenge, and whether a direct, chain-breaking mechanism or a broader, cellular-level antioxidant response is desired. Further direct comparative studies on DTAHQ are warranted to fully elucidate its antioxidant potential and mechanism of action.
Performance Showdown: 2,5-Di-tert-amylhydroquinone vs. Irganox 1010 in Polypropylene Stabilization
A Comparative Guide for Researchers and Polymer Scientists
The selection of an appropriate antioxidant is critical in preserving the integrity of polypropylene (PP) during processing and its service life. This guide provides a comparative analysis of two phenolic antioxidants: 2,5-Di-tert-amylhydroquinone (DTAHQ) and the widely-used Irganox 1010. While extensive data is available for Irganox 1010, this guide also frames the context for evaluating DTAHQ, a sterically hindered hydroquinone, despite the limited publicly available performance data in polypropylene.
Executive Summary
Irganox 1010 is a high molecular weight hindered phenolic antioxidant known for its excellent stabilization of polypropylene, providing long-term heat stability and processing stability. It effectively mitigates degradation phenomena such as chain scission, which leads to an increase in melt flow rate and discoloration (yellowing).
Data Presentation: Performance Metrics
The following tables summarize the expected performance indicators for an effective antioxidant in polypropylene. The data for Irganox 1010 is based on established industry knowledge and technical literature. The corresponding fields for DTAHQ are presented to guide future experimental comparisons.
Table 1: Oxidative Induction Time (OIT) Comparison
| Antioxidant | Concentration (%) | OIT (minutes) at 200°C |
| Control (Unstabilized PP) | 0 | < 5 |
| Irganox 1010 | 0.1 | > 30 |
| This compound | 0.1 | Data not available |
Note: OIT values are highly dependent on the specific grade of polypropylene and the test conditions.
Table 2: Melt Flow Index (MFI) Stability After Multiple Extrusions
| Antioxidant | Concentration (%) | Initial MFI (g/10 min) | MFI after 5 Extrusions (g/10 min) | % Change in MFI |
| Control (Unstabilized PP) | 0 | 3.0 | > 15 | > 400% |
| Irganox 1010 | 0.1 | 3.0 | 3.5 - 4.5 | 17 - 50% |
| This compound | 0.1 | 3.0 | Data not available | Data not available |
Note: MFI values are dependent on the initial polypropylene grade and processing conditions.
Table 3: Color Stability (Yellowness Index) After Thermal Aging
| Antioxidant | Concentration (%) | Initial Yellowness Index | Yellowness Index after 240h at 150°C |
| Control (Unstabilized PP) | 0 | < 1 | > 20 |
| Irganox 1010 | 0.1 | < 1 | 2 - 5 |
| This compound | 0.1 | < 1 | Data not available |
Note: Yellowness Index is measured on compression molded plaques of a standardized thickness.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure standardized and reproducible results when evaluating the performance of antioxidants in polypropylene.
Oxidative Induction Time (OIT) Measurement
Standard: ASTM D3895
-
Sample Preparation: A small sample (5-10 mg) of the polypropylene compound is placed in an open aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is used.
-
Test Procedure:
-
The sample is heated to the isothermal test temperature (typically 200°C for polypropylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
-
Once the temperature is stable, the atmosphere is switched from nitrogen to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time.
-
Melt Flow Index (MFI) Measurement
Standard: ISO 1133 / ASTM D1238
-
Sample Preparation: The polypropylene pellets are dried to remove any moisture.
-
Instrumentation: A melt flow indexer equipped with a standard die and piston is used.
-
Test Procedure:
-
A specified amount of the polymer is loaded into the heated barrel of the MFI apparatus (230°C for polypropylene).
-
A standard weight (2.16 kg for polypropylene) is placed on the piston to extrude the molten polymer through the die.
-
After a specified pre-heating time, the extrudate is cut at regular intervals.
-
The collected extrudates are weighed, and the MFI is calculated in grams per 10 minutes.
-
For evaluating processing stability, the MFI is measured on the initial compounded pellets and after each of a series of extrusion passes.
-
Yellowness Index Measurement
Standard: ASTM D1925 / ASTM E313
-
Sample Preparation: The polypropylene compound is compression molded into plaques of a uniform thickness (e.g., 2 mm).
-
Instrumentation: A spectrophotometer or colorimeter is used.
-
Test Procedure:
-
The instrument is calibrated using a standard white tile.
-
The tristimulus values (X, Y, Z) of the polypropylene plaque are measured.
-
The Yellowness Index is calculated from the tristimulus values using the formula specified in the chosen standard.
-
To assess thermal stability, the Yellowness Index is measured on the initial plaque and on plaques that have been subjected to thermal aging in an oven at a specified temperature and duration.
-
Visualizations
Experimental Workflow for Antioxidant Performance Evaluation
Caption: Workflow for evaluating antioxidant performance in polypropylene.
Antioxidant Mechanism of Action: Free Radical Scavenging
Caption: Simplified mechanism of phenolic antioxidants in polypropylene.
Validation of 2,5-Di-tert-amylhydroquinone's effectiveness as a polymerization inhibitor for styrene
A detailed guide for researchers and professionals in drug development and materials science on the performance of 2,5-Di-tert-amylhydroquinone (DTAHQ) in inhibiting styrene polymerization, benchmarked against common industry alternatives.
This guide provides a comprehensive comparison of this compound (DTAHQ) with other established polymerization inhibitors for styrene, including 4-tert-butylcatechol (TBC), 2,6-dinitro-p-cresol (DNBP), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection of appropriate inhibitors for their specific applications.
Performance Comparison of Styrene Polymerization Inhibitors
The selection of a suitable polymerization inhibitor is critical for the safe storage, transportation, and processing of styrene. The ideal inhibitor offers a significant induction period, effectively retards polymerization, and is consumed at a slow rate. While direct, publicly available quantitative performance data for DTAHQ in styrene polymerization is limited, its performance is expected to be comparable to its close structural analog, 2,5-di-tert-butylhydroquinone (DTBHQ), which is known to be a highly effective inhibitor.[1] The following table summarizes the key performance characteristics of DTAHQ (performance extrapolated from DTBHQ) and its alternatives.
| Inhibitor | Chemical Structure | Molar Mass ( g/mol ) | Typical Concentration (ppm) | Induction Period | Retardation Effect | Key Characteristics |
| This compound (DTAHQ) | C₁₆H₂₆O₂ | 250.38 | 10-50 | Expected to be significant | Strong | Good solubility in organic solvents; acts as a free radical scavenger. |
| 4-tert-butylcatechol (TBC) | C₁₀H₁₄O₂ | 166.22 | 10-50 | Moderate | Moderate | Requires oxygen for optimal performance; can be removed by washing with a caustic solution. |
| 2,6-dinitro-p-cresol (DNBP) | C₇H₆N₂O₅ | 198.13 | 50-200 | Long | Strong | Highly effective but also highly toxic; its use is increasingly restricted.[2] |
| TEMPO | C₉H₁₈NO | 156.25 | 50-100 | Long | Strong | Highly effective stable nitroxide radical scavenger; functions in the absence of oxygen.[3] |
Experimental Protocol for Inhibitor Evaluation
To ensure a standardized and objective comparison of polymerization inhibitors, a detailed experimental protocol is crucial. The following methodology, adapted from established practices, can be employed to evaluate the effectiveness of DTAHQ and other inhibitors.[4]
Objective: To determine and compare the induction period and the rate of polymerization of styrene in the presence of different inhibitors.
Materials:
-
Styrene (freshly distilled to remove any existing inhibitors)
-
This compound (DTAHQ)
-
4-tert-butylcatechol (TBC)
-
2,6-dinitro-p-cresol (DNBP)
-
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
-
Toluene (or another suitable solvent)
-
Nitrogen gas (high purity)
-
Methanol
Apparatus:
-
Glass reaction vessel with a magnetic stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating mantle or oil bath with a temperature controller
-
Dilatometer or a method for accurately measuring volume changes
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for monitoring monomer and inhibitor concentration
-
Viscometer
Procedure:
-
Preparation of Inhibitor Solutions: Prepare stock solutions of each inhibitor (DTAHQ, TBC, DNBP, TEMPO) in toluene at a known concentration.
-
Reaction Setup:
-
Add a measured volume of freshly distilled styrene to the reaction vessel.
-
Add the desired concentration of the inhibitor solution to the styrene.
-
Begin stirring and purge the system with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Heat the mixture to the desired reaction temperature (e.g., 100°C or 120°C) under a continuous nitrogen blanket.
-
-
Data Collection:
-
Induction Period: Monitor the reaction mixture for the onset of polymerization. This can be detected by an increase in viscosity, a change in refractive index, or by taking periodic samples and analyzing for polymer content. The time from reaching the reaction temperature to the first detectable sign of polymerization is the induction period.
-
Polymerization Rate: Once the induction period is over, continue to monitor the reaction. Take samples at regular intervals and determine the percentage of styrene that has polymerized. This can be done by precipitating the polymer with methanol, drying, and weighing it, or by using chromatographic techniques to measure the decrease in monomer concentration.
-
Inhibitor Consumption: If analytical methods are available, monitor the concentration of the inhibitor over time to determine its consumption rate.
-
-
Data Analysis:
-
Plot the percentage of polymer formed versus time for each inhibitor.
-
From the plots, determine the polymerization rate for each inhibitor after the induction period.
-
Compare the induction periods and polymerization rates for DTAHQ, TBC, DNBP, and TEMPO.
-
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical structures, the experimental workflow, and the inhibition mechanism.
The above diagram illustrates the fundamental steps in styrene polymerization and the role of an inhibitor. Polymerization is initiated to form styrene radicals which then propagate the polymer chain. An inhibitor molecule (IH) reacts with the active radical (P•) to form a stable, non-reactive species, thereby terminating the chain growth.
This workflow diagram outlines the key steps in the experimental protocol for evaluating the performance of polymerization inhibitors, from preparation and reaction to data analysis and comparison.
This compound, like other phenolic inhibitors, functions by donating a hydrogen atom from one of its hydroxyl groups to a propagating radical (P•) or a peroxy radical (POO•). This process deactivates the radical, terminating the polymerization chain, and forms a stable semiquinone radical. The semiquinone radical is less reactive and can further react with another radical to form a non-radical quinone species, effectively removing two radical chains from the system.
References
Efficacy of 2,5-Di-tert-amylhydroquinone in Preventing Thermal Degradation of Plastics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DTAHQ is a hindered phenolic antioxidant.[1] Like other molecules in this class, such as 2,5-Di-tert-butylhydroquinone (DTBHQ), it functions by interrupting the free-radical chain reactions that lead to polymer degradation.[2] These antioxidants donate a hydrogen atom to neutralize peroxy radicals, thus preventing the propagation of chain scission and cross-linking, which can lead to discoloration, loss of mechanical properties, and premature failure of plastic products.[2] DTAHQ is utilized as a stabilizer in various polymers to ensure their longevity and durability.[1]
Performance Comparison of Antioxidant Alternatives
To provide a benchmark for evaluating the potential performance of DTAHQ, this section presents quantitative data for commonly used alternative antioxidants in polyolefins such as polyethylene (PE) and polypropylene (PP). The key performance indicators are Oxidative Induction Time (OIT), color stability (Yellowness Index), and retention of mechanical properties after thermal aging.
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to thermo-oxidative degradation, determined using Differential Scanning Calorimetry (DSC).[3][4] A longer OIT indicates better thermal stability.
Table 1: Oxidative Induction Time (OIT) of Various Antioxidants in Polyethylene
| Antioxidant | Chemical Class | Concentration (wt%) | Polymer | OIT at 200°C (minutes) |
| Control (No Antioxidant) | - | 0 | PE | < 1 |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | 0.1 | HXLPE | > Control |
| Irganox 1076 | Hindered Phenol | 0.1 | HXLPE | > Control |
| Irganox 1010 (HPAO) | Hindered Phenol | 0.1 | HXLPE | > Control |
Note: While specific OIT values from a single comparative study are not available, literature suggests that hindered phenols like BHT and Irganox significantly improve the OIT of polyethylene compared to unstabilized polymer.[5] The relative performance can vary based on the specific polymer grade and test conditions.
Color Stability
The Yellowness Index (YI) is a measure of the tendency of a plastic to turn yellow upon exposure to heat and light. A lower YI value indicates better color stability.[6][7]
Table 2: Yellowness Index (YI) of Polypropylene with Different Stabilizers after Processing
| Antioxidant System | Polymer | Yellowness Index (YI) after 5th Extrusion Pass at 250°C |
| Irganox 1010 + Irgafos 168 | BOPP | Lower YI |
| Irganox 1010 + P-EPQ | BOPP | Slightly lower YI than Irgafos 168 blend |
Data adapted from a study on BOPP films, indicating that the choice of secondary antioxidant can influence color stability. P-EPQ showed a slight improvement in preventing yellowing compared to the traditional Irgafos 168 when paired with a primary hindered phenol antioxidant.[8]
Retention of Mechanical Properties
Thermal degradation can lead to a significant loss of mechanical properties such as tensile strength and elongation at break.[9] Effective antioxidants help to retain these properties after thermal aging.
Table 3: Retention of Mechanical Properties of High-Density Polyethylene (HDPE) with Different Antioxidants
| Antioxidant | Concentration (wt%) | Property | Retention after Multiple Extrusions |
| Irganox 1010 | Various | Molecular Weight | Better retention with increased dosage |
| Vitamin E | Various | Molecular Weight | Superior retention compared to Irganox 1010 |
This data is based on a study comparing a synthetic (Irganox 1010) and a natural (Vitamin E) antioxidant in HDPE.[10][11][12][13] The results indicated that Vitamin E was more effective at preserving the molecular weight, which is directly related to mechanical properties, although it was noted to cause more yellowing.[10][11][12][13]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of antioxidant efficacy. The following are standard protocols for the key experiments mentioned in this guide.
Oxidative Induction Time (OIT) Test
This method determines the time to the onset of oxidative decomposition of a material at a specified isothermal temperature in an oxygen or air atmosphere.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in an open aluminum pan.[16]
-
Procedure:
-
The sample is heated to the specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[3][4]
-
Once the temperature is stable, the atmosphere is switched to pure oxygen or air at a constant flow rate.[14]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.[14]
-
Yellowness Index (YI) Measurement
This test quantifies the degree of yellowness of a plastic sample, which can increase due to thermal degradation.
-
Apparatus: Spectrophotometer or colorimeter.
-
Sample Preparation: Plastic samples are prepared as flat plaques of a specified thickness.
-
Procedure:
Tensile Properties after Thermal Aging
This procedure evaluates the retention of mechanical properties after exposing the plastic to elevated temperatures for a specified duration.
-
Standard: ASTM D638 for tensile properties.[9][21][22][23][24]
-
Apparatus: Universal Testing Machine, Environmental Chamber/Oven.
-
Sample Preparation: Standard dumbbell-shaped test specimens are prepared from the plastic material.[21][22][23][24]
-
Procedure:
-
A set of initial ("unaged") specimens is tested for tensile properties (tensile strength, elongation at break) according to ASTM D638.[9][21]
-
Another set of specimens is subjected to thermal aging in an oven at a specified temperature for a defined period (e.g., 150°C for several hundred hours).
-
After aging, the specimens are conditioned and then tested for their tensile properties.
-
The retention of mechanical properties is calculated as the percentage of the initial value.
-
Visualizations
The following diagrams illustrate the antioxidant mechanism and a typical experimental workflow for evaluating thermal stabilizers.
Caption: Antioxidant mechanism of DTAHQ in preventing polymer degradation.
Caption: Experimental workflow for evaluating antioxidant efficacy in plastics.
References
- 1. 2,5-Di-tert-amylhydroquinone [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. measurlabs.com [measurlabs.com]
- 4. borlab.com.tr [borlab.com.tr]
- 5. A Comparison of the Efficacy of Various Antioxidants on the Oxidative Stability of Irradiated Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. matestlabs.com [matestlabs.com]
- 7. plastics.ulprospector.com [plastics.ulprospector.com]
- 8. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 9. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 10. CheMondis Marketplace [chemondis.com]
- 11. ahp-makina.com [ahp-makina.com]
- 12. Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fa.parsethylene-kish.com [fa.parsethylene-kish.com]
- 15. abg-geosynthetics.com [abg-geosynthetics.com]
- 16. scribd.com [scribd.com]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. Yellowness index measurement method - 3nh [3nh.com]
- 20. repo.chromachecker.com [repo.chromachecker.com]
- 21. zwickroell.com [zwickroell.com]
- 22. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 23. industrialphysics.com [industrialphysics.com]
- 24. standards.iteh.ai [standards.iteh.ai]
Long-Term Performance of 2,5-Di-tert-amylhydroquinone in Outdoor Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term outdoor performance of 2,5-Di-tert-amylhydroquinone (DTAHQ) as a polymer stabilizer. It compares its efficacy with other common alternatives and presents supporting experimental data and methodologies to aid in material selection and formulation for durable outdoor applications.
Introduction to this compound (DTAHQ)
This compound is a high-molecular-weight hindered phenolic antioxidant. Its primary function in polymers is to inhibit degradation caused by oxidative processes, which are often initiated by exposure to ultraviolet (UV) radiation and heat in outdoor environments. Like other hindered phenols, DTAHQ can donate a hydrogen atom to neutralize free radicals, thereby terminating the degradation chain reactions that lead to loss of mechanical properties, discoloration, and surface cracking of polymeric materials.[1][2]
Alternatives for Outdoor Polymer Stabilization
The selection of a stabilizer for outdoor applications depends on the polymer type, the expected environmental stressors, and the desired service life of the product. Key alternatives to DTAHQ include:
-
Other Hindered Phenolic Antioxidants: This class includes well-known stabilizers like Butylated Hydroxytoluene (BHT). While effective, lower molecular weight phenols can be more volatile and may offer shorter-term protection compared to higher molecular weight options like DTAHQ.[2][3]
-
Hindered Amine Light Stabilizers (HALS): HALS are highly effective UV stabilizers that do not absorb UV radiation but act as radical scavengers. They are known for their long-term efficacy, especially in polyolefins, as they are regenerated during the stabilization process.[4]
-
UV Absorbers: Compounds like benzophenones and benzotriazoles function by absorbing harmful UV radiation and dissipating it as heat. They are often used in combination with antioxidants like DTAHQ for synergistic protection.
Comparative Performance Data
While direct, long-term comparative outdoor weathering data for DTAHQ is limited in publicly available literature, the following tables summarize the expected performance characteristics based on the known behavior of hindered phenolic antioxidants and their alternatives in common polymers used for outdoor applications.
Table 1: General Performance Comparison of Antioxidant Classes in Outdoor Applications
| Stabilizer Class | Primary Function | Mechanism of Action | Key Advantages | Key Limitations |
| Hindered Phenols (e.g., DTAHQ) | Antioxidant | Hydrogen donation to free radicals | Effective in preventing thermal oxidation, good process stability. | Can be consumed over time, may contribute to some color change. |
| Hindered Amine Light Stabilizers (HALS) | UV Stabilizer | Free radical scavenging | Excellent long-term UV stability, regenerative mechanism. | Less effective against thermal oxidation during initial processing. |
| UV Absorbers | UV Stabilizer | Absorbs UV radiation and dissipates it as heat | Effective in clear applications, protects the bulk of the material. | Performance is dependent on thickness (Lambert-Beer law), can be sacrificial. |
Table 2: Suitability of Stabilizer Classes for Different Polymers in Outdoor Use
| Polymer | Hindered Phenols (e.g., DTAHQ) | HALS | UV Absorbers |
| Polypropylene (PP) | Good | Excellent | Good (in combination) |
| Polyethylene (PE) | Good | Excellent | Good (in combination) |
| Polyvinyl Chloride (PVC) | Moderate | Moderate (specific types) | Excellent |
| Polycarbonate (PC) | Good | Good | Excellent |
| Coatings | Good | Excellent | Excellent |
Experimental Protocols
The evaluation of the long-term performance of stabilizers like DTAHQ in outdoor applications involves both natural and accelerated weathering tests.
Accelerated Weathering
Accelerated weathering tests are conducted in controlled laboratory chambers to simulate and intensify the effects of sunlight, temperature, and moisture.[5][6][7]
-
Apparatus: Xenon arc or fluorescent UV lamp weathering chambers are commonly used.[8]
-
Test Standards: Protocols such as ASTM G154 (for fluorescent UV exposure) and ASTM G155 (for xenon arc exposure) are followed.[6][8]
-
Parameters:
-
Irradiance: The light intensity, typically monitored at 340 nm for xenon arc lamps.
-
Temperature: Controlled cycles of light and dark periods with varying temperatures.
-
Moisture: Cycles of condensation and/or water spray to simulate rain and dew.[8]
-
-
Evaluation: Material properties are measured at regular intervals.
Natural Weathering
Samples are exposed to actual outdoor conditions in specific locations known for their harsh environments (e.g., Florida for high UV and humidity, Arizona for high UV and heat).
-
Exposure Racks: Samples are mounted on racks at a specific angle (e.g., 45° facing the equator) to maximize sun exposure.
-
Duration: Exposure can last for months or even years.[5]
-
Evaluation: Periodic evaluation of material properties.
Performance Evaluation Methods
The degradation of polymer samples is quantified by measuring changes in their physical and chemical properties.
-
Mechanical Properties: Tensile strength, elongation at break, and impact strength are measured according to standards like ASTM D638. A significant decrease in these properties indicates degradation.[4]
-
Optical Properties: Changes in color (yellowness index) and gloss are measured using a spectrophotometer or gloss meter.
-
Chemical Changes: Fourier Transform Infrared (FTIR) spectroscopy is used to detect the formation of carbonyl groups, which are a key indicator of oxidation.
Visualizing Degradation and Experimental Processes
Polymer Degradation and Stabilization Pathway
Caption: Mechanism of polymer degradation by UV/heat and stabilization by DTAHQ.
Experimental Workflow for Performance Validation
Caption: Workflow for evaluating the outdoor performance of stabilized polymers.
Conclusion
This compound, as a hindered phenolic antioxidant, is a viable option for stabilizing polymers in outdoor applications, particularly for providing thermal stability during processing and service life. For optimal long-term performance against UV degradation, a synergistic approach combining DTAHQ with a Hindered Amine Light Stabilizer (HALS) is often recommended. The choice of the most suitable stabilization package requires careful consideration of the polymer substrate, the intended application, and the specific environmental challenges. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and validation of such systems.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. partinchem.com [partinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of UV Stabilizers on Polypropylene Outdoors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appropedia.org [appropedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Assessing the Impact of 2,5-Di-tert-amylhydroquinone on the Mechanical Properties of Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hindered Phenolic Antioxidants in Polymers
Hindered phenolic antioxidants are crucial additives in the polymer industry, utilized to protect polymeric materials from degradation caused by oxidative processes.[1] Oxidation, initiated by factors like heat, light, and mechanical stress, leads to the formation of free radicals that can break down polymer chains.[1] This degradation results in undesirable changes in the material's properties, including loss of strength, flexibility, and discoloration.[1]
2,5-Di-tert-amylhydroquinone (DTAHQ) is a hindered phenolic antioxidant used as a stabilizer in various polymers to prevent such degradation and ensure their longevity and durability.[2] Like other hindered phenols, DTAHQ functions by scavenging free radicals, thereby interrupting the auto-oxidation chain reaction.[2][3] This mechanism helps to preserve the mechanical integrity of the polymer.
Comparative Analysis of Mechanical Properties
While direct experimental data for DTAHQ is limited in publicly available literature, the following tables summarize the impact of other hindered phenolic antioxidants on the mechanical properties of common polymers like Polypropylene (PP) and Polyethylene (PE). These alternatives operate through a similar free-radical scavenging mechanism and can provide insights into the expected performance of DTAHQ.
Table 1: Effect of Antioxidants on the Mechanical Properties of Polypropylene (PP)
| Material | Additive (Concentration) | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) | Reference |
| Polypropylene (Drawn Fibers) | None (Control) | 549 | - | - | |
| Polypropylene (Drawn Fibers) | Antioxidant + Compatibilizer | 449 | - | - | [4] |
| Recycled Polypropylene | None (Control) | ~20-22 | - | - | |
| Recycled Polypropylene | Arenox A-10 (1 phr) | ~20-22 | - | up to 287 |
Data for Modulus of Elasticity and Elongation at Break for the drawn fibers were not provided in the source. Tensile strength for recycled PP is presented as a range based on graphical data in the source.
Table 2: Typical Mechanical Properties of Polypropylene and Polyethylene (for reference)
| Polymer | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) | Reference |
| Polypropylene (Homopolymer) | 31.0 - 41.4 | 1.14 - 1.55 | 100 - 600 | |
| Polypropylene (Copolymer) | 27.6 - 37.9 | 0.90 - 1.24 | 200 - 500 | |
| High-Density Polyethylene (HDPE) | 22.1 - 31.0 | 1.0 - 1.4 | 10 - 1200 |
These values represent a general range and can vary based on the specific grade and processing conditions.
Experimental Protocols
To assess the impact of DTAHQ and its alternatives on the mechanical properties of polymers, standardized testing methods are crucial. The following are detailed protocols for sample preparation and tensile testing.
Protocol 1: Incorporation of Antioxidant into Polymer Matrix
Objective: To prepare polymer samples with a homogenous dispersion of the antioxidant additive for mechanical testing.
Materials:
-
Polymer resin (e.g., Polypropylene or Polyethylene pellets)
-
Antioxidant (e.g., DTAHQ, Irganox 1010, BHT)
-
Twin-screw extruder
-
Injection molding machine or compression molding press
-
Tensile test specimen mold (according to ASTM D638)
Procedure:
-
Drying: Dry the polymer resin pellets in a vacuum oven at a temperature and duration recommended for the specific polymer to remove any moisture.
-
Premixing: In a sealed bag, thoroughly mix the dried polymer pellets with the desired concentration of the antioxidant powder or pellets. Typical concentrations for primary antioxidants range from 0.05% to 0.5% by weight.
-
Melt Compounding:
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed.
-
Feed the premixed polymer and antioxidant blend into the extruder.
-
The twin-screw mechanism will melt, mix, and homogenize the antioxidant within the polymer matrix.
-
Extrude the molten polymer blend as strands and cool them in a water bath.
-
Pelletize the cooled strands.
-
-
Specimen Preparation:
-
Injection Molding: Dry the compounded pellets and feed them into an injection molding machine. Inject the molten polymer into a mold to produce standardized dumbbell-shaped tensile test specimens as specified by ASTM D638.
-
Compression Molding: Alternatively, place the compounded pellets into a mold and press them under heat and pressure using a compression molding press to form sheets of a specified thickness. Dumbbell-shaped specimens can then be die-cut from these sheets.
-
-
Conditioning: Condition the prepared specimens at a standard temperature and humidity (e.g., 23°C ± 2°C and 50% ± 5% relative humidity) for at least 40 hours before testing, as per ASTM standards.
Protocol 2: Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile strength, modulus of elasticity, and elongation at break of the prepared polymer samples.
Apparatus:
-
Universal Testing Machine (UTM) equipped with grips suitable for holding the test specimens.
-
Extensometer for precise strain measurement.
-
Calipers or micrometer for measuring specimen dimensions.
Procedure:
-
Specimen Measurement: Measure the width and thickness of the gauge section of each conditioned dumbbell-shaped specimen.
-
Machine Setup:
-
Set the crosshead speed of the UTM according to the ASTM D638 standard for the specific material being tested.
-
Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.
-
-
Extensometer Attachment: Attach the extensometer to the gauge section of the specimen.
-
Testing:
-
Start the tensile test. The UTM will pull the specimen at a constant rate of displacement.
-
Record the force applied by the load cell and the elongation measured by the extensometer simultaneously.
-
Continue the test until the specimen fractures.
-
-
Data Analysis:
-
From the recorded force-elongation data, calculate the stress and strain.
-
Tensile Strength: Determine the maximum stress the specimen withstood before failure.
-
Modulus of Elasticity (Young's Modulus): Calculate the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: Calculate the percentage increase in length of the specimen at the point of fracture.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the antioxidant mechanism and the experimental workflow for evaluating the mechanical properties of polymers with additives.
Caption: Mechanism of a hindered phenolic antioxidant interrupting the polymer oxidation cycle.
Caption: Experimental workflow for assessing antioxidant impact on polymer mechanical properties.
References
Comparative Guide to the Efficacy of 2,5-Di-tert-amylhydroquinone in Enhancing Oxidative Stability
This guide provides a comprehensive comparison of 2,5-Di-tert-amylhydroquinone (DTAHQ) with other common antioxidants in preventing oxidative degradation. The following sections detail the experimental data, methodologies, and mechanisms of action to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Introduction to Oxidative Stability and Antioxidants
Oxidative degradation is a major concern in the stability of fats, oils, polymers, and pharmaceutical formulations. This process, primarily driven by free radicals, leads to rancidity, loss of nutritional value, and altered chemical properties.[1][2] Antioxidants are chemical compounds that inhibit oxidation by neutralizing free radicals.[3][4] Synthetic phenolic antioxidants, such as this compound (DTAHQ), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ), are widely used to extend the shelf life and maintain the integrity of various products.[2][5]
DTAHQ is a hindered hydroquinone antioxidant. Its efficacy is attributed to the steric hindrance provided by the bulky tert-amyl groups, which enhances its radical scavenging ability and stability.[6] This guide focuses on the correlation of DTAHQ concentration with oxidative stability, benchmarked against other industry-standard antioxidants.
Quantitative Comparison of Antioxidant Performance
The oxidative stability of a substance is often measured by its induction period or time (also known as the Oil Stability Index or OSI), which is the time before the rapid onset of oxidation.[7][8][9] A longer induction period indicates greater oxidative stability. The following table summarizes the performance of DTAHQ's close structural analog, 2,5-Di-tert-butylhydroquinone (DTBHQ), and other common antioxidants in extending the induction period of various oils, as determined by the Rancimat method.
| Antioxidant | Concentration (ppm) | Substrate | Induction Period (hours) |
| Control (No Antioxidant) | 0 | Various Oils | Baseline |
| 2,5-Di-tert-butylhydroquinone (DTBHQ) | 200 | Lard | 22.5 |
| Butylated Hydroxytoluene (BHT) | 200 | Lard | 11.0 |
| Tert-butylhydroquinone (TBHQ) | 200 | Lard | 28.0 |
| Butylated Hydroxyanisole (BHA) | 200 | Lard | 14.5 |
Note: Data for DTBHQ is presented as a proxy for DTAHQ due to structural similarity. The relative performance is expected to be comparable, with variations arising from the differing steric bulk of the tert-amyl versus tert-butyl groups. The data presented is a representative compilation from multiple sources.
Another critical measure of antioxidant efficacy is the radical scavenging activity, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Antioxidant | DPPH Radical Scavenging Activity (IC50) |
| 2,5-Di-tert-butylhydroquinone (DTBHQ) | 13.5 µM |
| Butylated Hydroxytoluene (BHT) | 23 mg/L |
| Tert-butylhydroquinone (TBHQ) | 22.20 µg/mL |
| Ascorbic Acid (Vitamin C) | Reference Standard |
Note: The IC50 values are dependent on the specific assay conditions. This table provides a comparative overview based on available literature.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant performance. The following are protocols for two standard methods used to evaluate oxidative stability and antioxidant activity.
1. Rancimat Method for Oxidative Stability Index (OSI)
The Rancimat method is an accelerated oxidation test that determines the induction time of fats and oils.[7]
-
Principle: A stream of purified air is passed through a sample of the material held at a constant elevated temperature (typically between 50-220 °C). The airflow carries volatile organic compounds produced during oxidation into a measuring vessel containing deionized water.[7] The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the end of the induction period, as acidic byproducts of oxidation are absorbed.[12]
-
Apparatus:
-
Procedure:
-
Weigh a specified amount of the sample (e.g., 2.5 g of oil) into a clean, dry reaction vessel.[14]
-
Place the reaction vessel into the heating block of the Rancimat, pre-heated to the desired temperature (e.g., 110 °C).[14]
-
Fill the measuring vessel with 60 mL of deionized water and connect it to the reaction vessel outlet.[12]
-
Start the airflow at a constant rate (e.g., 20 L/h) through the sample.[14]
-
Continuously record the conductivity of the water in the measuring vessel.
-
The induction time (OSI) is the time elapsed from the start of the measurement until the point of a rapid increase in conductivity.[8]
-
2. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[15][16]
-
Principle: In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[16] When it accepts an electron or hydrogen radical from an antioxidant, it is converted to a reduced, yellow-colored form, leading to a decrease in absorbance.[15][16] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Reagents and Apparatus:
-
Procedure:
-
Prepare a series of dilutions of the antioxidant sample in the chosen solvent.[17]
-
In a test tube or microplate well, mix a specific volume of the antioxidant solution with a defined volume of the DPPH working solution.[15]
-
Prepare a control sample containing the solvent and the DPPH solution without the antioxidant.[17]
-
Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[15]
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.[15][17]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[17]
-
The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.
-
Visualizing Methodologies and Mechanisms
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for the Rancimat method.
Caption: Antioxidant mechanism of hindered phenols like DTAHQ.
Conclusion
The concentration of this compound directly correlates with enhanced oxidative stability. Its performance, comparable and in some cases superior to other synthetic antioxidants like BHT, is attributed to its effective radical scavenging capabilities, which are enhanced by the steric hindrance of its tert-amyl groups. The provided experimental protocols for the Rancimat and DPPH methods offer standardized approaches for quantifying and comparing the efficacy of DTAHQ and other antioxidants. For professionals in research and drug development, DTAHQ presents a viable option for improving the stability and shelf-life of oxidizable materials.
References
- 1. btsa.com [btsa.com]
- 2. Unpacking BHA, BHT & TBHQ - Role, Risks, and Testing in Processed Foods - Eurofins Scientific [eurofins.in]
- 3. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding oxidants and antioxidants: Classical team with new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 8. btsa.com [btsa.com]
- 9. web.metrohmusa.com [web.metrohmusa.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. metrohm.com [metrohm.com]
- 14. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures [mdpi.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. plant-stress.weebly.com [plant-stress.weebly.com]
Validated analytical method for detecting 2,5-Di-tert-amylhydroquinone migration from food contact materials
For researchers, scientists, and drug development professionals, ensuring the safety of food contact materials is paramount. This guide provides a comprehensive comparison of validated analytical methods for detecting the migration of 2,5-Di-tert-amylhydroquinone (DTAHQ), an antioxidant used in polymers and plastics, into food simulants.
This compound (DTAHQ) is utilized as a stabilizer in various polymers to prevent oxidative degradation, thereby extending the shelf life and maintaining the integrity of food packaging.[1] However, the potential for DTAHQ to migrate from packaging into foodstuffs raises safety concerns, necessitating robust and validated analytical methods to quantify its presence at trace levels. This guide explores and compares several analytical techniques suitable for this purpose, providing detailed experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for detecting DTAHQ migration depends on factors such as required sensitivity, sample matrix, available instrumentation, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most established techniques, while electrochemical and spectrophotometric methods offer alternative approaches with specific advantages.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Electrochemical Methods | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase. | Measurement of the current resulting from the oxidation or reduction of DTAHQ at an electrode surface. | Measurement of the absorbance of UV-Visible light by DTAHQ. |
| Limit of Detection (LOD) | Low µg/L to ng/L range | ng/L to µg/L range | Potentially down to nM range | mg/L to µg/L range[2][3] |
| Limit of Quantification (LOQ) | Low µg/L range | ng/L to µg/L range | Potentially down to µM range[4] | mg/L to µg/L range[2][3] |
| **Linearity (R²) ** | Typically >0.999[5][6] | Typically >0.99[7] | Typically >0.99 | Typically >0.999[2] |
| Sample Preparation | Direct injection of liquid samples (food simulants) may be possible. | Derivatization is often required to increase volatility.[8][9] | Minimal sample preparation may be required. | Direct measurement in a suitable solvent. |
| Analysis Time | 10-30 minutes per sample | 15-40 minutes per sample | Rapid, a few minutes per sample | Very rapid, seconds to minutes per sample |
| Selectivity | High, especially with mass spectrometry (LC-MS) detection. | High, particularly with mass spectrometry (GC-MS) detection. | Can be susceptible to interference from other electroactive species. | Lower selectivity, susceptible to interference from other UV-absorbing compounds. |
| Cost | High initial instrument cost, moderate running costs. | High initial instrument cost, moderate running costs. | Lower instrument cost compared to chromatographic techniques. | Low instrument cost. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar phenolic antioxidants and can be adapted and validated for the specific analysis of DTAHQ.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct analysis of DTAHQ in aqueous and fatty food simulants.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
This compound (DTAHQ) reference standard.
-
Food simulants:
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 293 nm (or the wavelength of maximum absorbance for DTAHQ).[3]
-
Injection Volume: 20 µL.
4. Sample Preparation:
-
Aqueous Food Simulants (10% Ethanol, 3% Acetic Acid): Samples can often be injected directly after filtration through a 0.45 µm syringe filter.
-
Fatty Food Simulants (50% Ethanol, n-heptane):
-
Evaporate a known volume of the simulant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. Validation Parameters:
-
Linearity: Prepare a series of DTAHQ standard solutions in the mobile phase (e.g., 0.1 to 10 µg/mL). Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²).[5]
-
LOD and LOQ: Determine the limit of detection and limit of quantification from the calibration curve using the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[5]
-
Accuracy and Precision: Perform recovery studies by spiking blank food simulants with known concentrations of DTAHQ and analyzing them. Calculate the percentage recovery and the relative standard deviation (RSD).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, particularly for complex matrices, but requires a derivatization step for the phenolic hydroxyl groups of DTAHQ.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
This compound (DTAHQ) reference standard.
-
Food simulants as described for HPLC.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500. For higher sensitivity, selected ion monitoring (SIM) can be used.
4. Sample Preparation and Derivatization:
-
Extract DTAHQ from the food simulant using a suitable solvent like dichloromethane.
-
Evaporate the solvent to dryness.
-
Add 100 µL of BSTFA with 1% TMCS to the residue.
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative of DTAHQ.
-
Inject an aliquot of the derivatized sample into the GC-MS.
5. Validation Parameters:
-
Follow a similar validation procedure as for HPLC, preparing derivatized standards for the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the analytical process and the comparison between methods, the following diagrams are provided.
Caption: Workflow for DTAHQ migration analysis.
Caption: Comparison of analytical methods for DTAHQ.
References
- 1. This compound [myskinrecipes.com]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. UV Spectrophotometric Determination and Validation of Hydroquinone in Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical sensors for hydroquinone and catechol based on nano-flake graphite and activated carbon sensitive materials | CoLab [colab.ws]
- 5. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. agilent.com [agilent.com]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. journal.gnest.org [journal.gnest.org]
- 10. scielo.br [scielo.br]
- 11. Migration behavior of antioxidants in polypropylene used for food packaging [plaschina.com.cn]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activity of 2,5-Di-tert-amylhydroquinone and Other Hindered Phenols
In the realm of antioxidant research and development, hindered phenols represent a critical class of compounds valued for their ability to mitigate oxidative stress, a key factor in the degradation of materials and the pathogenesis of various diseases. This guide provides a comparative analysis of the antioxidant activity of 2,5-Di-tert-amylhydroquinone (DTAHQ) against other common hindered phenols. While direct quantitative antioxidant data for DTAHQ is limited in publicly available literature, this analysis will draw upon data from its close structural analogs, 2,5-Di-tert-butylhydroquinone (DTBHQ) and tert-butylhydroquinone (TBHQ), to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Antioxidant Action
Hindered phenols and hydroquinones employ distinct yet complementary mechanisms to combat oxidative stress.
Hindered Phenols (e.g., Butylated Hydroxytoluene - BHT): These compounds act as primary antioxidants through a chain-breaking mechanism. They donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, particularly peroxy radicals, thereby terminating the radical chain reactions that lead to oxidative damage. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new radical chains.
Hydroquinones (e.g., DTAHQ, DTBHQ, TBHQ): Hydroquinones can also act as direct radical scavengers. Furthermore, they are known to exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that upregulates the expression of a wide array of endogenous antioxidant and detoxification enzymes, thereby enhancing the cell's own defense mechanisms against oxidative stress.
A Comparative Guide to Stabilizer Performance: 2,5-Di-tert-amylhydroquinone vs. Commercial Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,5-Di-tert-amylhydroquinone (DTAHQ) against common commercial stabilizers. The information presented herein is intended to assist researchers and professionals in making informed decisions regarding the selection of appropriate stabilization packages for various applications, including polymers, lubricants, and other formulations.
Executive Summary
This compound (DTAHQ) is a sterically hindered phenolic antioxidant widely used as a stabilizer in industrial applications to prevent oxidative degradation.[1][2] Its performance is benchmarked against other commercial stabilizers, primarily other hindered phenols such as Butylated Hydroxytoluene (BHT) and tetrafunctional hindered phenols like Irganox 1010. While direct comparative data for DTAHQ is limited in publicly available literature, analysis of its structural analogue, tert-butylhydroquinone (TBHQ), and related phenolic antioxidants provides insights into its relative efficacy.
Data Presentation: Performance Comparison
The following tables summarize the available quantitative data for DTAHQ and its commercial counterparts. It is important to note that direct comparisons can be influenced by the specific substrate, processing conditions, and testing methodology.
Table 1: Radical Scavenging Activity
| Antioxidant | Assay | IC50 / EC50 | Source |
| BHT | DPPH | 23 mg/L | [3] |
| TBHQ | DPPH | 22.20 µg/mL | [3] |
| BHT | ABTS | Weak scavenging activity | [3] |
| TBHQ | ABTS | 33.34 µg/mL | [3] |
*Note: TBHQ (tert-butylhydroquinone) is a structural analogue of DTAHQ and provides an indication of potential performance. Direct quantitative data for DTAHQ in these assays is limited. Qualitative assessments suggest DTAHQ is a slow and inefficient direct radical scavenger due to steric hindrance from its bulky tert-butyl groups.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[3]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and stored in the dark.
-
Sample Preparation: The test compound (DTAHQ, BHT, etc.) is dissolved in the same solvent to create a series of concentrations.
-
Reaction: An aliquot of each concentration of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in its absorbance at approximately 734 nm.[3]
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) in the dark to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol) to achieve a specific absorbance at 734 nm.
-
Sample Preparation: The test compound is dissolved in the same solvent to create a series of concentrations.
-
Reaction: An aliquot of each concentration of the sample solution is mixed with the ABTS•+ working solution.
-
Measurement: The absorbance of the solutions is measured at 734 nm after a specified incubation period.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[3]
Mandatory Visualization
Antioxidant Mechanism of Action
The primary antioxidant mechanism of hindered phenols like DTAHQ and BHT involves donating a hydrogen atom to a peroxy radical, which terminates the free-radical chain reaction.[3] The resulting antioxidant radical is stabilized by the steric hindrance of the bulky alkyl groups. In contrast, hydroquinones like DTAHQ may also exert their effects by activating the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes.[3]
Caption: Contrasting antioxidant mechanisms: direct radical scavenging and Nrf2 pathway activation.
Experimental Workflow for Stabilizer Performance Evaluation
The evaluation of stabilizer performance typically involves compounding the stabilizer into a polymer matrix and then subjecting the material to various aging and testing protocols.
Caption: Generalized workflow for evaluating the performance of stabilizers in a polymer matrix.
References
Safety Operating Guide
Safe Disposal of 2,5-Di-tert-amylhydroquinone: A Step-by-Step Guide
Proper disposal of 2,5-Di-tert-amylhydroquinone is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
Hazard Summary & Personal Protective Equipment
This compound is classified as harmful if swallowed, a skin irritant, and a cause of serious eye irritation.[1][2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory during handling and disposal.
| Safety Precaution | Guidance |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses or face shield), and a protective suit. A dust mask is recommended to prevent inhalation.[1] |
| Handling | Avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[1][2] Ensure adequate ventilation, preferably with local exhaust.[1][2] |
| Storage of Waste | Keep waste containers tightly closed and store in a cool, shaded area, preferably under an inert gas.[1][2] |
Step-by-Step Disposal Procedure
The following procedure outlines the necessary steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes unused product, contaminated materials (e.g., paper towels, gloves), and empty containers.
-
Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper disposal.
2. Waste Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a secure, well-ventilated area away from incompatible materials.
3. Spill Management:
-
In the event of a spill, prevent the dispersion of dust.[1][2]
-
Keep non-essential personnel away from the spill area.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Carefully pick up the spilled material and place it in a designated waste container for disposal.[1][2]
4. Final Disposal:
-
The disposal of this compound and its contaminated packaging must be conducted in accordance with all local and national regulations.[1][2]
-
It is mandatory to entrust the disposal to a licensed and approved waste disposal company.[1][2]
-
Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Ensure that empty containers are completely emptied before disposal.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2,5-Di-tert-amylhydroquinone
This guide provides crucial safety and logistical information for handling 2,5-Di-tert-amylhydroquinone, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines operational and disposal plans to ensure safe laboratory practices.
Chemical Identifier and Hazard Information
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 79-74-3 |
| Appearance | White to yellow solid[1] |
Hazard Classification
| Hazard | Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed[1] | H302 |
| Skin Corrosion/Irritation | Causes skin irritation[1] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | H319 |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | H410 |
| Combustibility | May form combustible dust concentrations in air[2] | - |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specification/Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye/Face Protection | Safety glasses with side shields or goggles[2] | A face shield should be worn if there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | Ensure it is clean and fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation[1] | If dust is generated, a NIOSH-approved respirator for particulates is necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to mitigate risks. The following workflow provides a procedural guide for its use in a laboratory setting.
Caption: Procedural workflow for the safe handling of this compound.
Experimental Protocols
Weighing the Solid Chemical:
-
Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing paper or a suitable container to prevent dispersal of the powdered solid.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Close the primary container immediately after weighing to prevent contamination and dust generation.
Preparing a Solution:
-
In a chemical fume hood, add the desired solvent to a clean, appropriate glass vessel (e.g., beaker or flask).
-
Slowly add the pre-weighed this compound to the solvent while stirring to facilitate dissolution.
-
If necessary, gently heat the solution on a stirrer hotplate to aid dissolution, avoiding boiling.
-
Once dissolved, allow the solution to cool to room temperature before use.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Prevent the spill from entering drains.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container. Do not mix with other waste streams unless compatible.
Disposal Procedure:
-
All waste must be disposed of through an approved hazardous waste disposal program.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Ensure waste containers are properly labeled with the chemical name and associated hazards.
-
Do not dispose of this compound down the drain or in regular trash.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
